Cholecalciferol sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin D - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
| Record name | Vitamin D3 sulfoconjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Cholecalciferol Sulfate: A Comprehensive Technical Review of its Synthesis and Evolving Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cholecalciferol (Vitamin D3) is a prohormone essential for calcium homeostasis and a multitude of other physiological processes. While its canonical activation pathway involving hydroxylation to calcitriol (B1668218) is well-established, the role of its sulfated conjugate, cholecalciferol sulfate (B86663), has been a subject of evolving research. Historically considered an inactive, water-soluble excretion product, recent evidence suggests a more complex role for cholecalciferol sulfate as a potential storage form and a substrate for specific metabolic enzymes. This technical guide provides an in-depth review of the chemical and endogenous synthesis of this compound, details its metabolic fate, and presents a quantitative analysis of its biological activity. We include detailed experimental protocols and pathway visualizations to serve as a resource for researchers in endocrinology, drug development, and nutritional science.
Synthesis of this compound
The availability of pure this compound is crucial for studying its biological effects. It can be produced through chemical synthesis or formed endogenously in the body.
Chemical Synthesis
The primary method for laboratory synthesis of cholecalciferol-3β-sulfate involves the use of a sulfating agent, commonly pyridine (B92270) sulfur trioxide, with cholecalciferol as the substrate.[1][2] This process creates the 3β-sulfate ester of vitamin D3. The purity of the synthesized compound is critical and is typically verified using high-performance liquid chromatography (HPLC) and spectral analysis methods.[1][2]
Experimental Protocol: Chemical Synthesis and Purification
This protocol is based on the methodology described by Reeve, DeLuca, and Schnoes.[1][2]
-
Reaction Setup:
-
Dissolve cholecalciferol (Vitamin D3) in a suitable anhydrous solvent (e.g., pyridine).
-
Add pyridine sulfur trioxide complex as the sulfate donor to the solution.
-
Allow the reaction to proceed at room temperature with stirring for a specified period.
-
-
Quenching and Extraction:
-
Stop the reaction by adding water or a buffer solution.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase.
-
-
Purification:
-
Evaporate the organic solvent to obtain the crude product.
-
Purify the crude this compound using preparative reversed-phase HPLC. A common mobile phase involves a gradient of methanol (B129727) and water containing a buffer like ammonium (B1175870) acetate.[1]
-
-
Characterization and Verification:
-
Confirm the identity and purity of the final product using multiple analytical techniques:
-
Ultraviolet (UV) Spectroscopy: To confirm the characteristic vitamin D chromophore.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the sulfate group.[1][2]
-
Infrared (IR) Spectroscopy: To identify the sulfate ester functional group, with characteristic peaks around 1240 cm⁻¹ and 1060 cm⁻¹.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the sulfated compound.[1][2]
-
-
Caption: A workflow diagram for the chemical synthesis and purification of this compound.
Endogenous Synthesis
In the body, the sulfation of cholecalciferol and other vitamin D-related compounds is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[4][5] These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the substrate.
Several human SULTs have been shown to act on vitamin D compounds:
-
SULT2A1: This is considered the most important sulfotransferase for vitamin D metabolism, as it demonstrates broad activity toward 7-dehydrocholesterol (B119134) (7-DHC), vitamin D3, 25-hydroxyvitamin D3 (25(OH)D3), and 1,25-dihydroxyvitamin D3 (calcitriol).[4][5][6]
-
SULT2B1b: Shows activity primarily towards 7-DHC.[5]
-
SULT1A1: Can sulfate calcitriol.[5]
The liver is a primary site for the sulfation of 25(OH)D3.[7] The expression of SULT2A1 can be stimulated by the Vitamin D Receptor (VDR), suggesting a feedback mechanism in vitamin D metabolism.[8]
Caption: The enzymatic pathway for the endogenous synthesis of this compound.
Biological Role and Metabolism
The physiological significance of this compound has been reassessed over time. While early studies pointed towards minimal biological activity, a more nuanced picture is now emerging.
Comparative Biological Activity
Table 1: Quantitative Comparison of Biological Activity in Vitamin D-Deficient Rats
| Biological Endpoint | Cholecalciferol (Vitamin D3) | This compound | Reference(s) |
|---|---|---|---|
| Relative Activity | |||
| Intestinal Calcium Transport | 100% | ~1% | [1][2] |
| Bone Calcium Mobilization | 100% | <5% | [1][2] |
| Effective Dose (Oral) | |||
| Single Dose Activity | as low as 260 pmol | 208,000 - 416,000 pmol | [7] |
| Chronic Daily Dosing | 65 - 260 pmol/day | 52,000 pmol/day | [7][9] |
| Effective Dose (IV) |
| Single Dose Activity | as low as 65 pmol | No activity up to 52,000 pmol |[7][9] |
Metabolism of Sulfated Vitamin D
Despite its low direct activity, this compound is not metabolically inert. It can be processed by certain cytochrome P450 (CYP) enzymes, suggesting it may serve as a substrate for a unique metabolic pathway or act as a circulating reservoir.[4][7]
-
CYP27A1 (25-hydroxylase): This liver enzyme can convert this compound to 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S).[4]
-
CYP11A1: This enzyme can also metabolize this compound, though to a lesser extent than CYP27A1.[4][7]
-
CYP2R1 (25-hydroxylase): Does not appear to act on this compound.[4][7]
-
CYP27B1 (1α-hydroxylase): The key activating enzyme that produces calcitriol does not metabolize 25(OH)D3-S.[4][7]
-
CYP24A1 (24-hydroxylase): The key catabolic enzyme does not metabolize 25(OH)D3-S.[4][7]
This metabolic profile indicates that 25(OH)D3-S cannot be directly converted to the active hormone calcitriol or be degraded by the primary catabolic pathway. This supports the hypothesis that sulfated forms may act as a pool that can be desulfated by sulfatases at specific tissues to release the unconjugated form for activation when needed.[4][7]
Table 2: Enzyme Kinetics for 25-Hydroxylation
| Substrate | Enzyme | Catalytic Efficiency (kcat/Km) | Note | Reference(s) |
|---|---|---|---|---|
| Cholecalciferol | CYP27A1 | ~2x | Catalytic efficiency is approx. double that for the sulfated form. | [4] |
| this compound | CYP27A1 | ~1x | Converted to 25(OH)D3 3-Sulfate. |[4] |
Caption: Comparative metabolic pathways for cholecalciferol and this compound.
Methodologies for Analysis
Experimental Protocol: In Vivo Biological Activity Assessment
This protocol outlines the general steps used to determine the biological activity of vitamin D compounds in a rat model.[2][7]
-
Animal Model:
-
Use weanling male albino rats from a vitamin D-deficient colony.
-
Raise the rats on a vitamin D-deficient diet with controlled levels of calcium and phosphorus for several weeks to induce deficiency, confirmed by low serum calcium levels.
-
-
Dosing:
-
Divide rats into groups: a negative control (vehicle only), a positive control (various doses of cholecalciferol), and experimental groups (various doses of this compound).
-
Administer compounds via the desired route (e.g., oral gavage, intravenous injection) either as a single dose or chronically over several days.
-
-
Sample Collection:
-
After the dosing period, collect blood samples via cardiac puncture for serum analysis.
-
Excise the small intestine (duodenum) for transport assays and long bones (femur/tibia) for analysis.
-
-
Endpoint Measurement:
-
Serum Calcium & Phosphorus: Measure concentrations using atomic absorption spectrophotometry or colorimetric assays.
-
Intestinal Calcium Transport: Measure the active transport of ⁴⁵Ca across everted duodenal sacs.
-
Bone Ash: Determine the percentage of ash in dried, fat-extracted bones to assess mineralization.
-
Experimental Protocol: Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and other metabolites in samples like milk or serum.[10]
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated vitamin D3 sulfate) to the sample.
-
Perform protein precipitation using a solvent like acetonitrile (B52724) or ethanol (B145695) to remove interfering proteins.[10]
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent mixture (e.g., n-hexane:ethyl acetate) to isolate the analytes.[10]
-
For complex matrices like milk, saponification may be used to remove lipids, although it can negatively affect recovery.[10]
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC or UHPLC system.
-
Use a C18 reversed-phase column to separate this compound from other metabolites.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.
-
Conclusion and Future Directions
This compound, once dismissed as a minor, inactive metabolite, is now understood to be an integral part of the complex vitamin D metabolic network. While its direct biological activity on calcium homeostasis is minimal compared to calcitriol, its formation via SULT enzymes and its specific metabolism by CYP27A1 point to a distinct physiological purpose. The prevailing hypothesis is that this compound and its downstream product, 25(OH)D3-S, constitute a circulating, water-soluble reservoir of vitamin D that is protected from direct activation or degradation.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Tissue-Specific Sulfatases: The identification and characterization of sulfatases that can hydrolyze vitamin D sulfates back to their unconjugated forms are critical to proving the reservoir hypothesis.
-
Non-Canonical Roles: The potential roles of sulfated vitamin D metabolites in tissues outside of the classic calcium-regulating organs (e.g., skin, immune cells, prostate) remain largely unexplored.
-
Pharmacokinetics: A deeper understanding of the pharmacokinetics of sulfated vs. non-sulfated vitamin D could inform novel therapeutic strategies for managing vitamin D deficiency, particularly in conditions with malabsorption.
The continued study of this once-overlooked metabolite promises to add significant new layers to our understanding of vitamin D physiology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 6 from Synthesis and Biological Activity of Vitamin D 3-Sulfate * | Semantic Scholar [semanticscholar.org]
- 4. Vitamin D Sulfate (found in breast milk) - several studies - VitaminDWiki [vitamindwiki.com]
- 5. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Cholecalciferol Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol, or vitamin D3, is a crucial prohormone primarily recognized for its role in calcium homeostasis and bone metabolism. While the lipophilic nature of cholecalciferol and its hydroxylated metabolites is well-established, a water-soluble form, cholecalciferol sulfate (B86663), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to cholecalciferol sulfate, offering a valuable resource for researchers in nutrition, dermatology, and drug development.
Discovery and Historical Context
The story of this compound is intertwined with the quest to understand the full spectrum of vitamin D's presence and function in biological systems, particularly in human milk.
Early Evidence of a Water-Soluble Form of Vitamin D
The initial clues pointing towards a water-soluble form of vitamin D emerged from studies on the vitamin D content of mammalian milk. In 1969, a pioneering study by Sahashi and colleagues reported the isolation of a water-soluble form of vitamin D from fresh cow's and human milk, which they identified as vitamin D sulfate.[1] Their findings suggested that a significant portion of vitamin D in milk existed in this conjugated form.
The Controversy of the 1970s and 1980s
The initial discovery by Sahashi et al. sparked a debate within the scientific community that lasted for over a decade. Several research groups attempted to replicate and quantify the presence of vitamin D sulfate in human milk, with conflicting results. Some studies supported the existence of this compound in milk whey, while others failed to detect it, leading to a period of uncertainty and controversy.[2][3][4] This debate highlighted the analytical challenges in accurately measuring this water-soluble conjugate in complex biological matrices.
Confirmation and Modern Understanding
With the advent of more sensitive and specific analytical techniques, particularly high-performance liquid chromatography (HPLC) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), the presence of this compound in biological fluids was definitively confirmed.[5] While its concentration in human milk is now understood to be much lower than initially proposed, its existence as an endogenous metabolite is undisputed.
Biochemical Synthesis of this compound
The sulfation of cholecalciferol is an enzymatic process catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol.
Key Sulfotransferase Enzymes
Research has identified specific cytosolic sulfotransferases involved in the sulfation of vitamin D and its precursors.
-
SULT2B1b: This enzyme, highly expressed in the skin, prostate, and placenta, is known to sulfate cholesterol and 3β-hydroxysteroids.[1][6] Given that 7-dehydrocholesterol (B119134), the precursor to cholecalciferol, is a substrate for SULT2B1b, it is a primary candidate for the sulfation of cholecalciferol's immediate precursor.[7][8]
-
SULT2A1: This sulfotransferase, predominantly found in the liver and adrenal glands, has been shown to sulfate 25-hydroxyvitamin D3.[7][8]
The direct sulfation of cholecalciferol is also likely mediated by these or other related sulfotransferases, though the primary enzyme responsible may vary depending on the tissue.
Biochemical Pathway
The synthesis of this compound can occur through two potential pathways:
-
Direct Sulfation: Cholecalciferol is directly sulfated at the 3β-hydroxyl position by a sulfotransferase enzyme.
-
Sulfation of Precursors: 7-dehydrocholesterol is sulfated by SULT2B1b in the skin, and this sulfated precursor is then converted to this compound upon exposure to UVB radiation.
Physiological Roles and Biological Activity
The physiological significance of this compound is an area of ongoing research. Unlike its non-sulfated counterpart, this compound exhibits very low affinity for the vitamin D receptor (VDR), suggesting that it does not directly regulate gene transcription in the same manner as calcitriol.[9][10]
Role in Keratinocyte Differentiation
Emerging evidence suggests a role for sulfated steroids, including potentially this compound, in epidermal differentiation. The skin maintains a gradient of cholesterol sulfate, which is involved in regulating the expression of key structural proteins of the epidermis.
-
Filaggrin and Loricrin: These proteins are essential for the formation of the cornified envelope, the outermost layer of the epidermis that provides a crucial barrier function. Studies have shown that cholesterol sulfate can induce the expression of filaggrin.[11] While direct evidence for this compound is still being gathered, its structural similarity to cholesterol sulfate suggests a potential role in regulating the expression of these and other differentiation markers.[12]
Role in Fetal Development
This compound is found in the fetal circulation, often at higher concentrations than in the maternal circulation, suggesting a potential role during development.[2] The placenta is capable of metabolizing vitamin D and its metabolites, and it is hypothesized that the sulfated form may serve as a readily transportable, water-soluble source of vitamin D for the fetus.[5][13] However, the exact mechanisms of its transport across the placenta and its direct effects on fetal bone development are still under investigation.[5]
Quantitative Data
The biological activity of this compound has been compared to that of cholecalciferol in several studies. The data consistently show that the sulfated form has significantly lower potency.
| Biological Activity Assay | Cholecalciferol (Vitamin D3) | This compound | Reference |
| Intestinal Calcium Transport | ~100% | ~1% | [14] |
| Bone Calcium Mobilization | ~100% | <5% | [14] |
| Bone Calcification | ~100% | ~1% | [14] |
| Serum Phosphorus Elevation | ~100% | ~1% | [14] |
Experimental Protocols
Synthesis of this compound
A common method for the chemical synthesis of this compound involves the use of a sulfur trioxide-pyridine complex as the sulfating agent.
Materials:
-
Cholecalciferol (Vitamin D3)
-
Anhydrous pyridine
-
Sulfur trioxide-pyridine complex
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve cholecalciferol in anhydrous pyridine.
-
Add a molar excess of sulfur trioxide-pyridine complex to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction by adding water.
-
Extract the aqueous phase with diethyl ether to remove unreacted cholecalciferol.
-
Wash the aqueous phase containing the sodium salt of this compound with saturated sodium chloride solution.
-
Lyophilize the aqueous phase to obtain the crude product.
-
Purify the this compound by HPLC.[14]
Extraction and Quantification of this compound from Biological Fluids (e.g., Breast Milk) by LC-MS/MS
This protocol is adapted from Newman et al. (2022).[5]
Materials:
-
Breast milk sample
-
Methanol (B129727) (MeOH)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of breast milk, add a known amount of the internal standard.
-
Add four volumes of cold methanol to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elute the this compound with a high percentage of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions.
-
| Parameter | Value |
| LC Column | C18 |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol |
| Gradient | Typically a gradient from lower to higher percentage of B |
| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 463.3 |
| Product Ion (m/z) | 365.3 (loss of SO3) |
Conclusion
The discovery and history of this compound illustrate a fascinating journey of scientific inquiry, from initial controversial findings to its confirmation as an endogenous metabolite. While its biological activity in classical vitamin D pathways is limited, its presence in key tissues like the skin and in the fetal circulation suggests unique physiological roles that are yet to be fully elucidated. For researchers and drug development professionals, understanding the biochemistry and analytical methodologies associated with this compound is crucial for exploring its potential as a biomarker or a therapeutic target in various physiological and pathological conditions. Further research into its specific signaling pathways and physiological functions will undoubtedly shed more light on the diverse and complex world of vitamin D metabolism.
References
- 1. SULT2B1b Sulfotransferase: Induction by Vitamin D Receptor and Reduced Expression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D metabolism in human pregnancy. Concentrations of free and sulphated 25-hydroxyvitamin D3 in maternal and fetal plasma at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholecalciferol and placental calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D and pregnancy: the maternal-fetal metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholecalciferol Sulfate Metabolism in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholecalciferol, or vitamin D3, is a prohormone crucial for calcium homeostasis and bone metabolism. Its metabolic activation via hydroxylation to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the active hormone 1,25-dihydroxyvitamin D3 (calcitriol) is well-documented. However, a parallel metabolic pathway involving the sulfation of cholecalciferol and its metabolites has garnered increasing interest. This technical guide provides a comprehensive overview of cholecalciferol sulfate (B86663) metabolism in humans, focusing on its synthesis, physiological relevance, and analytical quantification. Understanding this pathway is critical for a complete picture of vitamin D homeostasis and may have implications for drug development and clinical diagnostics.
Metabolic Pathway of Cholecalciferol Sulfation
The sulfation of cholecalciferol and its metabolites is a detoxification process and a potential mechanism for creating a water-soluble, transportable, and readily available reservoir of vitamin D. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are present in various tissues, including the liver, adrenal glands, and skin.
Key Enzymes and Reactions
The primary enzymes responsible for the sulfation of vitamin D3-related compounds are cytosolic SULTs. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.
-
SULT2A1: This is the principal enzyme involved in the sulfation of a broad range of vitamin D3 compounds. It displays activity towards 7-dehydrocholesterol (B119134) (the precursor to vitamin D3), cholecalciferol itself, and 25-hydroxyvitamin D3[1].
-
SULT2B1b: This enzyme shows a more specific activity, primarily targeting 7-dehydrocholesterol for sulfation[1].
-
SULT1A1: This sulfotransferase is exclusively involved in the sulfation of the active form of vitamin D3, calcitriol[1].
The metabolic cascade can be initiated either by the sulfation of 7-dehydrocholesterol in the skin, which can then be converted to cholecalciferol sulfate, or by the direct sulfation of cholecalciferol and its hydroxylated metabolites in the liver and other tissues. The resulting sulfated compounds, such as cholecalciferol-3-sulfate and 25-hydroxyvitamin D3-3-sulfate, are water-soluble and can circulate in the bloodstream.
dot
Caption: Metabolic pathway of cholecalciferol sulfation.
Physiological Significance
The biological activity of sulfated vitamin D metabolites is significantly lower than their non-sulfated counterparts. Studies in rats have shown that vitamin D3-sulfate has less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport[2]. This suggests that sulfation is a mechanism to inactivate and modulate the levels of active vitamin D hormones.
The current hypothesis is that sulfated vitamin D metabolites, particularly 25-hydroxyvitamin D3-3-sulfate, may serve as a circulating, water-soluble reservoir of vitamin D. This reservoir could be hydrolyzed by steroid sulfatases to release the active form when needed, although evidence for efficient desulfation of vitamin D sulfate in humans is limited[3]. The primary route of elimination for sulfated vitamin D metabolites appears to be through biliary excretion into the feces[4].
There is currently no strong evidence to suggest that this compound or its metabolites have their own distinct signaling pathways mediated by a specific receptor. Their primary role appears to be within the broader context of vitamin D homeostasis as inactivation and storage forms.
Quantitative Data
Table 1: Enzyme Kinetics of Human Sulfotransferases in Cholecalciferol Metabolism
| Enzyme | Substrate | Apparent Km (μM) | Reference |
| SULT2A1 | 7-Dehydrocholesterol | 1.8 | [1] |
| SULT2A1 | Cholecalciferol | 3.3 | [1] |
| SULT2A1 | 25-Hydroxyvitamin D3 | 0.9 | [1][5] |
| SULT2A1 | 1,25-Dihydroxyvitamin D3 | 2.5 | [1] |
| SULT2B1b | 7-Dehydrocholesterol | 0.6 | [1] |
| SULT1A1 | 1,25-Dihydroxyvitamin D3 | 1.1 | [1] |
Note: Kinetic parameters can vary depending on the experimental conditions.
Table 2: Plasma Concentrations of Sulfated Vitamin D Metabolites in Humans
| Metabolite | Mean Concentration (ng/mL) | Population | Reference |
| 25-Hydroxyvitamin D3 Sulfate | 16.7 ± 7.1 | 60 patients | [6] |
| This compound | Not typically reported | - | - |
| 25-Hydroxyvitamin D2 Sulfate | Not typically reported | - | - |
Note: Concentrations can be highly variable depending on factors such as sun exposure, diet, and individual genetics.
Experimental Protocols
Quantification of Sulfated Vitamin D Metabolites by LC-MS/MS
The analysis of sulfated vitamin D metabolites in biological fluids is challenging due to their low concentrations and the presence of interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.
dot
Caption: Experimental workflow for LC-MS/MS quantification.
1. Sample Preparation (Protein Precipitation)
-
To a 250 µL aliquot of human serum or plasma, add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins[7].
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the samples at room temperature for 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase composition[7].
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A binary solvent system is employed, for example:
-
Solvent A: 10mM ammonium (B1175870) formate (B1220265) in water.
-
Solvent B: 10mM ammonium formate in methanol.
-
-
Gradient: A gradient elution is used to separate the analytes, for instance, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B[7].
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Injection Volume: 20 µL of the reconstituted sample is injected.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is preferred for the detection of sulfated compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfated vitamin D metabolite and their corresponding stable isotope-labeled internal standards.
-
3. Quantification
-
Stable isotope-labeled internal standards for each analyte should be added to the samples before protein precipitation to account for matrix effects and variations in extraction efficiency and instrument response.
-
A calibration curve is generated using known concentrations of the sulfated vitamin D standards.
-
The concentration of the endogenous sulfated vitamin D metabolites in the samples is determined by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
Conclusion and Future Directions
The sulfation of cholecalciferol and its metabolites represents an important, yet often overlooked, aspect of vitamin D metabolism. While the biological activity of these sulfated forms is low, their presence in circulation suggests a role in the inactivation and storage of vitamin D. For researchers and drug development professionals, a thorough understanding of this pathway is essential for accurately interpreting vitamin D status and for the development of new therapeutic agents that may target vitamin D metabolism.
Future research should focus on elucidating the mechanisms of desulfation in vivo, which would clarify the role of sulfated metabolites as a true physiological reservoir. Furthermore, investigating the potential for direct, non-classical signaling roles of these sulfated compounds could open new avenues in vitamin D research. The continued development and refinement of analytical methods for the simultaneous quantification of both sulfated and non-sulfated vitamin D metabolites will be crucial for advancing our understanding in this field.
References
- 1. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failure of steroid sulfatase to desulfate vitamin D3 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of vitamin D3-3H in human subjects: distribution in blood, bile, feces, and urine [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25-Hydroxyvitamin D3 3-sulphate is a major circulating form of vitamin D in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Physiological Function of Sulfated Vitamin D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin D3, a critical regulator of calcium homeostasis and pleiotropic signaling molecule, exists in both its well-studied free form and as a sulfated conjugate. This technical guide provides a comprehensive overview of the physiological function of sulfated vitamin D3 (D3-S), synthesizing current scientific understanding of its metabolism, biological activity, and analytical measurement. While traditionally considered an inactive metabolite, emerging research suggests a more nuanced role for D3-S, potentially as a storage depot or a molecule with distinct, yet to be fully elucidated, functions. This document details the significantly lower potency of D3-S in classical vitamin D pathways, outlines its metabolic fate, and provides detailed experimental protocols for its study.
Introduction: The Enigma of Sulfated Vitamin D3
Vitamin D3 (cholecalciferol) undergoes a series of hydroxylation steps to become the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, a portion of vitamin D3 and its metabolites can be sulfated, primarily at the 3β-hydroxyl position, to form vitamin D3-3β-sulfate. This sulfoconjugation dramatically increases the water solubility of the lipophilic vitamin D molecule, leading to altered pharmacokinetics and biological activity. For decades, D3-S was largely dismissed as an inactive excretion product. However, its consistent presence in circulation and in human breast milk has prompted a re-evaluation of its physiological significance.
Comparative Biological Activity: Sulfated vs. Non-Sulfated Vitamin D3
A substantial body of evidence from in vivo studies, primarily in rat models of vitamin D deficiency, demonstrates that sulfated vitamin D3 exhibits significantly lower biological activity compared to its non-sulfated counterpart in regulating calcium and bone metabolism.
Key Findings:
-
Intestinal Calcium Transport: Vitamin D3-sulfate is approximately 1% as active as cholecalciferol in stimulating intestinal calcium absorption[1].
-
Bone Calcium Mobilization: The ability of D3-S to mobilize calcium from bone is less than 5% of that of non-sulfated vitamin D3[1].
-
Bone Calcification and Serum Phosphorus: D3-S has a negligible effect on supporting bone calcification and elevating serum phosphorus levels, showing approximately 1% of the activity of cholecalciferol[1].
Data Presentation: Comparative Biological Potency
| Biological Activity | Vitamin D3-Sulfate (Relative Potency) | Cholecalciferol (Relative Potency) | Reference |
| Intestinal Calcium Transport | ~1% | 100% | [1] |
| Bone Calcium Mobilization | <5% | 100% | [1] |
| Bone Calcification Support | ~1% | 100% | [1] |
| Serum Phosphorus Elevation | ~1% | 100% | [1] |
Metabolism of Sulfated Vitamin D3
The metabolic pathway of vitamin D3-sulfate differs significantly from that of free vitamin D3, primarily due to the substrate specificity of the key hydroxylating enzymes.
25-Hydroxylation
The initial and crucial activation step of vitamin D3 is its 25-hydroxylation in the liver. The mitochondrial enzyme CYP27A1 has been shown to metabolize vitamin D3-sulfate to 25-hydroxyvitamin D3-3-sulfate (25(OH)D3-S). However, the catalytic efficiency of this reaction is approximately half that of the conversion of non-sulfated vitamin D3 to 25-hydroxyvitamin D3[2]. In contrast, CYP2R1 , another key vitamin D 25-hydroxylase, does not appear to act on vitamin D3-sulfate[2].
1α-Hydroxylation and Catabolism
The subsequent activation step to the hormonal form, 1,25-dihydroxyvitamin D3, is catalyzed by CYP27B1 . Studies have shown that 25(OH)D3-S is not a substrate for CYP27B1, meaning it cannot be converted to the active hormone 1,25(OH)2D3-S[2]. Furthermore, the primary catabolic enzyme for vitamin D metabolites, CYP24A1 , also does not metabolize 25(OH)D3-S[2].
These findings suggest that 25(OH)D3-S may represent a metabolically inactive circulating reservoir that requires desulfation by sulfatases to re-enter the activation pathway of vitamin D.
Signaling Pathway: Vitamin D Metabolism
References
"cholecalciferol sulfate as a water-soluble vitamin D metabolite"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cholecalciferol sulfate (B86663), a water-soluble metabolite of vitamin D3, has long been a subject of scientific inquiry. Unlike its fat-soluble parent compound, cholecalciferol sulfate exhibits distinct physicochemical properties that influence its biological role. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its synthesis, metabolism, physiological concentrations, and biological activity. Detailed experimental protocols for its synthesis and quantification are presented, alongside a critical analysis of its purported functions. Signaling and metabolic pathways are visualized to offer a clear understanding of its place within the broader vitamin D endocrine system. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and physiological significance of this unique vitamin D metabolite.
Introduction
Vitamin D3 (cholecalciferol) is a crucial prohormone, primarily recognized for its central role in calcium and phosphate (B84403) homeostasis and bone health. Following its synthesis in the skin or ingestion from dietary sources, cholecalciferol undergoes a series of hydroxylations in the liver and kidneys to form its biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol). However, another metabolic pathway exists: the sulfation of cholecalciferol and its hydroxylated derivatives. This process generates water-soluble sulfate conjugates, with cholecalciferol-3β-sulfate being a primary example. The water solubility of these sulfated forms starkly contrasts with the lipophilic nature of other vitamin D metabolites, suggesting a different physiological handling and purpose. This guide delves into the biochemistry and physiology of this compound, providing the detailed technical information required for advanced research and development.
Synthesis and Metabolism
The biotransformation of cholecalciferol to this compound is an enzymatic process, as is its subsequent metabolism.
Enzymatic Synthesis
The sulfation of cholecalciferol is catalyzed by a family of enzymes known as sulfotransferases (SULTs).
-
Key Enzyme: The primary enzyme responsible for the sulfation of vitamin D3 and its metabolites in humans is SULT2A1 .[1] SULT2A1 exhibits broad substrate specificity, catalyzing the sulfation of various vitamin D3-related compounds.
-
Other Involved Enzymes: While SULT2A1 is the major player, other sulfotransferases can also contribute to the sulfation of specific vitamin D metabolites. For instance, SULT1A1 can sulfate calcitriol, and SULT2B1b can act on 7-dehydrocholesterol, a precursor to vitamin D3.[1]
Metabolic Fate
Once formed, this compound can be further metabolized by cytochrome P450 (CYP) enzymes.
-
CYP27A1: This enzyme can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate. The catalytic efficiency (kcat/Km) for this conversion is approximately half that of the non-sulfated form.[2][3]
-
CYP2R1: This 25-hydroxylase does not appear to act on vitamin D3 sulfate.[3]
-
CYP11A1: This enzyme can convert vitamin D3 sulfate to 20-hydroxyvitamin D3 3-sulfate, albeit at a considerably lower rate than the conversion of non-sulfated vitamin D3.[3]
-
CYP27B1 and CYP24A1: The activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 do not metabolize 25-hydroxyvitamin D3 3-sulfate.[3] This suggests that the sulfated form may be protected from activation to the hormonal form and from degradation, supporting its role as a potential storage form.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound and related metabolites.
Table 1: Circulating Concentrations of Vitamin D Metabolites
| Metabolite | Species | Fluid | Concentration | Reference |
| Vitamin D3 Sulfate (D3-S) | Human | Breastmilk | Present (quantified) | [4] |
| 25-hydroxyvitamin D3 Sulfate (25(OH)D3-S) | Human | Serum | Predominant sulfated form | [4] |
| Vitamin D2 Sulfate (D2-S) | Human | Breastmilk | Present (quantified) | [4] |
| 25-hydroxyvitamin D2 Sulfate (25(OH)D2-S) | Human | Serum | Detected | [4] |
Table 2: Biological Activity of this compound vs. Cholecalciferol
| Biological Activity Assay | This compound Activity (relative to Cholecalciferol) | Species | Reference |
| Intestinal Calcium Transport Stimulation | ~1% | Rat | [5][6] |
| Bone Calcium Mobilization | <5% | Rat | [5][6] |
| Serum Phosphorus Elevation | ~1% | Rat | [5][6] |
| Bone Calcification Support | ~1% | Rat | [5][6] |
Table 3: Kinetic Parameters of Vitamin D Sulfate Metabolism
| Enzyme | Substrate | Product | Catalytic Efficiency (kcat/Km) | Notes | Reference |
| CYP27A1 | Vitamin D3 Sulfate | 25(OH)D3 3-Sulfate | ~50% of non-sulfated Vitamin D3 | Purified enzyme | [2][3] |
| CYP11A1 | Vitamin D3 Sulfate | 20(OH)D3 3-Sulfate | Considerably lower than non-sulfated Vitamin D3 | Purified enzyme | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Chemical Synthesis of Cholecalciferol-3β-Sulfate
This protocol is adapted from Reeve et al. (1981).[5][6]
Materials:
-
Cholecalciferol (Vitamin D3)
-
Pyridine (B92270) sulfur trioxide complex
-
Anhydrous pyridine
-
Sodium chloride (NaCl)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Water
Procedure:
-
Suspend cholecalciferol and pyridine sulfur trioxide in anhydrous pyridine.
-
Allow the reaction to proceed. The original publication does not specify reaction time or temperature, which would need to be optimized.
-
After the reaction, wash the mixture with a saturated NaCl solution. This step facilitates the formation of the sodium salt of vitamin D3-sulfate.
-
Purify the resulting sodium salt of cholecalciferol-3β-sulfate using reverse-phase HPLC. A gradient of acetonitrile in water is typically used for elution.
-
Collect the fraction corresponding to this compound.
-
Verify the purity and identity of the synthesized compound using analytical techniques such as UV spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Quantification of Vitamin D Sulfates in Biological Fluids by LC-MS/MS
This protocol is a generalized procedure based on methods described by Gomes et al. and others.[4][7][8]
Materials:
-
Biological fluid sample (e.g., serum, breastmilk)
-
Acetonitrile (ACN)
-
Internal standards (isotopically labeled vitamin D sulfates)
-
LC-MS/MS system with a suitable column (e.g., pentafluorophenyl - PFP)
-
Online Solid Phase Extraction (SPE) system (optional, for cleanup)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of the biological sample (e.g., 4 mL of milk), add a solution of internal standards.
-
Add a precipitating agent, such as acetonitrile (e.g., 8 mL), to precipitate proteins.[7] The ratio of solvent to sample may need optimization depending on the matrix.[8]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the vitamin D metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Employ a chromatographic column, such as a PFP column, for the separation of the different vitamin D metabolites, including the sulfated forms.[8]
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for the detection of sulfated compounds.[4]
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each target vitamin D sulfate and internal standard.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of analytical standards.
-
Quantify the concentration of each vitamin D sulfate in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Biological Activity Assay: Intestinal Calcium Transport
This in vivo protocol is based on the methodology used in studies assessing the biological activity of vitamin D metabolites in rats.[9][10]
Materials:
-
Vitamin D-deficient rats
-
This compound (test compound)
-
Cholecalciferol (positive control)
-
Vehicle (e.g., 33% aqueous ethanol (B145695) for oral administration)
-
Radioactive calcium (e.g., 45Ca)
-
Everted gut sac apparatus
Procedure:
-
Animal Model: Use weanling male rats fed a vitamin D-deficient, low-calcium diet for several weeks to induce vitamin D deficiency and hypocalcemia.
-
Dosing:
-
Administer the test compound (this compound) and the positive control (cholecalciferol) to different groups of rats. Dosing can be done orally or intravenously.
-
Include a vehicle control group.
-
Administer a range of doses to determine a dose-response relationship. For a single oral dose, amounts up to 416,000 pmol of this compound have been tested.[9] For chronic dosing, daily oral doses of 52,000 pmol have been used.[9]
-
-
Everted Gut Sac Preparation:
-
After a specified time post-dosing (e.g., 24 hours), euthanize the rats and excise the duodenum.
-
Prepare everted duodenal sacs as per standard laboratory procedures.
-
-
Calcium Transport Measurement:
-
Fill the everted sacs with a buffer solution and incubate them in a buffer containing a known concentration of radioactive calcium (45Ca).
-
After incubation, measure the amount of 45Ca transported into the sac.
-
Express the results as a ratio of the concentration of 45Ca inside the sac (serosal side) to that outside (mucosal side).
-
-
Data Analysis:
-
Compare the calcium transport ratios between the different treatment groups to determine the relative biological activity of this compound compared to cholecalciferol.
-
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving this compound.
Caption: Metabolic pathway of cholecalciferol including the sulfation route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the ability of vitamin D3-metabolizing cytochromes P450 to act on vitamin D3 sulfate and 25-hydroxyvitamin D3 3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Vivo Enzymatic Synthesis of Cholecalciferol Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo enzymatic synthesis of cholecalciferol sulfate (B86663) (Vitamin D3 sulfate), a significant metabolite in the vitamin D endocrine system. The document details the key enzymes involved, their kinetics, relevant metabolic pathways, and the experimental protocols for their investigation. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are illustrated with diagrams.
Introduction
Cholecalciferol (Vitamin D3) undergoes extensive metabolism to exert its physiological effects. While hydroxylation pathways leading to the active hormone calcitriol (B1668218) are well-documented, the sulfation of vitamin D3 and its metabolites is an area of growing research interest. Cholecalciferol sulfate is present in the circulation and is thought to play a role in vitamin D homeostasis, potentially serving as a reservoir of the vitamin.[1][2] The enzymatic sulfation of cholecalciferol is primarily catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.
Key Enzymes in Cholecalciferol Sulfation
The in-vivo sulfation of cholecalciferol and its metabolites is carried out by specific isoforms of the sulfotransferase family. The primary enzymes identified are SULT2A1 and SULT2B1.[3]
-
SULT2A1: Also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), SULT2A1 is highly expressed in the liver and adrenal glands.[4] It exhibits broad substrate specificity, acting on various steroids and bile acids.[4] Research has shown that SULT2A1 is the principal enzyme responsible for the sulfation of 25-hydroxyvitamin D3, a major circulating form of vitamin D.[1][2]
-
SULT2B1: This sulfotransferase has two isoforms, SULT2B1a and SULT2B1b. SULT2B1b is predominantly expressed in the skin, prostate, and placenta. It preferentially sulfates cholesterol and oxysterols.[5] SULT2B1b has been shown to sulfate 7-dehydrocholesterol, the precursor of vitamin D3 in the skin.[3]
Quantitative Data on Enzymatic Activity
The following tables summarize the available quantitative data on the sulfation of cholecalciferol and related compounds by human SULT enzymes.
Table 1: Sulfating Activity of Human Cytosolic SULTs towards Vitamin D3-Related Compounds [3]
| Substrate | SULT Isoform | Relative Activity (%) |
| 7-Dehydrocholesterol | SULT2B1b | 100 |
| SULT2A1 | 15 | |
| Cholecalciferol (Vitamin D3) | SULT2A1 | 5 |
| 25-Hydroxyvitamin D3 | SULT2A1 | 80 |
| Calcitriol | SULT1A1 | 10 |
Note: Relative activity is expressed as a percentage of the highest activity observed for each substrate with the panel of tested SULTs.
Table 2: Kinetic Parameters for 25-Hydroxyvitamin D3 Sulfation by Human Liver Cytosol and Recombinant SULT2A1 [1]
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Cytosol (pooled) | 0.25 ± 0.04 | 15.3 ± 0.5 |
| Recombinant Human SULT2A1 | 0.18 ± 0.03 | 125 ± 5 |
Signaling Pathways and Metabolic Network
The enzymatic synthesis of this compound is integrated into the broader vitamin D metabolic pathway. The following diagrams illustrate these connections.
Caption: Overview of Vitamin D3 metabolism and sulfation pathways.
Caption: Regulation of SULT gene expression by the Vitamin D Receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the enzymatic synthesis of this compound.
Sulfotransferase Activity Assay
This protocol is adapted from studies investigating the sulfation of vitamin D metabolites by recombinant human SULTs and human liver cytosol.[1][3]
Objective: To determine the rate of sulfation of a vitamin D metabolite by a specific SULT enzyme or tissue preparation.
Materials:
-
Substrate: Cholecalciferol, 25-hydroxyvitamin D3, or other vitamin D metabolites (in ethanol (B145695) or DMSO).
-
Enzyme source: Recombinant human SULT enzyme (e.g., SULT2A1, SULT2B1b) or human liver cytosol.
-
Cofactor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS).
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5.
-
Quenching solution: Acetonitrile (B52724).
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, enzyme source, and substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding a pre-warmed solution of PAPS.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the formation of the sulfated product using a validated LC-MS/MS method.
Data Analysis:
-
Quantify the amount of sulfated product formed based on a standard curve.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Experimental workflow for a sulfotransferase activity assay.
In Vivo Studies in Animal Models
While direct in-vivo protocols for cholecalciferol sulfation are less common in the provided literature, the general approach would involve administering the substrate and analyzing its metabolites.
Objective: To determine the in-vivo formation of this compound.
Materials:
-
Cholecalciferol (labeled or unlabeled).
-
Vehicle for administration (e.g., corn oil).
-
Blood and tissue collection supplies.
-
Analytical instrumentation (HPLC, LC-MS/MS).
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer a single dose of cholecalciferol (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine).
-
Process the blood to obtain plasma or serum. Homogenize the tissues.
-
Extract the vitamin D metabolites from the plasma/serum and tissue homogenates using a suitable organic solvent extraction method.
-
Analyze the extracts for the presence and quantity of this compound using HPLC or LC-MS/MS.
Data Analysis:
-
Determine the concentration of this compound in plasma/serum and tissues over time.
-
Calculate pharmacokinetic parameters if time-course data is available.
Physiological Role and Future Directions
The physiological significance of cholecalciferol sulfation is still under investigation. It is hypothesized that sulfation may:
-
Serve as a reservoir: Vitamin D sulfate is bound by the vitamin D binding protein (VDBP) in circulation, protecting it from rapid renal excretion and potentially allowing for its conversion back to the unsulfated form when needed.[1][2]
-
Facilitate excretion: Sulfation generally increases the water solubility of compounds, which can facilitate their elimination. However, the high affinity of vitamin D sulfate for VDBP suggests this may not be its primary role.[1][2]
-
Modulate biological activity: Vitamin D3 sulfate itself has been shown to have significantly less biological activity compared to its unsulfated counterpart in terms of calcium mobilization and transport.[6][7]
Future research in this area will likely focus on elucidating the mechanisms of desulfation, further characterizing the regulation of SULT enzymes involved in vitamin D metabolism, and fully understanding the clinical implications of variations in cholecalciferol sulfation on vitamin D status and overall health. The induction of SULT2B1 by the vitamin D receptor suggests a potential feedback loop in vitamin D homeostasis.[5][8] Furthermore, the regulation of SULT2A1 by the vitamin D receptor has also been reported.[9] These findings open new avenues for therapeutic interventions targeting the sulfation pathway in vitamin D-related disorders.
References
- 1. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3- O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SULT2B1b sulfotransferase: induction by vitamin D receptor and reduced expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Cholecalciferol Sulfate in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecalciferol, or vitamin D3, is a cornerstone in the regulation of calcium homeostasis. Its conversion to the active form, 1,25-dihydroxycholecalciferol, is a well-documented pathway essential for intestinal calcium absorption and bone metabolism. However, a lesser-understood metabolic route involves the sulfation of cholecalciferol, leading to the formation of cholecalciferol sulfate (B86663). This technical guide delves into the existing scientific literature to provide an in-depth analysis of the synthesis, metabolism, and physiological role of cholecalciferol sulfate in calcium homeostasis. It presents a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development. While traditionally considered a less active metabolite, emerging evidence suggests a potential role for this compound as a storage form or modulator of vitamin D activity, warranting further investigation.
Synthesis and Metabolism of this compound
The sulfation of cholecalciferol and its hydroxylated metabolites is a key metabolic pathway. This biotransformation is primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs).
1.1. Enzymatic Synthesis
The principal enzyme responsible for the sulfation of vitamin D3 and its metabolites is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[1][2] SULT2A1 is highly expressed in the liver and intestine, the primary sites for this metabolic process.[3][4] The reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol or its derivatives.
Another sulfotransferase, SULT2B1b, has also been implicated in the sulfation of DHEA, a steroid precursor, and its expression is induced by the active form of vitamin D, calcitriol (B1668218).[5] While its direct role in cholecalciferol sulfation is less clear, it highlights the intricate relationship between vitamin D signaling and sulfation pathways.
1.2. Regulation by the Vitamin D Receptor (VDR)
The expression of SULT2A1 is, in part, regulated by the Vitamin D Receptor (VDR).[3][4][6][7] Calcitriol, the active form of vitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of target genes, thereby modulating their transcription.[8][9][10] The transcriptional activation of SULT2A1 by the VDR suggests a feedback mechanism where vitamin D can influence its own metabolic inactivation or storage through sulfation.
Quantitative Comparison of Biological Activity
Numerous studies have sought to elucidate the biological activity of this compound in comparison to its non-sulfated counterpart. The general consensus is that sulfation significantly attenuates the calcemic activity of vitamin D3.
Table 1: Comparative Biological Activity of Cholecalciferol vs. This compound
| Biological Activity | Cholecalciferol | This compound | Reference |
| Intestinal Calcium Transport | Active at doses as low as 260 pmol (single oral dose) | Active only at high doses (208,000 - 416,000 pmol, single oral dose) | [11][12] |
| Active at 65 - 260 pmol/day (chronic oral dosing) | Active at 52,000 pmol/day (chronic oral dosing) | [11][12] | |
| Active at 65 pmol (single intravenous dose) | No biological activity up to 52,000 pmol (single intravenous dose) | [11][12] | |
| Bone Calcium Mobilization | Active at doses as low as 260 pmol (single oral dose) | Active only at high doses (208,000 - 416,000 pmol, single oral dose) | [11][12] |
| Serum Phosphorus Elevation | Approximately 100 times more potent than the sulfated form | Requires significantly higher doses for a similar response | [1][6] |
| Bone Calcification Support | High antirachitic potency | Approximately 1% of the ability of cholecalciferol | [1][6] |
Role in Calcium Homeostasis
The significantly reduced biological activity of this compound suggests that it does not directly participate in the acute regulation of serum calcium levels in the same manner as calcitriol. However, several hypotheses regarding its role have been proposed:
-
A Circulating Reservoir: The sulfated form is more water-soluble than cholecalciferol, which may facilitate its transport and storage in the body. It has been suggested that 25-hydroxyvitamin D3-3-O-sulfate, a major circulating metabolite, may serve as a reservoir that can be converted back to the active form when needed.[1]
-
Excretory Pathway: Sulfation is a common mechanism for increasing the water solubility of compounds, thereby facilitating their excretion. This suggests that sulfation might be a pathway for the elimination of excess vitamin D.
-
Modulator of Vitamin D Activity: By competing with cholecalciferol for metabolic enzymes or transport proteins, the sulfated form could indirectly modulate the availability and activity of the non-sulfated, more active forms.
It is important to note that vitamin D also plays a critical role in overall sulfate homeostasis, a function that appears to be independent of its role in calcium metabolism.[13][14][15][16]
Experimental Protocols
4.1. Synthesis of Cholecalciferol-3β-Sulfate
This protocol is adapted from the method described by Reeve et al. (1981).[17]
Materials:
-
Cholecalciferol (Vitamin D3)
-
Pyridine (B92270) sulfur trioxide
-
Pyridine (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve cholecalciferol in anhydrous pyridine.
-
Add pyridine sulfur trioxide to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Further purify the collected fractions containing the sulfated product by HPLC on a C18 column.
-
Characterize the final product using techniques such as UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm its identity and purity.
4.2. In Vivo Bioassay for Vitamin D Activity in Rats
This protocol is a generalized procedure based on assays described in the literature.[1][18]
Animals:
-
Weanling male albino rats, rendered vitamin D-deficient by feeding a vitamin D-deficient diet for several weeks.
Procedure:
-
Intestinal Calcium Transport Assay:
-
Administer the test compound (cholecalciferol or this compound) orally or intravenously to the vitamin D-deficient rats.
-
After a specified time, euthanize the rats and remove the duodenum.
-
Prepare everted gut sacs from the duodenum and incubate them in a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca).
-
Measure the transport of radiolabeled calcium from the mucosal (inner) to the serosal (outer) side of the gut sac to determine the rate of active calcium transport.
-
-
Bone Calcium Mobilization Assay:
-
Administer the test compound to vitamin D-deficient rats.
-
Measure serum calcium concentrations at various time points after administration. An increase in serum calcium in the absence of dietary calcium indicates mobilization from bone.
-
-
Serum Phosphorus and Bone Mineralization Assays:
-
Administer the test compound to vitamin D-deficient, rachitic rats.
-
Measure serum phosphorus levels.
-
Assess bone mineralization by histological examination of the long bones (e.g., tibia or femur) and scoring the width of the epiphyseal growth plate (line test).
-
Signaling Pathways and Experimental Workflows
5.1. Cholecalciferol Sulfation Pathway
Caption: Enzymatic sulfation of cholecalciferol by SULT2A1.
5.2. VDR-Mediated Regulation of SULT2A1 Expression
Caption: Transcriptional regulation of SULT2A1 by the VDR.
5.3. Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing the biological activity of vitamin D compounds.
Conclusion and Future Directions
The sulfation of cholecalciferol represents a significant, yet not fully understood, aspect of vitamin D metabolism. Current evidence strongly indicates that this compound possesses substantially lower calcemic activity compared to its non-sulfated precursor. This suggests that its primary role is not in the direct, acute regulation of calcium homeostasis. The VDR-mediated regulation of SULT2A1, the key enzyme in this pathway, points towards a sophisticated feedback mechanism controlling vitamin D activity.
Future research should focus on several key areas:
-
Investigating the potential for desulfation: Determining whether this compound can be enzymatically converted back to cholecalciferol in vivo is crucial to validate the "storage form" hypothesis.
-
Elucidating the role of 25-hydroxyvitamin D3 sulfate: As a major circulating metabolite, its specific functions and contribution to the overall vitamin D economy require further clarification.
-
Exploring the non-calcemic roles: The impact of this compound on other physiological processes regulated by vitamin D, such as immune function and cell proliferation, remains an open area of investigation.
A comprehensive understanding of the role of this compound will provide a more complete picture of vitamin D metabolism and could unveil novel therapeutic targets for managing disorders related to calcium homeostasis and vitamin D deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of supplemental vitamin D3 on bone mineral density: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cholecalciferol versus calcifediol on serum 25(OH)D concentrations: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-dose cholecalciferol reduces parathyroid hormone in patients with early chronic kidney disease: a pilot, randomized, double-blind, placebo-controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Presence of Cholecalciferol Sulfate in Human Breast Milk: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the presence, quantification, and potential physiological relevance of cholecalciferol sulfate (B86663) (Vitamin D3-S) and its metabolites in human breast milk. Historically, the existence and concentration of sulfated forms of vitamin D in breast milk have been subjects of scientific debate. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more precise detection and quantification. This paper synthesizes current quantitative data, details the experimental protocols for analysis, and explores the biological implications for infant nutrition and health.
Introduction
Vitamin D is crucial for infant bone development and overall health.[1][2][3] While it is well-established that human breast milk contains cholecalciferol (Vitamin D3) and 25-hydroxyvitamin D3 (25(OH)D3), the concentrations are often insufficient to meet the infant's daily requirements, necessitating supplementation.[4][5] For decades, it has been hypothesized that a water-soluble form, cholecalciferol sulfate, might represent a significant and more bioavailable source of vitamin D for the nursing infant. Early reports suggested substantial quantities of vitamin D sulfate in human milk, though these findings were later contested by studies that failed to detect its presence.[6][7] This discrepancy was largely due to limitations in the analytical methods of the time.[8][9] Modern analytical methods have brought renewed clarity to this area of research.
Quantitative Analysis of this compound in Human Breast Milk
Recent studies utilizing sensitive LC-MS/MS methods have successfully quantified this compound and its hydroxylated metabolite in human breast milk. The data indicates that while present, their concentrations are notable, with Vitamin D3-S being distinctly abundant in breast milk compared to serum.[1]
| Analyte | Concentration in Breast Milk (mean ± SD) | Concentration in Maternal Serum (mean ± SD) | Analytical Method | Reference |
| Vitamin D3-sulfate (VitD3-S) | 6.4 ± 3.9 nmol/L | 2.92 ± 0.70 nmol/L | LC-MS/MS | Reynolds et al., 2024[1] |
| 25-hydroxyvitamin D3-sulfate (25OHD3-S) | 0.47 ± 0.09 nmol/L | 91 ± 19 nmol/L | LC-MS/MS | Reynolds et al., 2024[1] |
| Vitamin D3-sulfate (D3-S) | Detected, major sulfated form | Detected | LC-MS/MS | Gomes et al., 2016[9] |
| Vitamin D2-sulfate (D2-S) | Detected, major sulfated form | Detected | LC-MS/MS | Gomes et al., 2016[9] |
| 25-hydroxyvitamin D2-sulfate (25(OH)D2-S) | Not detected | Detected | LC-MS/MS | Gomes et al., 2016[9] |
| 25-hydroxyvitamin D3-sulfate (25(OH)D3-S) | Detected | Predominant sulfated form | LC-MS/MS | Gomes et al., 2016[9] |
Table 1: Quantitative Data of Sulfated Vitamin D Metabolites in Human Breast Milk and Serum.
A noteworthy finding from Reynolds et al. (2024) is that high-dose maternal supplementation with Vitamin D3 (5000 IU/day) significantly increased serum levels of Vitamin D3 and 25OHD3, but did not significantly alter the concentrations of their sulfated counterparts in either serum or breast milk.[1] This suggests a distinct regulatory mechanism for the sulfation and secretion of these metabolites into milk.
Experimental Protocols
The accurate quantification of this compound and its metabolites from a complex matrix like human breast milk requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]
Method by Reynolds et al. (2024) for VitD3-S and 25OHD3-S in Breast Milk
This method was specifically developed to account for the increased aqueous solubility of sulfated vitamin D metabolites.[11]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system for the separation of VitD3-S and 25OHD3-S from other milk components.
-
Mass Spectrometry Detection: A tandem mass spectrometer is used for the detection and quantification of the target analytes.[11]
-
Method by Gomes et al. (2016) for Four Sulfated Vitamin D Compounds
This method allows for the simultaneous quantification of vitamins D2- and D3-sulfate (D2-S and D3-S) and 25-hydroxyvitamin D2- and D3-sulfate (25(OH)D2-S and 25(OH)D3-S).[9][12]
-
Sample Preparation:
-
Internal Standard Addition: Isotopically labeled analogues for each of the four sulfated compounds are added to the sample to correct for matrix effects and variations in recovery.[12]
-
Extraction: The specific extraction procedure is not detailed in the abstract but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the sulfated compounds.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: An optimized separation method is employed to minimize the co-elution of analytes with endogenous matrix compounds, which can cause ion suppression or enhancement.[12]
-
Ionization: The analysis is performed using electrospray ionization (ESI) in the negative ion mode, which was found to be superior for the underivatized forms of these sulfated compounds.[9][12]
-
Detection: The mass spectrometer is operated in a specific mode (not detailed in the abstract) to detect and quantify the four target analytes and their corresponding internal standards.
-
Visualized Experimental Workflow and Biological Considerations
Experimental Workflow for this compound Analysis
Caption: Generalized workflow for the analysis of this compound in human breast milk.
Biological Role and Signaling
However, the distinct abundance of VitD3-S in breast milk compared to maternal serum suggests a potential specific physiological role during lactation for the nursing infant.[1] It is hypothesized that infants may possess sulfatase enzymes capable of hydrolyzing the sulfate group, thereby releasing the active form of vitamin D. Further research is needed to elucidate the metabolic fate and physiological relevance of this compound in infants.
References
- 1. Sulfated vitamin D metabolites represent prominent roles in serum and in breastmilk of lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Supplementation for Infants [who.int]
- 3. The Impact of Vitamin D Deficiency on Infants’ Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Occurrence of vitamin D sulfate in human milk whey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D Sulfate (found in breast milk) - several studies - VitaminDWiki [vitamindwiki.com]
- 14. karger.com [karger.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecalciferol sulfate (B86663), a sulfated derivative of vitamin D3, is an endogenous metabolite found in biological fluids. While structurally similar to its precursor, the addition of a sulfate group at the 3β-hydroxyl position dramatically alters its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological functions of cholecalciferol sulfate. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with visualizations of key pathways and workflows to support further research and development in the field of vitamin D metabolism and its potential therapeutic applications.
Chemical Structure and Identification
This compound is a secosteroid, characterized by an open B-ring of the steroid nucleus, a feature common to all forms of vitamin D. The key structural feature that distinguishes it from cholecalciferol is the presence of a sulfate group esterified to the hydroxyl group at the C-3 position.
-
Molecular Formula: C₂₇H₄₄O₄S[1]
-
Systematic Name: (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol 3-sulfate
-
CAS Number: 10529-43-8[1]
-
Synonyms: Vitamin D3 sulfate, Cholecalciferol 3-sulfate[1]
The sulfation at the 3β-position significantly increases the polarity and water solubility of the molecule compared to the lipophilic nature of cholecalciferol.
Physicochemical Properties
Table 1: Physicochemical Properties of Cholecalciferol and this compound
| Property | Cholecalciferol | This compound |
| Molecular Weight | 384.64 g/mol [2] | 464.7 g/mol [1] |
| Melting Point | 83-86 °C[2] | Not reported |
| Solubility | Practically insoluble in water; freely soluble in ethanol, methanol (B129727), and other organic solvents; slightly soluble in vegetable oils.[2] | The sodium salt is water-soluble. Solubility in organic solvents is not extensively reported but is expected to be lower than cholecalciferol. |
| Appearance | White, crystalline solid | Not explicitly reported, likely a white to off-white solid. |
Table 2: Spectroscopic Data for Characterization
While specific spectral data for this compound is sparse in publicly available literature, its synthesis has been confirmed using various spectroscopic methods.[3][4] The table below outlines the expected and reported characteristics used for its identification.
| Spectroscopic Technique | Cholecalciferol | This compound (Expected/Reported) |
| UV-Vis Spectroscopy | λmax ≈ 265 nm[5] | Confirmed by UV spectroscopy, expected to have a similar chromophore and thus a similar λmax to cholecalciferol.[3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C=C stretching (~1650 cm⁻¹).[6][7] | In addition to cholecalciferol's peaks, strong absorbance bands corresponding to the S=O and S-O stretching of the sulfate group are expected (~1210-1270 cm⁻¹ and ~1000 cm⁻¹, respectively). Confirmed by IR spectroscopy.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex spectrum with characteristic signals for olefinic and steroidal protons and carbons.[8][9] | The chemical shifts of protons and carbons near the C-3 position are expected to be significantly different from those in cholecalciferol due to the deshielding effect of the sulfate group. Confirmed by NMR spectroscopy.[3] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 384.[10] | Expected molecular ion peak (M-H)⁻ at m/z 463 in negative ion mode. A characteristic fragment ion corresponding to the loss of the sulfate group (SO₃) is also expected. Confirmed by mass spectrometry.[3][11] |
Experimental Protocols
Synthesis of Cholecalciferol 3β-Sulfate
The synthesis of this compound is typically achieved by the sulfation of cholecalciferol using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex.[3][4]
Materials:
-
Cholecalciferol
-
Pyridine (B92270) (anhydrous)
-
Sulfur trioxide-pyridine complex
-
Methanol
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve cholecalciferol in anhydrous pyridine.
-
Add the sulfur trioxide-pyridine complex to the solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
-
Monitor the reaction progress using TLC. The sulfated product will have a lower Rf value than the starting cholecalciferol.
-
Upon completion, add triethylamine to the reaction mixture to neutralize any excess acid and to form the triethylammonium (B8662869) salt of the sulfate, which can aid in its purification.
-
Remove the pyridine and triethylamine under reduced pressure.
-
Dissolve the residue in a suitable solvent system (e.g., chloroform-methanol mixture).
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in chloroform.
-
Collect the fractions containing the purified this compound (as the triethylammonium salt).
-
The triethylammonium salt can be converted to other salt forms (e.g., sodium salt) by ion exchange chromatography if desired.
-
Confirm the identity and purity of the final product using spectroscopic methods (UV-Vis, IR, NMR, and Mass Spectrometry).
References
- 1. Vitamin D3 sulfoconjugate | C27H44O4S | CID 6440809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholecalciferol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
"biological significance of vitamin D sulfoconjugate"
An In-depth Technical Guide to the Biological Significance of Vitamin D Sulfoconjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D, a critical prohormone for calcium homeostasis and myriad other physiological processes, is primarily metabolized through a well-documented hydroxylation pathway to its active form, 1,25-dihydroxyvitamin D₃. However, a parallel metabolic route, sulfoconjugation, produces water-soluble vitamin D sulfates. Historically, the biological role of these sulfated metabolites has been a subject of debate, with early hypotheses suggesting they represent a potent, water-soluble active form of the vitamin. Contemporary research, leveraging advanced analytical techniques, has largely refuted this claim, revealing a more nuanced and complex significance. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of vitamin D sulfoconjugates, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways. Evidence suggests that vitamin D sulfate (B86663) is not a direct, potent actor in calcium regulation but may function as a transport or storage form, participate in detoxification pathways, and play a role in systemic sulfate homeostasis, representing an important, yet distinct, facet of vitamin D metabolism.
Synthesis and Metabolism of Vitamin D Sulfoconjugates
The conversion of vitamin D and its metabolites to their sulfated forms is an enzymatic process primarily mediated by sulfotransferases.
The Role of Sulfotransferase SULT2A1
The key enzyme responsible for the sulfation of vitamin D and its related compounds is Sulfotransferase 2A1 (SULT2A1) .[1][2][3][4][5] SULT2A1 is a phase II detoxification enzyme predominantly expressed in the liver, intestine, and adrenal tissues.[1][2] It utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfonation of a wide range of substrates.[5]
Studies using recombinant human SULT enzymes have demonstrated that SULT2A1 exhibits broad activity towards various vitamin D₃-related compounds, including:
-
Vitamin D₃ (Cholecalciferol)[6]
While SULT2A1 is the primary enzyme, other sulfotransferases show limited, specific activity. For instance, SULT1A1 can sulfate calcitriol (B1668218), and SULT2B1b can act on 7-DHC.[6][7] The liver is considered a primary site for the formation of 25(OH)D₃-3-O-sulfate.[3][8]
Regulation by the Vitamin D Receptor (VDR)
The expression of the SULT2A1 enzyme is, in part, regulated by the active form of vitamin D itself. The ligand-activated Vitamin D Receptor (VDR) stimulates the transcription of the SULT2A1 gene.[1][2] This creates a feedback loop where vitamin D can upregulate the enzyme responsible for its own sulfation and the sulfation of other molecules like bile acids. This regulatory role suggests a protective function, potentially shielding tissues from the cytotoxic effects of excessive bile acids.[1][2]
Metabolism of Sulfated Vitamin D
Once formed, sulfated vitamin D metabolites are subject to further enzymatic action, though their processing differs significantly from their non-sulfated counterparts.
-
CYP27A1: This vitamin D 25-hydroxylase can convert vitamin D₃ sulfate to 25(OH)D₃ 3-sulfate with a catalytic efficiency approximately half that of the non-sulfated form.[8][9]
-
CYP11A1: This enzyme can convert vitamin D₃ sulfate to 20(OH)D₃ 3-sulfate, but at a much lower rate than its action on free vitamin D₃.[8][9]
-
CYP2R1: Another key 25-hydroxylase, CYP2R1, does not act on vitamin D₃ sulfate.[8][9]
-
CYP27B1 (1α-hydroxylase): The activating enzyme that converts 25(OH)D₃ to active calcitriol does not metabolize 25(OH)D₃ 3-sulfate.[8][9]
-
CYP24A1 (24-hydroxylase): The inactivating enzyme does not metabolize 25(OH)D₃ 3-sulfate.[8][9]
This metabolic profile suggests that 25(OH)D₃ 3-sulfate is relatively inert, potentially serving as a circulating reservoir that is protected from both activation and degradation.[9]
De-sulfation
For vitamin D sulfate to become biologically active in the classical sense, the sulfate group must be cleaved. However, studies have shown that steroid sulfatase, an enzyme that desulfates other steroids, does not act on vitamin D₃ sulfate.[10] The specific enzymes responsible for the potential reactivation of vitamin D sulfates in vivo remain to be identified.
Quantitative Data on Vitamin D Sulfoconjugates
Quantitative analysis is crucial for understanding the physiological relevance of these metabolites.
Table 1: Comparative Biological Activity of Vitamin D₃ vs. Vitamin D₃ Sulfate in Rats
| Biological Effect | Vitamin D₃ Effective Dose | Vitamin D₃ Sulfate Effective Dose | Relative Activity of Sulfate Form | Source(s) |
|---|---|---|---|---|
| Single Oral Dose | ||||
| Calcium Transport & Mobilization | As low as 260 pmol | 208,000 - 416,000 pmol | Extremely low | [8][11] |
| Chronic Oral Dosing (5 days) | ||||
| General Biological Activity | 65 - 260 pmol/day | 52,000 pmol/day | Considerably less active | [11] |
| Single Intravenous Dose | ||||
| General Biological Activity | As low as 65 pmol | No activity up to 52,000 pmol | No activity observed | [11] |
| General Assessment | ||||
| Bone Calcium Mobilization | 100% | < 5% | < 5% | [12][13] |
| Intestinal Calcium Transport | 100% | ~ 1% | ~ 1% | [12][13] |
| Serum Phosphorus Elevation | 100% | ~ 1% | ~ 1% | [12][13] |
| Bone Calcification Support | 100% | ~ 1% | ~ 1% |[12][13] |
Table 2: Concentrations of Sulfated Vitamin D Metabolites in Human Biological Fluids
| Analyte | Fluid | Mean Concentration (nM) | Range of Observed Concentrations | Source(s) |
|---|---|---|---|---|
| Vitamin D₂-3-Sulfate (D₂-S) | Serum | 0.50 | - | [14] |
| Vitamin D₃-3-Sulfate (D₃-S) | Serum | 0.70 | - | [14] |
| 25(OH)D₂-3-Sulfate (25(OH)D₂-S) | Serum | 1.5 | - | [14] |
| 25(OH)D₃-3-Sulfate (25(OH)D₃-S) | Serum | 10.4 | - | [14] |
| Vitamin D₃-3-Sulfate (VitD₃-S) | Breast Milk | - | 0.53 to 1.7 ng/mL | [15] |
| 25(OH)D₃-3-Sulfate (25OHD₃-S) | Breast Milk | - | ≤ 0.29 ng/mL |[15] |
Table 3: Enzyme Kinetics of Vitamin D Metabolite Metabolism
| Enzyme | Substrate | Product | Catalytic Efficiency (kcat/Km) Comparison | Source(s) |
|---|---|---|---|---|
| CYP27A1 | Vitamin D₃ Sulfate | 25(OH)D₃ 3-Sulfate | Approx. half the efficiency of converting Vitamin D₃ to 25(OH)D₃ | [9] |
| CYP11A1 | Vitamin D₃ Sulfate | 20(OH)D₃ 3-Sulfate | Considerably lower rate than converting Vitamin D₃ to 20(OH)D₃ |[9] |
Biological Roles and Significance
The data indicate that vitamin D sulfate's role is not what was once hypothesized. Its significance lies in several alternative functions.
Limited Role in Calcium Homeostasis
Contrary to early theories, extensive testing in rat models demonstrates that vitamin D₃ sulfate is substantially less potent than vitamin D₃.[11] It has less than 5% of the activity of vitamin D₃ in mobilizing calcium from bone and only about 1% of its ability to stimulate intestinal calcium transport, elevate serum phosphorus, or support bone calcification.[12][13] These findings disprove claims that vitamin D sulfate is a potent, water-soluble form of vitamin D for regulating calcium and phosphorus homeostasis.[12][13]
A Water-Soluble Transport and Storage Form
Sulfation dramatically increases the water solubility of vitamin D and cholesterol.[16] This allows vitamin D sulfate to be transported freely in the blood without requiring carrier lipid particles like LDL.[16] Sunlight exposure stimulates the synthesis of both vitamin D sulfate and cholesterol sulfate in the skin.[16] The fact that 25(OH)D₃ sulfate is resistant to both the activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 supports the hypothesis that it may serve as a metabolically inactive, circulating pool of vitamin D₃ that could be released by hydrolysis when needed.[9]
Role in Systemic Sulfate Homeostasis
Vitamin D plays a critical, VDR-mediated role in regulating the body's sulfate levels. Studies in VDR knockout mice show a significant reduction in the expression of the renal sodium-sulfate cotransporter, NaSi-1.[17] This leads to a 42% increase in urinary sulfate excretion and a 50% reduction in serum sulfate concentration.[17] This regulation of sulfate metabolism by vitamin D appears to be independent of its role in calcium metabolism.[17] Therefore, vitamin D is crucial for maintaining systemic sulfate homeostasis, which is essential for numerous physiological processes.
Mandatory Visualizations
Diagram 1: Vitamin D Sulfoconjugation and Metabolism```dot
Caption: VDR-mediated transcriptional regulation of the SULT2A1 enzyme.
Diagram 3: Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantifying vitamin D sulfates by LC-MS/MS.
Key Experimental Protocols
Synthesis of Vitamin D₃-3β-Sulfate
A common method for the chemical synthesis of vitamin D₃-3β-sulfate involves using pyridine (B92270) sulfur trioxide as the sulfating agent. [12]1. Reactant Preparation: Vitamin D₃ is dissolved in a suitable anhydrous solvent (e.g., pyridine). 2. Sulfation Reaction: Pyridine sulfur trioxide complex is added to the vitamin D₃ solution. The reaction is typically carried out at room temperature with stirring for several hours. 3. Quenching and Extraction: The reaction is quenched, often with the addition of water or a bicarbonate solution. The product is then extracted into an organic solvent. 4. Purification: The crude product is purified to isolate the vitamin D₃-3β-sulfate. This is a critical step and often employs high-performance liquid chromatography (HPLC). 5. Verification: The purity and identity of the final product are confirmed using multiple analytical techniques, including HPLC, ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). [12][13]
Quantification of Sulfated Vitamin D Metabolites by LC-MS/MS
This protocol outlines a highly sensitive and specific method for quantifying four sulfated forms of vitamin D (D₂-S, D₃-S, 25(OH)D₂-S, and 25(OH)D₃-S) in biological fluids. [14][18][19]1. Sample Preparation:
- An aliquot of the biological sample (e.g., 250 µL serum or 4 mL breast milk) is taken. [19] * Isotopically labeled internal standards for each analyte are added to correct for matrix effects and procedural losses. [18][19] * Proteins are precipitated by adding a solvent like acetonitrile or methanol (B129727) (e.g., 8 mL acetonitrile to 4 mL milk). The mixture is vortexed thoroughly. [19][20] * The sample is centrifuged to pellet the precipitated proteins.
- The supernatant containing the analytes is carefully collected.
- Chromatography:
- The prepared extract is injected into an HPLC system equipped with a C18 reverse-phase column. [20] * A gradient elution is performed, typically using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometry:
- The column eluent is introduced into a tandem mass spectrometer using an electrospray ionization (ESI) source operating in negative ion mode . [18][20]The negative mode provides superior ionization efficiency for the underivatized sulfated compounds. [14][18] * The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high specificity and sensitivity.
- Data Analysis:
- The peak areas for each analyte are integrated and normalized to the peak areas of their respective internal standards.
- Concentrations are determined by comparing these normalized ratios to a standard curve prepared with known concentrations of the analytes. The limits of quantification are typically in the low ng/mL or fmol range. [15][18][20]
In Vivo Assessment of Biological Activity in Rats
This classic experimental design is used to compare the calcemic activity of vitamin D compounds. [8][11][12]1. Animal Model: Male weanling rats are fed a vitamin D-deficient diet for several weeks to induce vitamin D deficiency and hypocalcemia. 2. Dosing:
- Rats are divided into groups and administered the test compounds (e.g., vitamin D₃ or vitamin D₃ sulfate) or a vehicle control.
- Administration can be via a single oral or intravenous dose, or through chronic daily oral dosing for a set period (e.g., 5 days). [11]3. Sample Collection: At a specified time point after dosing (e.g., 24-72 hours), blood samples are collected for serum analysis, and intestinal segments (typically the duodenum) and bones (e.g., femur) are harvested.
- Endpoint Measurements:
- Intestinal Calcium Transport: Assessed using methods like the everted gut sac technique, where the active transport of ⁴⁵Ca across the duodenal mucosa is measured. [11] * Bone Calcium Mobilization: Determined by measuring changes in serum calcium levels in rats on a low-calcium diet. An increase in serum calcium indicates that calcium has been mobilized from bone. [11] * Serum Analysis: Serum is analyzed for total calcium and inorganic phosphorus concentrations.
Conclusion and Future Directions
The biological significance of vitamin D sulfoconjugate is multifaceted and distinct from that of the classical vitamin D endocrine system. It is now clear that vitamin D sulfate is not a potent, direct regulator of calcium homeostasis. Instead, the evidence points towards several key roles:
-
A Transport and Storage Molecule: Its water solubility facilitates transport without lipid carriers, and its resistance to metabolic activation and degradation makes it an ideal candidate for a circulating, inactive reservoir.
-
A Detoxification Metabolite: The sulfation process, regulated by VDR, is integral to the broader phase II detoxification system, particularly for bile acids.
-
A Key Element in Sulfate Homeostasis: The vitamin D system is a crucial regulator of the renal transporters that maintain the body's sulfate balance.
For drug development professionals and researchers, this understanding is critical. The presence and concentration of vitamin D sulfates could serve as biomarkers for specific metabolic states or exposures. Furthermore, the enzymes involved in vitamin D sulfation (SULT2A1) and potential de-sulfation represent novel targets for therapeutic intervention. Future research should focus on unequivocally identifying the de-sulfating enzymes that may reactivate this vitamin D pool, further clarifying its role in local tissue physiology (especially the skin), and exploring how genetic variations in SULT2A1 impact vitamin D homeostasis and disease risk.
References
- 1. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the ability of vitamin D3-metabolizing cytochromes P450 to act on vitamin D3 sulfate and 25-hydroxyvitamin D3 3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of steroid sulfatase to desulfate vitamin D3 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. westonaprice.org [westonaprice.org]
- 17. Critical role of vitamin D in sulfate homeostasis: regulation of the sodium-sulfate cotransporter by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol sulfate (B86663), a water-soluble metabolite of vitamin D3, has garnered increasing interest in research due to its potential physiological roles and its presence in biological fluids such as human milk and serum.[1][2] Accurate and sensitive quantification of this analyte is crucial for understanding its metabolic pathways, clinical significance, and for quality control in various applications. These application notes provide detailed protocols and performance data for the analysis of cholecalciferol sulfate, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The determination of this compound and other sulfated vitamin D analogs is most effectively achieved using LC-MS/MS, which offers high sensitivity and specificity.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with UV detection can be used, it generally lacks the sensitivity required for endogenous levels in biological matrices.[4][5] Immunoassays are widely used for 25-hydroxyvitamin D but their cross-reactivity and specificity for sulfated forms like this compound are not well established.
The LC-MS/MS methods detailed below have been successfully applied to the analysis of this compound in human serum and breast milk.[1][6][7] A key aspect of these methods is the use of negative ion mode electrospray ionization (ESI), which provides superior ionization efficiency for the underivatized sulfate conjugate compared to positive ion mode analysis of derivatized forms.[1][2]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Serum and Breast Milk
This protocol is adapted from a validated method for the simultaneous quantification of four sulfated vitamin D compounds, including this compound (Vitamin D3-S).[1][2]
1. Sample Preparation (Protein Precipitation)
-
For Human Serum:
-
Aliquot 250 µL of serum into a microcentrifuge tube.
-
Add an appropriate volume of an internal standard solution (e.g., isotope-labeled this compound).
-
Add 750 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
For Breast Milk:
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column, such as a C18 or C8 column (e.g., Waters X-Bridge C8, 150 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile is typically used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[2][9]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized on the specific mass spectrometer being used.
-
Instrument Parameters: Optimize parameters such as fragmentor voltage and collision energy to achieve the highest sensitivity for each analyte.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS methods for the analysis of this compound and related compounds.
Table 1: Performance of LC-MS/MS Method for Sulfated Vitamin D Analogs [1]
| Analyte | Limit of Detection (fmol) | Repeatability (RSD, %) | Recovery (%) |
| Vitamin D2-Sulfate | 0.20 | 2.8 - 8.5 | 81.1 - 95.3 |
| Vitamin D3-Sulfate | 0.28 | 3.5 - 10.2 | 85.4 - 102 |
| 25(OH)D2-Sulfate | 0.25 | 4.1 - 9.8 | 82.6 - 98.7 |
| 25(OH)D3-Sulfate | 0.22 | 3.2 - 9.1 | 88.9 - 101 |
Table 2: Limits of Quantification for Vitamin D3-Sulfate and 25(OH)D3-Sulfate in Breast Milk [6][7]
| Analyte | Limit of Quantification (ng/mL) |
| Vitamin D3-Sulfate | 0.23 |
| 25(OH)D3-Sulfate | 0.20 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of cholecalciferol.
References
- 1. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound identification in human milk by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigeneservices.com [aurigeneservices.com]
Quantification of Cholecalciferol Sulfate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol sulfate (B86663) (Vitamin D3 sulfate) is a water-soluble metabolite of vitamin D3. While its physiological role is not as extensively characterized as its non-sulfated counterparts, there is growing interest in understanding its contribution to vitamin D metabolism and overall health. Accurate quantification of cholecalciferol sulfate in biological matrices such as serum, plasma, and milk is crucial for research into its biological functions and for potential applications in drug development and clinical diagnostics.
These application notes provide detailed protocols for the quantification of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Information on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and immunoassays is also discussed.
Analytical Methodologies
The quantification of this compound in biological samples presents analytical challenges due to its low endogenous concentrations and the complexity of the biological matrix. The most robust and widely accepted method is LC-MS/MS, which offers superior sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. A detailed protocol based on established methods is provided below.[1][2]
Table 1: Quantitative Data for LC-MS/MS Quantification of Vitamin D Sulfates
| Parameter | Vitamin D3 Sulfate (D3-S) | 25-hydroxyvitamin D3 Sulfate (25(OH)D3-S) | Biological Matrix | Reference |
| Limit of Detection (LOD) | 2.8 pM | 2.4 pM | Human Serum/Milk | [1] |
| Limit of Quantification (LOQ) | ~0.20 - 0.28 fmol | ~0.20 - 0.28 fmol | Human Serum/Milk | [2] |
| Linearity Range | Not explicitly stated | Not explicitly stated | Human Serum/Milk | [1] |
| Recovery | 81.1% - 102% | 81.1% - 102% | Human Serum/Milk | [1] |
| Intra-day Precision (%RSD) | 2.8% - 10.2% | 2.8% - 10.2% | Human Serum/Milk | [1] |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated | Human Serum/Milk | [1] |
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is adapted from the validated method described by Gomes et al. for the simultaneous quantification of four sulfated vitamin D compounds in human serum and breast milk.[1]
a. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-cholecalciferol sulfate)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum or breast milk samples
b. Sample Preparation (Protein Precipitation):
-
For Serum: To 250 µL of serum in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard.
-
For Milk: To 4 mL of milk, add 8 mL of acetonitrile containing the internal standard.
-
Vortex mix the samples for 2 minutes.
-
Incubate at room temperature for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
For Serum: Reconstitute the residue in 50 µL of the initial mobile phase.
-
For Milk: Reconstitute the residue in 500 µL of the initial mobile phase.
c. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 10 mM ammonium formate in methanol.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
Start with 85% B.
-
Increase to 100% B over 7 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 85% B in 1 minute.
-
Re-equilibrate for 10 minutes.
-
d. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition of the precursor ion to a specific product ion (the exact m/z values will depend on the instrument and should be optimized).
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.
-
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
e. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive and specific than LC-MS/MS, HPLC-UV can be a more accessible technique for the analysis of vitamin D compounds. However, detailed, modern, validated protocols specifically for the quantification of this compound in biological samples are not as readily available in recent literature. The primary challenges include potential interference from other matrix components and the lower concentrations of the sulfated form compared to other vitamin D metabolites.
Older literature suggests that HPLC-UV has been used for the measurement of vitamin D3 sulfate.[1] A general approach would involve a robust sample preparation to remove interfering substances, followed by chromatographic separation and UV detection.
Table 2: General Performance Characteristics of HPLC-UV for Vitamin D Analysis (for non-sulfated forms, as a reference)
| Parameter | Typical Value | Notes |
| Limit of Quantification (LOQ) | ng/mL range | Generally higher than LC-MS/MS. |
| Linearity Range | Wide, dependent on detector | Can be suitable for fortified samples. |
| Recovery | 80% - 110% | Highly dependent on the extraction method. |
| Precision (%RSD) | < 15% | Acceptable for many applications. |
Experimental Protocol: General Approach for HPLC-UV Analysis of Vitamin D Compounds
This protocol provides a general framework. Optimization and validation are crucial for accurate quantification of this compound.
a. Materials and Reagents:
-
This compound analytical standard
-
Organic solvents for extraction (e.g., hexane, isopropanol, acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)
-
Mobile phase solvents (e.g., methanol, acetonitrile, water)
b. Sample Preparation (LLE followed by SPE):
-
Liquid-Liquid Extraction (LLE): Extract the biological sample (e.g., 1 mL of plasma) with an organic solvent like hexane:isopropanol to separate lipids, including vitamin D metabolites, from the aqueous phase.
-
Evaporation: Evaporate the organic extract to dryness.
-
Solid-Phase Extraction (SPE): Reconstitute the residue in a suitable solvent and apply it to an SPE cartridge to further clean up the sample and remove interfering compounds. Elute the fraction containing this compound.
-
Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
c. HPLC-UV Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and/or water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Approximately 265 nm, the absorption maximum for the vitamin D chromophore.
-
Injection Volume: 20-100 µL.
d. Data Analysis:
-
Quantify this compound based on the peak area of the analyte compared to a calibration curve constructed from analytical standards.
Immunoassays
Currently, there are no commercially available, dedicated immunoassays for the direct quantification of this compound. Commercially available vitamin D immunoassays are typically designed to measure 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, and may have varying cross-reactivity with other metabolites. The development of a specific immunoassay for this compound would require the production of highly specific antibodies that can distinguish it from other vitamin D forms.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of cholecalciferol sulfation.
Caption: Experimental workflow for LC-MS/MS analysis.
Synthesis of this compound Analytical Standard
The availability of a pure analytical standard is a prerequisite for accurate quantification. This compound is not as commonly available as other vitamin D metabolites and may need to be synthesized. A general procedure involves the reaction of cholecalciferol with a sulfating agent.
Protocol: Synthesis of this compound
This protocol is based on the method described by Reeve et al.[3]
a. Materials and Reagents:
-
Cholecalciferol (Vitamin D3)
-
Pyridine (B92270) sulfur trioxide complex
-
Pyridine (anhydrous)
-
Other necessary solvents for purification
b. Synthesis Procedure:
-
Dissolve cholecalciferol in anhydrous pyridine.
-
Add pyridine sulfur trioxide complex to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., overnight).
-
Quench the reaction carefully with water or ice.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product using chromatographic techniques, such as column chromatography or preparative HPLC, to obtain pure this compound.
c. Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Conclusion
The quantification of this compound in biological samples is a challenging but essential task for advancing our understanding of vitamin D metabolism. LC-MS/MS stands out as the most reliable and sensitive method, and the detailed protocol provided herein serves as a robust starting point for researchers. While HPLC-UV offers a more accessible alternative, it requires significant optimization and validation. The lack of a dedicated immunoassay for this compound highlights an area for future development in the field of vitamin D analytics. The successful implementation of these methods will undoubtedly contribute to new discoveries in the roles of sulfated vitamin D metabolites in health and disease.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Vitamin D Sulfates in Human Serum and Breast Milk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of four key vitamin D sulfate (B86663) metabolites: vitamin D2 sulfate (D2-S), vitamin D3 sulfate (D3-S), 25-hydroxyvitamin D2 sulfate (25(OH)D2-S), and 25-hydroxyvitamin D3 sulfate (25(OH)D3-S). The methodology utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate and precise measurement in complex biological matrices such as human serum and breast milk. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for advancing research into the physiological roles of these water-soluble vitamin D forms.
Introduction
Vitamin D is a critical prohormone involved in calcium homeostasis, bone metabolism, and various other physiological processes. While the lipid-soluble forms of vitamin D and its hydroxylated metabolites are well-studied, the water-soluble sulfated conjugates have received less attention, primarily due to analytical challenges.[1][2] Accurate and sensitive analytical methods are necessary to elucidate the biological functions of vitamin D sulfates.[1][3] This application note presents a validated HPLC-MS/MS method for the reliable quantification of four vitamin D sulfate compounds. The method employs a simple protein precipitation step for sample preparation and utilizes the high selectivity and sensitivity of tandem mass spectrometry for detection.[3]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Standards: Vitamin D2 sulfate, Vitamin D3 sulfate, 25-hydroxyvitamin D2 sulfate, 25-hydroxyvitamin D3 sulfate, and their corresponding isotopically labeled internal standards.
-
Sample Matrices: Human serum, Human breast milk
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of vitamin D sulfates from biological matrices.[3]
For Human Serum:
-
To 250 µL of serum in a microcentrifuge tube, add 500 µL of acetonitrile.
-
Add the isotopically labeled internal standards.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in 50 µL of the initial mobile phase.[3]
For Human Breast Milk:
-
To 4 mL of breast milk, add 8 mL of acetonitrile.[4]
-
Add the isotopically labeled internal standards.
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a freeze-drier or nitrogen stream.[3]
-
Reconstitute the residue in 500 µL of the initial mobile phase.[3]
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of vitamin D metabolites.[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A gradient program should be optimized to ensure the separation of the analytes from endogenous matrix components.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10-20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of underivatized vitamin D sulfates due to superior ionization efficiency.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Internal Standards: The use of isotopically labeled analogues for each compound is essential to correct for matrix effects and variations in ionization.[1][3]
Data Presentation
The following tables summarize the quantitative data obtained from validated methods for the detection of vitamin D sulfates.
Table 1: Method Performance Characteristics [1][3]
| Analyte | Limit of Detection (fmol) | Recovery (%) | Repeatability (RSD %) |
| Vitamin D2-Sulfate (D2-S) | 0.20 - 0.28 | 81.1 - 102 | 2.8 - 10.2 |
| Vitamin D3-Sulfate (D3-S) | 0.20 - 0.28 | 81.1 - 102 | 2.8 - 10.2 |
| 25(OH)D2-Sulfate (25(OH)D2-S) | 0.20 - 0.28 | 81.1 - 102 | 2.8 - 10.2 |
| 25(OH)D3-Sulfate (25(OH)D3-S) | 0.20 - 0.28 | 81.1 - 102 | 2.8 - 10.2 |
Table 2: Mean Concentrations of Vitamin D Sulfates in Human Serum [2]
| Analyte | Mean Concentration (nM) |
| Vitamin D2-Sulfate (D2-S) | 0.50 |
| Vitamin D3-Sulfate (D3-S) | 0.70 |
| 25(OH)D2-Sulfate (25(OH)D2-S) | 1.5 |
| 25(OH)D3-Sulfate (25(OH)D3-S) | 10.4 |
Visualization
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for Vitamin D Sulfate Analysis.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of four vitamin D sulfate metabolites in human serum and breast milk.[1][2] The simple sample preparation and the use of isotopically labeled internal standards contribute to the accuracy and robustness of the assay.[3] This methodology is a valuable tool for researchers investigating the roles of these water-soluble vitamin D compounds in health and disease.
References
- 1. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol sulfate (B86663) (Vitamin D3-sulfate) is a water-soluble metabolite of vitamin D3. While its biological role is not as extensively characterized as other vitamin D metabolites, its presence in circulation and various biological fluids necessitates accurate and sensitive analytical methods for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of cholecalciferol sulfate in biological matrices, primarily human serum.
The analysis of sulfated forms of vitamin D, including this compound, is optimally performed using electrospray ionization (ESI) in negative ion mode without derivatization.[3][4] This approach offers superior ionization efficiency compared to positive ion mode analysis which would require a derivatization step.[3][4]
Experimental Workflow
The overall workflow for the analysis of this compound from serum involves sample preparation to remove proteins and other interfering substances, followed by liquid chromatographic separation and subsequent detection by tandem mass spectrometry.
Experimental Protocols
Sample Preparation from Human Serum
This protocol is designed for the extraction of this compound from human serum samples prior to LC-MS/MS analysis. The primary method is protein precipitation, which is effective at releasing vitamin D metabolites from binding proteins.[2][5]
Materials:
-
Human serum samples
-
Methanol (B129727) (LC-MS grade) or Acetonitrile (B52724) (LC-MS grade)
-
Zinc Sulfate solution (0.4 M, optional)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Protocol:
-
Aliquoting: Thaw serum samples on ice. Pipette 100 µL of serum into a microcentrifuge tube.
-
Protein Precipitation (choose one method):
-
Method A (Methanol): Add 300 µL of ice-cold methanol to the 100 µL of serum.[6]
-
Method B (Acetonitrile): Add 300 µL of ice-cold acetonitrile to the 100 µL of serum.[6]
-
Method C (with Zinc Sulfate): Add 100 µL of 0.4 M Zinc Sulfate solution to the serum, followed by 300 µL of methanol or acetonitrile. This can enhance the precipitation of lipoproteins.[1][2]
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation (Optional): Incubate the samples at -20°C for 10-15 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature of 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100-150 µL of the reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% formic acid).[7] Vortex briefly to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following parameters are a starting point and may require optimization based on the specific LC system and column used. A C18 stationary phase is commonly used for the separation of vitamin D metabolites.[8]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1290 UHPLC system or equivalent[5] |
| Column | C18 column (e.g., Zorbax Eclipse XDB-C8, 50 x 4.6 mm, 3.5 µm or equivalent)[7] |
| Column Temperature | 25 - 50°C[5][7] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate[5] |
| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate[5] |
| Flow Rate | 0.3 - 1.2 mL/min (adjust based on column dimensions)[5][7] |
| Injection Volume | 20 µL[7] |
| Gradient Elution | Example Gradient: - 0-1 min: 50% B - 1-5 min: 50% to 95% B - 5-7 min: Hold at 95% B - 7.1-9 min: Return to 50% B for re-equilibration |
Mass Spectrometry (MS)
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data Summary:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (V) |
| This compound | 463.3 | 97.0 | -100 to -150 | -60 to -95 |
| d3-Cholecalciferol Sulfate | 466.3 | 97.0 | -100 to -150 | -60 to -95 |
| 25-OH-Cholecalciferol Sulfate | 479.3 | 97.0 | -100 to -150 | -60 to -95 |
Note: The optimal declustering potential and collision energy should be determined empirically for the specific instrument being used. The primary fragmentation of sulfated vitamin D metabolites is the neutral loss of SO3 (80 Da) and the formation of the HSO4- ion at m/z 97.[8]
Fragmentation of this compound
The characteristic fragmentation of this compound in negative ion mode involves the cleavage of the sulfate group, resulting in a prominent product ion at m/z 97, corresponding to the bisulfate anion [HSO4]-.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 6. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis, purification, and analytical characterization of cholecalciferol sulfate (B86663) (Vitamin D3 sulfate). The protocols detailed below are intended for research purposes to facilitate the production of high-purity cholecalciferol sulfate for scientific investigation.
Introduction
This compound is a sulfated metabolite of cholecalciferol (Vitamin D3). While its biological activity is significantly lower than that of its non-sulfated counterpart, it is believed to play a role as a water-soluble transport and storage form of vitamin D3 in the body.[1][2][3] Accurate and reliable methods for the synthesis and purification of this compound are crucial for studying its metabolism, distribution, and potential physiological functions.
This document outlines two primary methods for the synthesis of this compound and details various chromatographic techniques for its purification and analysis.
Synthesis of this compound
Two common methods for the sulfation of cholecalciferol are presented below, utilizing either pyridine (B92270) sulfur trioxide complex or sulfamic acid in pyridine.
Synthesis using Pyridine Sulfur Trioxide
This method employs a commercially available sulfating agent for a direct and efficient reaction.[1][3]
Experimental Protocol:
-
Dissolve cholecalciferol (1.0 g) in anhydrous pyridine.
-
Add pyridine sulfur trioxide complex (1.0 g) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
The product can be converted to its sodium salt by the addition of a sodium-containing base.
-
The crude product is then subjected to purification.
Synthesis using Sulfamic Acid in Pyridine
This method provides an alternative route for the synthesis of this compound.[4]
Experimental Protocol:
-
Suspend sulfamic acid in anhydrous pyridine.
-
Add cholecalciferol to the suspension.
-
Heat the reaction mixture and stir vigorously. Monitor the reaction progress using TLC.
-
Once the reaction is complete, filter the mixture to remove any unreacted sulfamic acid.
-
Evaporate the pyridine under reduced pressure.
-
The resulting residue contains the this compound, which can be further purified.
Quantitative Data for Synthesis:
| Parameter | Method with Pyridine Sulfur Trioxide | Method with Sulfamic Acid | Reference |
| Starting Material | Cholecalciferol | Cholecalciferol | [1][4] |
| Sulfating Agent | Pyridine sulfur trioxide complex | Sulfamic acid in pyridine | [1][4] |
| Solvent | Pyridine | Pyridine | [1][4] |
| Typical Yield | Not explicitly stated | 85% (as ammonium (B1175870) salt) | [5] |
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. A multi-step purification strategy is often employed.
Silica (B1680970) Gel Column Chromatography
Initial purification of the crude product can be achieved using silica gel column chromatography.
Experimental Protocol:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
Sephadex LH-20 Chromatography
Sephadex LH-20 chromatography is effective for separating vitamin D metabolites and can be used for further purification.[6]
Experimental Protocol:
-
Swell the Sephadex LH-20 resin in the chosen solvent system (e.g., chloroform/methanol mixtures).
-
Pack the column with the swollen resin.
-
Dissolve the partially purified this compound in the mobile phase.
-
Apply the sample to the column.
-
Elute the column with the same solvent system.
-
Collect and analyze fractions for the presence of the desired product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for final purification and for obtaining high-purity this compound. Both reversed-phase and normal-phase chromatography can be utilized.
Quantitative Data for HPLC Purification:
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Reference |
| Column | C18 (e.g., µBondapak, Gemini) | Amine-based (e.g., Spherisorb NH2) | [7][8][9] |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients | Hexane/Isopropanol | [8][9] |
| Flow Rate | Typically 1.0 - 4.0 mL/min | Typically 1.0 mL/min | [5] |
| Detection | UV at 265 nm | UV at 265 nm | [7][8] |
| Retention Time | Varies with specific conditions | Varies with specific conditions |
Analytical Characterization
The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.
Ultraviolet (UV) Spectroscopy
UV spectroscopy is used to confirm the presence of the characteristic vitamin D triene system.
Quantitative Data for UV Spectroscopy:
| Parameter | Value | Reference |
| λmax | 265 nm | [10] |
| λmin | 227 nm | [10] |
| Solvent | Ethanol or Methanol | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the sulfation at the 3β-position.
Key ¹H NMR Chemical Shift (δ) Values (in CDCl₃):
| Proton | Cholecalciferol (ppm) | This compound (ppm) | Reference |
| 3α-H | ~3.9-4.0 | ~4.7 | [10] |
| Vinyl Protons | ~6.0-6.4 | Unaltered | [10] |
| Methyl Protons | ~0.5-1.1 | Unaltered | [10] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Quantitative Data for Mass Spectrometry (LC-MS/MS):
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [11][12] |
| Parent Ion (m/z) | 463 [M-H]⁻ | [12] |
| Major Fragment Ion (m/z) | 97 [SO₃]⁻ | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Simplified Vitamin D Metabolism and the Role of Sulfation
Caption: Simplified overview of Vitamin D3 metabolism and the role of sulfation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound identification in human milk by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chromatographic separation of vitamin D3 sulfate and vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of Cholecalciferol and its Sulfated Form: A Review of Current Research
A notable scarcity of in vitro research exists regarding the direct cellular effects of cholecalciferol sulfate (B86663). The majority of available studies focus on its synthesis and comparative in vivo activity against its non-sulfated counterpart, cholecalciferol (Vitamin D3). Research indicates that cholecalciferol sulfate possesses significantly lower biological activity in comparison to cholecalciferol. This document summarizes the limited in vitro findings on this compound and provides a comprehensive overview of the extensive in vitro research on cholecalciferol, offering detailed protocols and data for researchers in cellular biology and drug development.
This compound: Limited In Vitro Data
Existing in vitro studies on this compound have primarily investigated its metabolism. One key study explored the enzymatic conversion of this compound by various cytochrome P450 (CYP) enzymes.
Metabolism of this compound by CYP Enzymes
An in vitro study using purified, bacterially expressed CYP enzymes demonstrated that CYP27A1 can convert this compound to 25-hydroxycholecalciferol 3-sulfate with a catalytic efficiency approximately half that of the conversion of cholecalciferol to 25-hydroxycholecalciferol.[1] Conversely, CYP2R1, another vitamin D 25-hydroxylase, did not act on this compound.[1] The study also found that CYP11A1 could convert this compound to 20-hydroxycholecalciferol 3-sulfate, albeit at a much lower rate than its action on cholecalciferol.[1] Furthermore, 25-hydroxycholecalciferol 3-sulfate was not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1.[1] These findings suggest that the sulfated form of vitamin D3 may serve as a metabolically inactive reservoir in the circulation.[1]
Cholecalciferol (Vitamin D3): Extensive In Vitro Applications
In contrast to its sulfated form, cholecalciferol has been the subject of numerous in vitro studies across various cell types, investigating its effects on cell proliferation, apoptosis, and differentiation.
Quantitative Data from In Vitro Studies with Cholecalciferol
The following tables summarize quantitative data from representative in vitro studies on the effects of cholecalciferol on different cell lines.
Table 1: Effect of Cholecalciferol on CaSki Cervical Cancer Cells [2]
| Concentration (ng/mL) | Incubation Time (h) | Parameter Measured | Result (% of Control) |
| 100 | 72 | Cell Count | 56.25% ± 7.08% |
| 1000 | 72 | Cell Count | 50.59% ± 5.14% |
| 100 | 72 | Cell Viability | 73.94% ± 3.16% |
| 1000 | 72 | Cell Viability | 62.41% ± 1.64% |
| 100 | 72 | Early Apoptosis | 12.47% ± 0.47% |
| 1000 | 72 | Early Apoptosis | 14.86% ± 0.97% |
Table 2: Effect of Cholecalciferol on Breast Cancer Cells (MCF-7) [3]
| Concentration (µM) | Incubation Time (h) | Parameter Measured | Result (% of Control) |
| 200 | 48 | Sub-G0/G1 Population (Apoptosis) | 46.66% |
| 100 | 24 | Cell Migration | Significantly decreased |
| 100 | 48 | Cell Migration | Significantly decreased |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis in CaSki Cells Treated with Cholecalciferol [2]
1. Cell Culture and Treatment:
- Culture CaSki cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in 96-well plates at a suitable density.
- After 24 hours, treat cells with varying concentrations of cholecalciferol (e.g., 10, 100, 1000 ng/mL) or vehicle control (e.g., ethanol).
- Incubate for 72 hours.
2. Cell Viability Assay (MTT Assay):
- Add MTT solution to each well and incubate for 2-4 hours.
- Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the control group.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
- Harvest cells by trypsinization.
- Wash cells with cold PBS.
- Resuspend cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
- Analyze the cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 2: Cell Cycle Analysis of Breast Cancer Cells (MCF-7) Treated with Cholecalciferol [3]
1. Cell Culture and Treatment:
- Culture MCF-7 cells in appropriate media.
- Seed cells in 6-well plates.
- Treat cells with cholecalciferol (e.g., 200 µM) or vehicle control for 48 hours.
2. Cell Cycle Analysis:
- Harvest and wash the cells with PBS.
- Fix the cells in cold 70% ethanol.
- Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
- Incubate in the dark.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in the Sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cholecalciferol Sulfate in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol, or Vitamin D3, is a crucial prohormone in calcium homeostasis and boasts a wide range of biological activities, including regulation of cell proliferation, differentiation, and apoptosis.[1][2] While the roles of its hydroxylated metabolites, calcifediol (B1668214) (25-hydroxyvitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3), are well-documented, the biological significance of cholecalciferol sulfate (B86663), a water-soluble metabolite, remains less understood.[3][4] This document aims to provide a comprehensive overview of the current understanding of cholecalciferol sulfate and to furnish researchers with detailed application notes and protocols for its use in cell culture experiments.
Emerging research suggests that sulfated steroids may act as a reservoir for their unconjugated, more active counterparts. However, studies on the biological activity of vitamin D3 sulfate have indicated that it is considerably less potent than vitamin D3 itself in vivo.[3][5] In vitamin D-deficient rats, this compound demonstrated less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate calcium transport.[4][5] Despite its reduced activity, its water-soluble nature could offer advantages in specific experimental settings. Further in vitro studies are warranted to elucidate any direct biological effects or its potential as a precursor for more active vitamin D metabolites in specific cell types.
Application Notes
This compound's utility in cell culture experiments may lie in several areas:
-
Investigating Vitamin D Metabolism: Its use can help in understanding the metabolic pathways of vitamin D in different cell types, particularly the role of sulfotransferases and sulfatases in regulating vitamin D activity.
-
Comparative Bioactivity Studies: Direct comparison with cholecalciferol and its hydroxylated metabolites can provide valuable insights into the structure-activity relationships of vitamin D analogs.
-
Exploring Non-Genomic Actions: While the genomic actions of calcitriol are well-established, the potential for non-genomic signaling by vitamin D metabolites is an area of active research. The unique chemical properties of this compound may reveal novel, rapid cellular responses.
-
Drug Delivery and Formulation: As a water-soluble form, it may serve as a useful compound in developing novel delivery systems for vitamin D-based therapeutics, although its lower intrinsic activity must be considered.
Quantitative Data Summary
| Parameter | This compound | Cholecalciferol | Reference |
| Oral Dose for Calcium Transport (single dose) | 208,000 - 416,000 pmol | 260 pmol | [3] |
| Oral Dose for Biological Activity (chronic, 5 days) | 52,000 pmol/day | 65 - 260 pmol/day | [3] |
| Intravenous Dose for Biological Activity (single dose) | No activity up to 52,000 pmol | 65 pmol | [3] |
| Activity to Mobilize Calcium from Bone | < 5% of Cholecalciferol | 100% | [4][5] |
| Ability to Stimulate Calcium Transport | ~1% of Cholecalciferol | 100% | [4][5] |
Experimental Protocols
Given the limited specific protocols for this compound in cell culture, the following are generalized protocols that can be adapted. Researchers should empirically determine the optimal conditions for their specific cell line and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (EtOH)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile, cell culture medium
Procedure:
-
Due to the limited information on the solubility of this compound, it is recommended to first attempt dissolution in an aqueous buffer (e.g., PBS). If solubility is an issue, a small amount of a polar organic solvent like DMSO or ethanol can be used.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution.
-
Further dilute this primary stock solution with sterile cell culture medium to create a working stock solution. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
Aliquot the working stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Treatment with this compound
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound working stock solution
-
Vehicle control (medium with the same final concentration of DMSO or ethanol as the treatment groups)
Procedure:
-
Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the final treatment concentrations of this compound by diluting the working stock solution in complete cell culture medium. Based on the in vivo data, a wide range of concentrations should be tested, starting from nanomolar to micromolar ranges.
-
Include a vehicle control group that receives the same volume of medium containing the same final concentration of the solvent used to dissolve the this compound.
-
Also, include a positive control if applicable (e.g., cholecalciferol or calcitriol).
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Visualizations
Signaling and Metabolic Pathway
References
- 1. Cholecalciferol - Wikipedia [en.wikipedia.org]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing a Stable Formulation of Cholecalciferol Sulfate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for creating a stable pharmaceutical formulation of cholecalciferol sulfate (B86663), covering formulation strategies, experimental protocols for preparation and stability testing, and the relevant biological context.
Introduction
Cholecalciferol sulfate is the sulfated ester of cholecalciferol (Vitamin D3). While it is a metabolite of Vitamin D3, its biological activity in calcium homeostasis is considerably lower than that of its parent compound[1][2][3][4]. However, as a water-soluble form of Vitamin D, it remains a compound of interest. Steroid sulfation is a key biological process that can render hormones inactive, serving as a reservoir for reactivation by sulfatase enzymes at target tissues[5][6][7].
A significant challenge in utilizing this compound is its inherent instability. Drawing parallels from its parent compound, this compound is susceptible to degradation by various factors including heat, light, oxygen, and acidic conditions[8][9][10][11]. Developing a stable formulation is therefore critical for ensuring its potency, safety, and shelf-life. These notes provide a systematic approach to formulation development, analysis, and stability assessment.
Physicochemical Properties and Stability Profile
The stability of this compound is dictated by its molecular structure. The conjugated triene system is prone to photo-isomerization and oxidation, while the sulfate ester can be susceptible to hydrolysis.
-
pH Sensitivity: Cholecalciferol (Vitamin D3) exhibits significant degradation in acidic conditions and is most stable at a pH above 5[8]. It is critical to maintain the formulation pH in a slightly acidic to neutral range (pH 5-7) to prevent both the isomerization of the triene system and the potential acid-catalyzed hydrolysis of the sulfate group.
-
Photosensitivity: Like Vitamin D3, this compound is highly sensitive to UV light. Exposure can lead to irreversible isomerization and degradation[8][11]. All handling and storage must be performed under light-protected conditions.
-
Oxidative Degradation: The molecule is susceptible to oxidation. The presence of oxygen, especially when catalyzed by metal ions, can lead to a rapid loss of potency[8][9].
-
Thermal Stability: Heat can induce a reversible isomerization to pre-cholecalciferol sulfate, and prolonged exposure to high temperatures, especially in the presence of humidity, accelerates degradation[10][11][12][13].
Application Note 1: Formulation Strategy & Excipient Selection
A successful formulation strategy aims to mitigate the degradation pathways identified above. This involves a multi-pronged approach using carefully selected excipients and considering advanced delivery systems.
1. pH Control: Utilize a buffering system to maintain the pH of the formulation between 5.0 and 7.0. Phosphate (B84403) or citrate (B86180) buffers are common choices.
2. Prevention of Oxidation: Incorporate antioxidants to scavenge free radicals. A combination of antioxidants can sometimes provide synergistic protection. It is also crucial to minimize oxygen in the headspace of the final container, which can be achieved by purging with an inert gas like nitrogen or argon.
3. Metal Ion Chelation: Add a chelating agent to sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation. EDTA has been shown to be a highly effective stabilizer for Vitamin D3 solutions[8][14].
4. Protection from Light: The final product must be packaged in light-resistant containers, such as amber glass vials or opaque packaging.
5. Advanced Delivery Systems: For enhanced stability and potentially improved bioavailability, consider encapsulation technologies. Systems like liposomes, nanoemulsions, or solid lipid nanoparticles can physically protect the active ingredient from environmental factors[15][16][17].
Table 1: Recommended Excipients for this compound Formulation
| Excipient Class | Example | Function & Rationale |
| Solvents | Propylene Glycol, Ethanol (in co-solvent systems), Purified Water | To dissolve this compound and other excipients. Water is suitable for the sulfate form, but co-solvents may be needed. |
| Buffering Agents | Sodium Phosphate (dibasic/monobasic), Sodium Citrate/Citric Acid | Maintain pH in the optimal stability range (pH 5-7) to prevent acid-catalyzed degradation. |
| Antioxidants | Ascorbic Acid[8], Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Inhibit oxidative degradation by scavenging free radicals. |
| Chelating Agents | Disodium Edetate (EDTA)[8], Citric Acid[8] | Bind metal ions that can catalyze oxidation, significantly enhancing stability. |
| Surfactants | Polysorbate 80, Poloxamer 188 | To improve the solubility of this compound if required, and for use in emulsion-based formulations. |
Formulation Development Workflow
Caption: Workflow for this compound formulation development.
Protocol 1: Preparation of an Aqueous Formulation of this compound
This protocol describes the preparation of a 1 mg/mL aqueous solution intended for research or early-stage development. All steps must be performed in a light-protected environment (e.g., under amber light) using amber glassware.
Materials:
-
This compound (API)
-
Disodium Edetate (EDTA)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Ascorbic Acid
-
Purified Water for Injection
-
Nitrogen Gas
-
0.22 µm sterile filter
Equipment:
-
Calibrated analytical balance
-
Calibrated pH meter
-
Stir plate and stir bars
-
Volumetric flasks and pipettes (amber)
-
Sterile amber glass vials with stoppers and seals
Procedure:
-
Prepare Buffer: In a volumetric flask, prepare a 50 mM sodium phosphate buffer. Add approximately 80% of the final volume of purified water. Dissolve the required amounts of Sodium Phosphate Monobasic and Dibasic to achieve a final pH of 6.5.
-
Purge with Nitrogen: Gently bubble nitrogen gas through the buffer solution for at least 15 minutes to remove dissolved oxygen.
-
Add Chelating Agent: While stirring, add and dissolve Disodium Edetate (EDTA) to a final concentration of 0.1 mg/mL.
-
Add Antioxidant: Add and dissolve Ascorbic Acid to a final concentration of 1.0 mg/mL.
-
Add API: Slowly add the pre-weighed this compound powder to the stirring solution until it is completely dissolved.
-
Final Volume: Add purified water to the final volume mark and mix thoroughly.
-
pH Check: Verify that the final pH of the solution is between 6.4 and 6.6. Adjust if necessary with dilute phosphoric acid or sodium hydroxide.
-
Sterile Filtration: Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Filling: Under a nitrogen blanket, dispense the filtered solution into sterile amber vials. Immediately stopper and seal the vials.
-
Storage: Store vials protected from light at 2-8°C.
Table 2: Sample Formulation Recipe (for 100 mL)
| Component | Quantity | Final Concentration |
| This compound | 100 mg | 1.0 mg/mL |
| Disodium Edetate (EDTA) | 10 mg | 0.1 mg/mL |
| Ascorbic Acid | 100 mg | 1.0 mg/mL |
| Sodium Phosphate Buffer (pH 6.5) | q.s. to 100 mL | 50 mM |
| Headspace Gas | Nitrogen | N/A |
Application Note 2: Analytical Method for Stability Assessment
A validated, stability-indicating analytical method is required to quantify this compound and resolve it from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for this purpose. For higher sensitivity and structural confirmation of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended[18][19].
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size[20] |
| Mobile Phase | Isocratic mixture of Methanol and Acetonitrile (e.g., 80:20 v/v)[20] |
| Flow Rate | 1.0 mL/min[20] |
| Injection Volume | 20-100 µL |
| Column Temperature | 30°C |
| Detector | UV/PDA |
| Detection Wavelength | ~265 nm (scan for optimal wavelength) |
| Run Time | 15 minutes |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation), linearity, range, accuracy, precision, and robustness. Forced degradation studies (exposing the drug to acid, base, peroxide, heat, and light) are essential to prove the method is stability-indicating.
Protocol 2: Accelerated Stability Study
This protocol outlines an accelerated stability study to predict the long-term stability of the this compound formulation, based on ICH guidelines[21].
Objective: To evaluate the stability of the formulation under accelerated storage conditions (elevated temperature and humidity) and photostability conditions.
Materials:
-
At least three batches of the final formulated product in the proposed container closure system.
-
Calibrated stability chambers.
-
Validated stability-indicating HPLC method.
Procedure:
-
Initial Analysis (T=0): Take representative samples from each batch. Analyze for appearance, pH, and assay of this compound using the validated HPLC method. Perform a full chromatographic analysis to establish the initial impurity profile.
-
Place on Stability: Place the remaining samples in stability chambers under the conditions specified in Table 4.
-
Photostability Testing: Expose at least one batch to light conditions as per ICH Q1B guidelines[22][23]. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter. Include a dark control sample wrapped in aluminum foil.
-
Timepoint Testing: At each scheduled timepoint (e.g., 1, 3, and 6 months for accelerated), pull samples and perform the same analysis as in the initial step.
-
Data Analysis: Analyze the data for trends. Calculate the rate of degradation and determine if any new degradation products appear or if existing ones increase beyond acceptable limits.
Table 4: Stability Study Conditions and Testing Schedule
| Study Type | Storage Condition | Testing Timepoints |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months[21] |
| Photostability | ICH Q1B specified light source | After completion of exposure |
Stability Study Workflow
Caption: Workflow for a formal stability study of the formulation.
Application Note 3: Biological Context & Potential Signaling
Cholecalciferol (Vitamin D3) is a prohormone that undergoes two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol)[24]. This active form is crucial for regulating calcium and phosphate homeostasis[14][25][26].
This compound is considered a storage or transport form. The sulfation process, catalyzed by sulfotransferases, increases water solubility, facilitating excretion or transport in circulation[5]. The biologically active form can potentially be regenerated in target tissues by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester[6][7]. Therefore, while this compound itself has low activity, it could act as a prodrug, delivering cholecalciferol to tissues expressing STS.
Simplified Vitamin D Metabolism Pathway
Caption: Simplified pathway of Vitamin D3 metabolism and sulfation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. circehealthscience.com [circehealthscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ukessays.com [ukessays.com]
- 12. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]
- 14. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijcrt.org [ijcrt.org]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. PTH & Vit D Physiology - Basic Science - Orthobullets [orthobullets.com]
Application Notes and Protocols for Cholecalciferol Sulfate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of cholecalciferol sulfate (B86663) and proposed protocols for its administration in a research setting. The information is intended for use by professionals in the fields of life sciences and drug development.
Introduction
Cholecalciferol, or vitamin D3, is a crucial prohormone in calcium homeostasis and various other physiological processes. Its sulfated metabolite, cholecalciferol sulfate (D3S), has been a subject of investigation to determine its biological activity. Research indicates that D3S is significantly less potent than its non-sulfated counterpart, cholecalciferol.[1][2][3] Understanding the effects of D3S administration is vital for elucidating its potential physiological roles and therapeutic applications. The following sections detail the biological context, quantitative data from preclinical studies, and proposed protocols for the administration of this compound in mice.
Biological Context and Activity
Cholecalciferol undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D, and subsequently in the kidneys to form the active hormone 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[4] This active form binds to the vitamin D receptor (VDR) to regulate gene expression, primarily controlling calcium and phosphate (B84403) metabolism.[5]
This compound is considered a metabolite of vitamin D3. However, studies in vitamin D-deficient rats have demonstrated that D3S has substantially lower biological activity.[1][3] Orally administered D3S showed effects on intestinal calcium transport and bone calcium mobilization only at very high doses, while intravenous administration had no discernible biological activity.[1] It is suggested that D3S may have less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[2][3]
Quantitative Data Summary
The following tables summarize dosages and effects of this compound and cholecalciferol from preclinical studies. Note that the data for this compound is derived from studies in rats, as direct mouse data is limited.
Table 1: this compound Administration in Vitamin D-Deficient Rats
| Administration Route | Dose (pmol) | Dose (µg) | Duration | Observed Effects | Reference |
| Single Oral | 208,000 | 100 | Single Dose | Increased active calcium transport in the duodenum; mobilized calcium from bone and soft tissue. | [1] |
| Single Oral | 416,000 | 200 | Single Dose | Increased active calcium transport in the duodenum; mobilized calcium from bone and soft tissue. | [1] |
| Chronic Oral | 52,000/day | 25/day | 5 days | Active in increasing calcium transport. | [1] |
| Single Intravenous | up to 52,000 | up to 25 | Single Dose | No biological activity observed. | [1] |
Table 2: Cholecalciferol (Vitamin D3) Administration in Mice
| Mouse Model | Administration Route | Dose | Duration | Observed Effects | Reference |
| Celiac Disease Model (NOD/ShiLt.J) | Oral | 5, 10, 20, 50, 130 µg/kg | Not Specified | Dose-dependent improvement in intestinal mucosa pathology; increased villi length. | [6] |
| Corticosterone-Induced Depression Model (Swiss) | Oral | 100 IU/kg | 7 days | Reduced depressive-like behavior; decreased reactive oxygen species in the hippocampus. | [7] |
| Obese Insulin-Resistant (ob/ob) | Not Specified | Not Specified | Not Specified | Increased kidney dysfunction and intrarenal artery calcification with excessive supplementation. | [8] |
| Diabetes Model (NOD) | Dietary | 800 IU/day | Lifelong (3-35 weeks) | Reduced diabetes incidence. | [9] |
Experimental Protocols
The following are proposed protocols for the administration of this compound to mice, adapted from rat studies and general murine experimental procedures.
Protocol 1: Acute High-Dose Oral Administration
Objective: To assess the acute biological effects of a high dose of this compound on calcium metabolism in mice.
Materials:
-
This compound
-
Vehicle (e.g., olive oil, corn oil)
-
8-12 week old male or female mice (specify strain, e.g., C57BL/6)
-
Animal gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
Procedure:
-
Preparation of Dosing Solution:
-
Synthesize or procure this compound.
-
Prepare a stock solution of this compound in the chosen vehicle. Based on the effective oral doses in rats (100-200 µg), a starting dose for a 25g mouse could be extrapolated. A concentration of 1-2 mg/mL may be appropriate.
-
Vortex or sonicate the solution to ensure homogeneity.
-
-
Animal Acclimatization:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Provide standard chow and water ad libitum. For studies on calcium metabolism, a vitamin D-deficient diet may be required for a period before the experiment.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Administer a single dose of this compound solution via oral gavage. A typical volume for oral gavage in mice is 5-10 µL/g body weight.
-
A control group should receive the vehicle only.
-
-
Post-Administration Monitoring and Sample Collection:
-
House mice in metabolic cages for 24-48 hours to collect urine and feces for calcium and phosphate analysis.
-
Monitor animals for any signs of distress or toxicity.
-
At predetermined time points (e.g., 24, 48, 72 hours post-dose), collect blood samples via tail vein or retro-orbital sinus for measurement of serum calcium, phosphate, and 25(OH)D3 levels.
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., duodenum, kidney, bone) for further analysis (e.g., gene expression of calcium transporters, histology).
-
Protocol 2: Chronic Oral Administration
Objective: To evaluate the long-term effects of daily this compound administration on calcium homeostasis and bone health in mice.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for daily administration. Based on the chronic rat study (25 µ g/day ), a lower daily dose for mice should be considered.
-
-
Animal Acclimatization and Dosing:
-
Follow the acclimatization procedure as in Protocol 1.
-
Administer the this compound solution or vehicle orally once daily for a specified period (e.g., 1-4 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
Collect blood samples weekly to monitor serum calcium and phosphate levels.
-
At the end of the study, collect blood and tissues as described in Protocol 1.
-
Bone analysis (e.g., µCT, histology) can be performed on femurs or tibias to assess bone mineral density and architecture.
-
Visualizations
Caption: Experimental workflow for this compound administration in mice.
Caption: Simplified metabolic pathway of Vitamin D3 and its sulfated form.
References
- 1. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of oral cholecalciferol in a murine model of celiac disease: A dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholecalciferol on behavior and production of reactive oxygen species in female mice subjected to corticosterone-induced model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excessive cholecalciferol supplementation increases kidney dysfunction associated with intrarenal artery calcification in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Measuring Cholecalciferol Sulfate Uptake in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis, bone metabolism, and immune function. While the metabolic pathways of cholecalciferol (Vitamin D3) and its hydroxylated forms are well-studied, the biological significance of its sulfated conjugate, cholecalciferol sulfate (B86663), remains less understood. Cholecalciferol sulfate is a water-soluble metabolite found in circulation, and its role in vitamin D transport and activity is an emerging area of research. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier.[1] When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with morphological and biochemical characteristics similar to small intestinal enterocytes, making them an ideal model for studying nutrient absorption.[1][2]
These application notes provide detailed protocols for measuring the uptake of this compound in Caco-2 cells. The methodologies described herein will enable researchers to investigate the transport mechanisms, including potential involvement of cholesterol transporters, and to quantify the rate and extent of this compound absorption across an intestinal barrier model. While it is known that cholecalciferol uptake is not solely passive and involves transporters such as Scavenger Receptor Class B type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1), the pathways for its sulfated form are yet to be fully elucidated.[3][4][5] The following protocols provide a framework for these investigations.
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
This protocol details the steps for culturing and differentiating Caco-2 cells on permeable Transwell® supports to form a polarized monolayer suitable for transport studies.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[6]
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture flasks (75 cm²)
-
Sterile cell culture reagents and consumables
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in 75 cm² flasks with supplemented DMEM. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Media Change: Replace the culture medium every 2-3 days.[7]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.[7]
-
Seeding on Transwell® Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of 2 x 10⁵ cells/well.[8]
-
Differentiation: Culture the cells on the Transwell® inserts for 21-23 days to allow for full differentiation into a polarized monolayer.[9] Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting uptake studies, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should exceed 300 Ω/cm² for a confluent and tight monolayer.[8]
Protocol 2: this compound Uptake Assay
This protocol describes the procedure for measuring the apical uptake of this compound in differentiated Caco-2 cell monolayers.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® supports
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or LC-MS/MS system for quantification
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). For the uptake experiment, prepare the final dosing solution by diluting the stock solution in HBSS containing a carrier like BSA to enhance solubility. To mimic intestinal conditions, this compound can be incorporated into mixed micelles.[10][11]
-
Pre-incubation: Wash the Caco-2 monolayers twice with warm HBSS. Pre-incubate the cells with HBSS in both the apical and basolateral compartments for 30 minutes at 37°C.[8]
-
Uptake Initiation: Remove the HBSS from the apical compartment and add the this compound dosing solution. Add fresh HBSS to the basolateral compartment.
-
Incubation: Incubate the cells for a defined period (e.g., 30, 60, 120 minutes) at 37°C. To investigate if the uptake is an active process, a parallel experiment can be run at 4°C.[4][10]
-
Uptake Termination: At the end of the incubation period, aspirate the dosing solution from the apical compartment.
-
Washing: Immediately wash the cell monolayers three times with ice-cold PBS to remove any unbound this compound.
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate on ice for 30 minutes.
-
Sample Collection: Collect the cell lysate for subsequent quantification of intracellular this compound.
-
Quantification: Analyze the concentration of this compound in the cell lysate using a suitable analytical method such as LC-MS/MS.[12] If using radiolabeled this compound, quantification can be performed by liquid scintillation counting.[9] The results can be normalized to the total protein content of the cell lysate, determined by a BCA assay.
Protocol 3: Investigating Transporter-Mediated Uptake
This protocol is designed to investigate the involvement of specific transporters in the uptake of this compound using chemical inhibitors.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® supports
-
This compound
-
Inhibitors of relevant transporters (e.g., Ezetimibe for NPC1L1, Block Lipid Transport-1 (BLT-1) for SR-BI)[3][4]
-
HBSS
-
Cell lysis buffer
-
Analytical instrumentation for quantification
Procedure:
-
Preparation of Solutions: Prepare the this compound dosing solution as described in Protocol 2. Prepare stock solutions of the transporter inhibitors in a suitable solvent (e.g., DMSO).
-
Inhibitor Pre-incubation: Wash the Caco-2 monolayers twice with warm HBSS. Pre-incubate the cells with HBSS containing the specific inhibitor (or vehicle control) in both compartments for 30-60 minutes at 37°C.[8]
-
Uptake Assay: Following the pre-incubation, perform the this compound uptake assay as described in Protocol 2 (steps 3-9), ensuring that the inhibitor is also present in the apical dosing solution.
-
Data Analysis: Compare the uptake of this compound in the presence and absence of the inhibitors. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of the corresponding transporter in the uptake process.
Data Presentation
Quantitative data from the uptake studies should be summarized in tables for clear comparison. Below are examples of how to structure these tables.
Table 1: Dose-Dependent Uptake of this compound (Example Data)
| This compound Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 1 | 15.2 ± 1.8 |
| 5 | 68.5 ± 5.4 |
| 10 | 125.1 ± 9.7 |
| 25 | 240.3 ± 15.2 |
| 50 | 350.6 ± 21.9 |
Table 2: Time-Course of this compound (10 µM) Uptake (Example Data)
| Incubation Time (minutes) | Intracellular Concentration (pmol/mg protein) |
| 15 | 65.4 ± 4.9 |
| 30 | 125.1 ± 9.7 |
| 60 | 210.8 ± 14.3 |
| 120 | 295.2 ± 18.6 |
Table 3: Effect of Transporter Inhibitors on this compound (10 µM) Uptake (Example Data)
| Treatment | Intracellular Concentration (pmol/mg protein) | % Inhibition |
| Vehicle Control | 125.1 ± 9.7 | - |
| Ezetimibe (50 µM) | 85.3 ± 7.1 | 31.8 |
| BLT-1 (20 µM) | 92.6 ± 8.3 | 26.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical uptake pathways for this compound in Caco-2 cells.
Caption: Experimental workflow for measuring this compound uptake.
References
- 1. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D-regulated calcium transport in Caco-2 cells: unique in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D intestinal absorption is not a simple passive diffusion: evidences for involvement of cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.5.1. Caco-2 cell culture and calcium uptake assay [bio-protocol.org]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acids affect micellar properties and modulate vitamin D uptake and basolateral efflux in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Studies Using Radiolabeled Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing radiolabeled cholecalciferol sulfate (B86663) in tracer studies to investigate its metabolism, distribution, and potential biological roles. The following sections detail the necessary protocols, from the preparation of the radiolabeled compound to the final analysis of its biodistribution, and present relevant quantitative data and metabolic pathways.
Introduction
Cholecalciferol sulfate (Vitamin D3 sulfate) is a water-soluble metabolite of vitamin D3. While its precise physiological functions are still under investigation, it is found in circulation and various tissues. Tracer studies employing radiolabeled this compound, particularly with isotopes like Sulfur-35 (³⁵S), are invaluable for elucidating its pharmacokinetics, metabolic fate, and tissue-specific uptake. These studies are crucial for understanding its potential roles in calcium homeostasis, bone metabolism, and other physiological processes.
Quantitative Data on Tissue Distribution
The distribution of radiolabeled this compound provides insights into its target tissues and potential sites of action or metabolism. The following tables summarize quantitative data on the biodistribution of cholecalciferol and its metabolites in rodent models. While specific data for this compound is limited, the distribution of the parent compound and its major metabolites offers a foundational understanding.
Table 1: Tissue Distribution of Cholecalciferol (Vitamin D3) in Pigs [1]
| Tissue | Cholecalciferol Concentration (nmol/kg) |
| Fat | 19.4 |
| Muscle | 2.9 |
| Liver | 7.8 |
Data represents approximate values from growing pigs on a diet of ~2000 IU vitamin D/day.
Table 2: Distribution of 25-hydroxyvitamin D (25(OH)D) in a 70 kg Adult Woman (Estimated) [1]
| Tissue Compartment | Percentage of Total Body 25(OH)D |
| Muscle | 20% |
| Serum | 30% |
| Fat | 35% |
| Other Tissues | 15% |
These estimations are based on a mean serum 25(OH)D level of 45 nmol/L.
Experimental Protocols
This section provides detailed methodologies for conducting in vivo tracer studies with radiolabeled this compound in a rat model.
Synthesis and Preparation of [³⁵S]this compound Dosing Solution
The synthesis of cholecalciferol 3β-sulfate can be achieved using a pyridine-sulfur trioxide complex as the sulfate donor.[2][3] For tracer studies, ³⁵S-labeled sulfuric acid would be utilized in the synthesis process.
Protocol for Dosing Solution Preparation:
-
Obtain Radiolabeled Compound: Procure or synthesize [³⁵S]this compound with a known specific activity (e.g., in mCi/mmol).
-
Dissolution: Dissolve the purified [³⁵S]this compound in sterile, pyrogen-free isotonic saline (0.9% NaCl) to the desired final concentration for injection. The concentration should be calculated to deliver the target dose of radioactivity (e.g., 1-10 µCi) in a volume suitable for intravenous injection in rats (typically 0.1-0.5 mL).[2][4]
-
Sterility: Ensure the final dosing solution is sterile by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Before administration, it is advisable to confirm the radiochemical purity of the dosing solution using an appropriate analytical method such as HPLC with a radioactivity detector.
Animal Model and Administration of Radiolabeled Tracer
Animal Model:
-
Species: Wistar or Sprague-Dawley rats are commonly used models for vitamin D metabolism studies.
-
Health Status: Use healthy, adult male or female rats of a specific weight range to ensure consistency.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Diet: To study the metabolism of this compound in a controlled manner, a vitamin D-deficient diet can be provided for a specific period before the tracer administration to upregulate metabolic pathways.
Protocol for Intravenous Administration:
-
Animal Restraint: Restrain the rat using an appropriate method, such as a commercial rodent restrainer.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible for injection.
-
Injection: Using a sterile 27-30 gauge needle attached to a 1 mL syringe, inject the prepared [³⁵S]this compound solution slowly into one of the lateral tail veins.
-
Confirmation: Successful intravenous injection is indicated by the lack of resistance and the absence of a subcutaneous bleb at the injection site.
-
Dose Confirmation: After injection, measure the residual radioactivity in the syringe to accurately determine the administered dose.
Sample Collection and Tissue Harvesting
Protocol for Sample Collection:
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, and 48 hr) to determine the pharmacokinetic profile and tissue distribution over time.
-
Blood Collection: At the time of euthanasia, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma.
-
Tissue Harvesting: Immediately following euthanasia, perfuse the animal with cold saline to remove blood from the tissues. Carefully dissect and collect the tissues of interest (e.g., liver, kidney, intestine, bone, adipose tissue, muscle, and brain).
-
Sample Handling: Rinse each tissue sample with cold saline, blot dry, weigh, and then snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
Tissue Processing and Extraction of Radiolabeled Metabolites
Protocol for Tissue Homogenization:
-
Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenization: Homogenize a weighed portion of each frozen tissue sample in a known volume of homogenization buffer using a mechanical homogenizer until a uniform consistency is achieved.
Protocol for Extraction of Sulfated and Non-Sulfated Metabolites:
A chromatographic technique using Sephadex LH-20 can be employed to separate vitamin D3 sulfate from free vitamin D3 and its other metabolites.[5]
-
Lipid Extraction: Extract the lipids from the tissue homogenate using a solvent system such as chloroform:methanol (2:1, v/v).
-
Chromatographic Separation:
-
Pack a column with Sephadex LH-20 resin.
-
Equilibrate the column with a suitable solvent system.
-
Apply the lipid extract to the column.
-
Elute the different vitamin D metabolites using a gradient of solvents with increasing polarity. This compound, being more polar, will elute later than the non-sulfated forms.
-
Collect fractions and measure the radioactivity in each fraction.
-
Radioactivity Measurement
Protocol for Liquid Scintillation Counting (LSC) of ³⁵S:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, chromatographic fractions), add a known aliquot directly to a scintillation vial.
-
For solid tissue homogenates, a solubilization step is required. Place a known amount of the homogenate in a scintillation vial and add a tissue solubilizer (e.g., Soluene-350). Incubate at 50-60°C until the tissue is dissolved.[6]
-
-
Decolorization: If the sample is colored (e.g., from blood), add a bleaching agent like hydrogen peroxide to reduce color quenching.
-
Scintillation Cocktail: Add an appropriate volume of a liquid scintillation cocktail (e.g., Hionic-Fluor) to each vial.
-
Counting: Measure the radioactivity in each sample using a liquid scintillation counter. The counter should be calibrated for ³⁵S detection.
-
Data Analysis: Express the results as disintegrations per minute (DPM) per gram of tissue or per milliliter of fluid. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
The following diagram illustrates the general metabolic pathway of Vitamin D3, including the sulfation step.
Caption: Simplified metabolic pathway of Vitamin D3, including the sulfation of cholecalciferol.
Experimental Workflow for a Radiolabeled Tracer Study
The following diagram outlines the key steps in conducting a biodistribution study using radiolabeled this compound.
Caption: Experimental workflow for a biodistribution study of radiolabeled this compound.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
The use of radiolabeled this compound in tracer studies is a powerful tool for advancing our understanding of vitamin D metabolism. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible in vivo experiments. The data generated from such studies will be instrumental for researchers, scientists, and drug development professionals in elucidating the physiological significance of this water-soluble vitamin D metabolite.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of vitamin D3 sulfate and vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Cholecalciferol Sulfate Quantification
Welcome to the technical support center for the quantification of cholecalciferol sulfate (B86663) and related metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying cholecalciferol sulfate more challenging than other vitamin D metabolites?
A1: The primary challenge lies in its physicochemical properties. Unlike its non-sulfated precursor, this compound is significantly more water-soluble.[1][2] This impacts the efficiency of traditional liquid-liquid extraction (LLE) methods designed for lipophilic compounds.[3] Furthermore, like other vitamin D metabolites, it is tightly bound to plasma proteins, requiring robust extraction protocols to ensure its release before analysis.[3][4]
Q2: What is the most effective ionization technique for this compound in mass spectrometry?
A2: For sulfated forms of vitamin D, negative ion mode Electrospray Ionization (ESI) is superior.[5][6] Studies have shown that the ionization efficiency of underivatized sulfated vitamin D in negative mode ESI is higher than that of derivatized forms in positive mode ESI.[6][7] For many non-sulfated vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it can reduce matrix effects and improve sensitivity.[3] However, care must be taken as APCI can sometimes cause in-source transformation of sulfated metabolites into their non-sulfated counterparts, leading to inaccurate results.[8]
Q3: Is derivatization necessary to improve sensitivity for this compound?
A3: No, it is generally not necessary or beneficial. While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy to enhance ionization efficiency for non-sulfated vitamin D compounds, it is less effective for their sulfated analogs.[7] Direct measurement of the underivatized sulfate conjugates in negative ion ESI mode provides superior sensitivity.[5][6]
Q4: How can I effectively separate this compound from its isomers?
A4: Isomeric separation is a critical challenge in vitamin D analysis.[3] For example, 3-epi-25(OH)D₃ and 25(OH)D₃ often co-elute with standard C18 columns.[3] Achieving separation requires high-resolution chromatography, which can be accomplished by:
-
Using specialized columns: Pentafluorophenyl (PFP) columns can offer different selectivity for separating various vitamin D compounds.[5]
-
Optimizing chromatographic conditions: Fine-tuning the mobile phase gradient and composition is crucial for resolving closely eluting isomers.[9]
Q5: Why is the use of stable isotope-labeled internal standards so critical?
A5: The use of isotopically labeled internal standards that co-elute with the analyte is essential to correct for analytical variability.[6][7] This is particularly important for mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix (e.g., serum, milk).[1][7] These standards mimic the behavior of the analyte during extraction, chromatography, and ionization, thus enabling highly accurate and precise quantification.[7]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
Q: I am not detecting a signal for this compound. What are the possible causes and solutions?
A: This can stem from issues in sample preparation, chromatography, or mass spectrometer settings. Follow this logical troubleshooting workflow:
Issue 2: High Variability in Results (Poor Precision)
Q: My replicate measurements are not consistent. What could be causing this high coefficient of variation (CV%)?
A: High variability often points to inconsistent sample preparation or significant matrix effects.
-
Inconsistent Extraction: Ensure precise and repeatable execution of each step. Automated sample preparation can improve reproducibility compared to manual protocols.[10]
-
Matrix Effects: The matrix can vary between samples, causing inconsistent ion suppression. The most effective solution is to use a stable isotope-labeled internal standard for every analyte you are quantifying.[6][7] If variability persists, further optimization of the sample cleanup (e.g., testing different SPE wash/elution steps) or chromatography to separate the analyte from interfering matrix components may be necessary.[7]
-
Analyte Stability: Inconsistent exposure to light or heat during processing can lead to variable degradation of cholecalciferol.[11] Maintain a controlled environment for all samples throughout the workflow.
Issue 3: Poor Recovery
Q: My analyte recovery is consistently low. How can I improve it?
A: Low recovery indicates that the analyte is being lost during sample preparation.
-
Review Protein Precipitation: Ensure the solvent (e.g., acetonitrile (B52724) or methanol) is added in the correct ratio and that vortexing is sufficient to fully disrupt protein binding.[3][9]
-
Optimize Solid-Phase Extraction (SPE):
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Test a weaker solvent.
-
Elution Step: The elution solvent may be too weak to fully recover the analyte. For C18 cartridges, elution with 100% methanol (B129727) is common.[1] It may be necessary to use multiple, successive additions of the elution solvent to ensure complete recovery.[1] Studies have shown that recovery can differ even between similar sulfated metabolites; for example, SPE recovery for 25OHD₃-S was found to be more efficient than for Vitamin D₃-S.[1]
-
-
Account for Water Solubility: Given the aqueous solubility of sulfated vitamin D, ensure you are collecting the correct fractions.[1][2] If using LLE, the analyte may partition into the aqueous layer, which is often discarded in methods optimized for non-sulfated vitamin D.
Quantitative Method Performance
The following tables summarize typical performance characteristics for LC-MS/MS methods designed for this compound quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Citation |
| Vitamin D₃-Sulfate (VitD₃-S) | Solvent (60% MeOH) | 0.11 ng/mL | 0.23 ng/mL | [1][2] |
| 25-OH-Vitamin D₃-Sulfate (25OHD₃-S) | Solvent (60% MeOH) | 0.056 ng/mL | 0.2 ng/mL | [1][2] |
| D₂-S, D₃-S, 25(OH)D₂-S, 25(OH)D₃-S | Breastmilk & Serum | 0.20 - 0.28 fmol | Not Reported | [6][7] |
Table 2: Method Precision and Recovery
| Analyte / Method | Matrix | Precision (CV%) | Recovery (%) | Citation |
| Vitamin D₃-Sulfate (VitD₃-S) | Breastmilk | Intra-assay: 9.3%, Inter-assay: 13.5% | 47 - 59% (SPE Step) | [1] |
| 25-OH-Vitamin D₃-Sulfate (25OHD₃-S) | Breastmilk | Intra-assay: ≤5%, Inter-assay: ≤7.2% | 66 - 77% (SPE Step) | [1] |
| Four Sulfated Vitamin D compounds | Breastmilk & Serum | 2.8 - 10.2% (Repeatability) | 81.1 - 102% | [5][6][7] |
Experimental Protocols
Protocol: Quantification of Vitamin D₃-Sulfate and 25OHD₃-S in Human Milk
This protocol is a synthesized example based on established methodologies.[1][2]
Methodology Details:
-
Sample Preparation:
-
To a sample aliquot (e.g., 250 µL), add stable isotope-labeled internal standards.
-
Precipitate proteins by adding a sufficient volume of cold methanol.[1]
-
Vortex vigorously and centrifuge at high speed (e.g., 1500 x g) at 4°C to pellet proteins.[1]
-
Collect the supernatant for Solid Phase Extraction (SPE).
-
-
Solid Phase Extraction (C18):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol, then equilibrate with 20% methanol.[1]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge twice with 1 mL of 20% methanol to remove polar interferences.[1]
-
Elute the analytes with two successive additions of 1 mL of 100% methanol.[1]
-
-
Final Preparation and Analysis:
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 column with a gradient elution, typically involving water and methanol with a modifier like ammonium (B1175870) formate.[1][7]
-
Mass Spectrometry: Operate in ESI negative ion mode.[1] Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard. For both Vitamin D₃-S (m/z 463) and 25OHD₃-S (m/z 479), a common transition is the loss of the sulfate group, resulting in a product ion of m/z 97.[1]
-
References
- 1. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Detection of Vitamin D Sulfate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vitamin D sulfate (B86663) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of vitamin D sulfate challenging by mass spectrometry?
A1: The detection of vitamin D sulfate and other vitamin D metabolites by mass spectrometry presents several analytical challenges.[1][2][3] These include:
-
Low Ionization Efficiency: Vitamin D compounds, including their sulfated forms, often exhibit poor ionization efficiency, leading to low sensitivity.[1][2][4]
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, negatively impacting the accuracy and sensitivity of the assay.[4]
-
Isobaric and Isomeric Interferences: Vitamin D metabolites often have isomers (e.g., 3-epi-25(OH)D₃) and isobars that are indistinguishable by mass spectrometry alone and require effective chromatographic separation.[1][5]
-
Low Physiological Concentrations: Many vitamin D metabolites are present at very low concentrations in biological fluids, requiring highly sensitive analytical methods.[2]
Q2: Which ionization mode is better for analyzing underivatized vitamin D sulfate, positive or negative?
A2: For underivatized vitamin D sulfate, negative ion mode electrospray ionization (ESI) is generally superior to positive ion mode.[4][6] The sulfate group is readily deprotonated, leading to the formation of a negatively charged ion and significantly better signal intensity compared to the positive ion mode.[4] One study found that the ESI response for 25(OH)D3-S in positive ion mode was approximately 90% less than that in negative ion mode.[4]
Q3: Is derivatization necessary for the analysis of vitamin D sulfate?
A3: While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy to improve the ionization efficiency of non-sulfated vitamin D metabolites in positive ion mode, it may not be necessary for vitamin D sulfate.[1][2] Comparative evaluations have shown that the ionization efficiency of underivatized vitamin D sulfates in negative ion mode ESI is superior to their PTAD-derivatized forms in positive ion mode ESI.[6][7]
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[1][3][8]
-
Optimized Chromatography: Develop a robust chromatographic method to separate the analyte of interest from co-eluting matrix components.[4][6]
-
Use of Internal Standards: Incorporate isotopically labeled internal standards for each analyte to compensate for matrix-induced ion suppression or enhancement.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Vitamin D Sulfate | 1. Incorrect ionization mode selected. 2. Inefficient sample extraction. 3. Poor ionization efficiency. 4. Suboptimal mass spectrometry source parameters. | 1. Ensure the mass spectrometer is operating in negative ion mode for underivatized vitamin D sulfate.[4][6] 2. Optimize the protein precipitation and SPE/LLE protocol. Ensure the extraction solvent is appropriate for the more aqueous-soluble nature of vitamin D sulfate.[9][10] 3. If using positive ion mode, consider derivatization, but be aware that negative mode is often better for the underivatized form.[4][6] 4. Optimize source parameters such as gas flow, sheath gas flow, and temperatures to achieve the highest possible sensitivity.[4] |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase. 2. Column degradation. 3. Sample overload. | 1. Ensure the pH and organic composition of the mobile phase are optimized for your column and analyte. 2. Replace the analytical column and guard column. 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. In-source decay of other compounds. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample cleanup procedure to remove more matrix components.[1] 3. Optimize chromatographic separation to resolve the analyte from interfering compounds.[11] |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. Instrument instability. | 1. Automate the sample preparation process if possible to improve consistency.[12][13] 2. Use isotopically labeled internal standards for every analyte to correct for variability.[4][6] 3. Perform regular instrument calibration and quality control checks. |
| Co-elution with Isomers/Isobars | 1. Insufficient chromatographic resolution. | 1. Optimize the analytical column, mobile phase composition, and gradient to achieve baseline separation of critical pairs like 25-hydroxyvitamin D3 and its epimer.[1][5] 2. Consider using a different column chemistry, such as a pentafluorophenyl (PFP) phase.[7] |
Experimental Protocols
Protocol 1: Sample Preparation for Vitamin D Sulfate Analysis from Serum
This protocol is a generalized procedure based on common techniques described in the literature.[4][9]
-
Protein Precipitation:
-
To 200 µL of serum, add 20 µL of an internal standard solution containing isotopically labeled analogues of the target vitamin D sulfates.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant from the protein precipitation step to a clean tube.
-
Condition an Oasis PRiME HLB µElution plate or similar reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the vitamin D sulfates with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Tables
Table 1: Optimized Mass Spectrometry Parameters for Sulfated Vitamin D Compounds
Data synthesized from Gomes et al., 2016.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Vitamin D2-Sulfate (D2-S) | 475.2 | 395.2 | 160 | 16 |
| Vitamin D3-Sulfate (D3-S) | 463.2 | 365.2 | 160 | 20 |
| 25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S) | 491.2 | 97.0 | 150 | 28 |
| 25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S) | 479.2 | 97.0 | 150 | 28 |
Table 2: Example LC-MS/MS System Parameters
These are example parameters and should be optimized for your specific instrument and application.
| Parameter | Value |
| LC System | |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Sheath Gas Temperature | 250°C |
| Sheath Gas Flow | 11 L/min |
Visualizations
Caption: Workflow for Vitamin D Sulfate Analysis.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 6. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Unlocking the Power of Vitamin D: How Automated Mass Spectrometry is Streamlining Testing | Separation Science [sepscience.com]
Technical Support Center: Cholecalciferol Sulfate In Vitro Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholecalciferol sulfate (B86663) in in vitro experiments. Due to the limited availability of direct stability data for cholecalciferol sulfate, this guide leverages the extensive research on its parent compound, cholecalciferol (Vitamin D3), as a close proxy. The stability issues encountered with cholecalciferol are likely to be highly relevant to its sulfated form, particularly concerning degradation pathways not directly involving the sulfate group.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in in vitro settings.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or inconsistent readings in analytical assays (e.g., HPLC). | Degradation during storage. Cholecalciferol and its derivatives are sensitive to temperature, light, and oxygen.[1][2] | - Storage: Store stock solutions at -20°C or below in amber vials to protect from light.[2] - Oxygen: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. - Solvent: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or ethanol (B145695) where it is more stable.[1] |
| Loss of compound activity in cell culture medium over time. | pH-mediated degradation. Cholecalciferol shows a steep drop in stability in acidic conditions, particularly at a pH below 5.[1] | - pH Monitoring: Ensure the pH of your culture medium is maintained above 5. Most standard cell culture media (pH 7.2-7.4) should be suitable. - Buffering: Use a robust buffering system (e.g., HEPES) if your experimental conditions tend to cause pH shifts. |
| Oxidation in culture medium. The presence of metal ions (like Fe²⁺ and Cu²⁺) in media can catalyze oxidation.[1][3] | - Chelating Agents: Consider adding a chelating agent like EDTA to the medium to sequester metal ions.[1] - Antioxidants: Supplementing the medium with antioxidants such as ascorbic acid or citric acid can help prevent oxidative degradation.[1][3] | |
| Photodegradation from ambient light. Exposure to light, especially UV wavelengths, can rapidly degrade the compound.[2] | - Light Protection: Conduct experiments in a dark room or under amber/red light. Keep culture plates and solution containers wrapped in foil or in light-blocking boxes. | |
| Precipitate forms when adding stock solution to aqueous buffer or medium. | Poor aqueous solubility. Cholecalciferol is a fat-soluble vitamin with low water solubility.[4] The sulfate group increases solubility, but it can still be limited. | - Solvent Choice: Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by your cells and does not cause precipitation. - Surfactants: For non-cell-based assays, a mild surfactant can be used to improve solubility.[4] |
| Variable results between experimental replicates. | Inconsistent handling and preparation. Small variations in exposure to light, temperature, or air can lead to different degradation rates. | - Standardize Workflow: Prepare fresh dilutions for each experiment from a frozen stock. Ensure all replicates are handled identically and protected from light. - Use of Stabilizers: Consistently use antioxidants or chelators in your experimental medium if required.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: Based on studies of cholecalciferol, the main destabilizing factors are acidic pH, exposure to light (photodegradation), presence of oxygen and metal ions (oxidation), and elevated temperatures.[1][3] Metal ions and acidic conditions are particularly detrimental in aqueous media.[1]
Q2: At what pH is this compound most stable?
A2: Cholecalciferol is most stable at a pH above 5.[1] A sharp decrease in stability is observed between pH 4 and 5.[1] Therefore, maintaining a neutral to slightly alkaline pH is recommended for your in vitro experiments.
Q3: How should I store my this compound stock solutions?
A3: Stock solutions should be prepared in an appropriate organic solvent like methanol or ethanol and stored at low temperatures (-20°C or -80°C).[1] To prevent photodegradation and oxidation, use amber glass vials and purge the headspace with an inert gas like nitrogen or argon before sealing.[2]
Q4: Can I add anything to my cell culture medium to improve the stability of this compound?
A4: Yes, you can add stabilizers. Ethylenediaminetetraacetic acid (EDTA) has shown a significant stabilizing effect by chelating metal ions that catalyze oxidation.[1][3] Antioxidants like ascorbic acid and citric acid can also be effective.[1] However, you must first verify the compatibility and potential effects of these additives on your specific cell line and experimental endpoints.
Q5: My experiment requires prolonged incubation (24-48 hours). How can I minimize degradation?
A5: For long-term incubations, it is crucial to control the environmental factors. Protect the experiment from light by using foil or placing it in a dark incubator.[2] Ensure the pH of the medium remains stable. If significant degradation is still a concern, consider replenishing the medium with freshly diluted this compound at intermediate time points, though this may complicate the experimental design.[5]
Q6: What is the primary degradation pathway for this compound?
A6: The primary non-enzymatic degradation pathway is likely initiated by the hydrolysis of the sulfate group, especially under acidic conditions, to yield cholecalciferol. Following this, cholecalciferol can undergo isomerization and oxidation. Under acidic conditions, it can isomerize to isotachysterol.[6][7] Heat can cause a reversible isomerization to pre-vitamin D3, while light exposure leads to the formation of various photoproducts.[7]
Quantitative Stability Data (for Cholecalciferol)
Disclaimer: The following data is for cholecalciferol (Vitamin D3) and is intended to serve as a guideline for this compound. Degradation rates may differ for the sulfated form.
Table 1: Effect of pH on Cholecalciferol Degradation Rate [1]
| pH (at 25°C) | First-Order Rate Constant (k) x 10⁻⁵ s⁻¹ | Stability |
| 1.0 | 10.5 | Very Unstable |
| 2.0 | 9.8 | Very Unstable |
| 3.0 | 8.5 | Unstable |
| 4.0 | 6.2 | Unstable |
| 5.0 | 1.5 | Stable |
| 6.0 | 1.3 | Stable |
| 7.0 | 1.2 | Stable |
| 8.0 | 1.1 | Stable |
Table 2: Effect of Temperature on Cholecalciferol Degradation Rate in Aqueous Solution [1]
| Temperature | First-Order Rate Constant (k) x 10⁻⁶ s⁻¹ |
| 4°C | 0.8 |
| 25°C | 3.5 |
| 40°C | 9.1 |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound under specific pH and temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Test Solutions:
-
Prepare aqueous buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Dilute the stock solution with the respective buffers to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).[1] Ensure the final methanol concentration is low (e.g., <5%) to minimize its effect on stability.
-
Prepare triplicate samples for each condition.
-
-
Incubation:
-
Wrap the vials in aluminum foil to protect them from light.
-
Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples using a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Logical and Signaling Pathways
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Vitamin D Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of vitamin D metabolites, including their sulfated forms.
Troubleshooting Guides
Issue: Poor Peak Resolution and Broadening
Question: My chromatogram shows broad peaks, and I can't resolve key metabolites like 25-hydroxyvitamin D3 and its epimers. What should I do?
Answer:
Peak broadening can be caused by several factors, from the HPLC system to the column and method parameters.[1][2][3][4] Here is a step-by-step guide to troubleshoot this issue:
-
Check System Dead Volume: Excessive dead volume in tubing and connections between the injector, column, and detector can cause peaks to broaden.[2] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
-
Evaluate the Guard Column: If you are using a guard column, it may be contaminated or deteriorated.[2][5] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.
-
Assess the Analytical Column:
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to distorted peaks.[5] Try flushing the column with a strong solvent, or if necessary, back-flushing according to the manufacturer's instructions.[1]
-
Column Aging: Over time, the packed bed of the column can deteriorate, creating voids that lead to peak splitting and broadening.[2][3] If the column is old or has been used extensively, it may need to be replaced.
-
-
Optimize Method Parameters:
-
Flow Rate: A flow rate that is too low can lead to peak broadening. Each column has an optimal flow rate based on its dimensions.[1]
-
Injection Volume and Solvent: Injecting too large a sample volume can overload the column.[2][3] Additionally, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Try reducing the injection volume or dissolving the sample in a solvent that is weaker or matches the initial mobile phase composition.[4]
-
-
Mobile Phase Composition: Ensure the mobile phase is properly prepared and degassed. For resolving critical pairs like epimers, the choice of organic modifier in the mobile phase is crucial. Methanol (B129727) has been shown to provide good signal intensity for vitamin D metabolites.[6]
Issue: Shifting Retention Times
Question: I am observing a drift in the retention times of my vitamin D metabolites from run to run. What is causing this instability?
Answer:
Inconsistent retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, the pump, or the column.
-
Mobile Phase Preparation:
-
Inconsistent Composition: If you are manually mixing your mobile phase, slight variations in the proportions of the solvents can lead to shifts in retention time. This is especially true for isocratic methods with multi-component mobile phases.[7] Consider using a premixed mobile phase or an HPLC system with a reliable gradient proportioning valve.
-
Degassing: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and unstable retention times.
-
-
HPLC Pump Performance:
-
Leaks: Check for any leaks in the pump heads, seals, and fittings. A small leak can cause pressure drops and affect the flow rate consistency.
-
Gradient Proportioning Valve: If running a gradient, a malfunctioning proportioning valve can lead to an incorrect mobile phase composition being delivered to the column, causing retention time shifts.[7]
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a common cause of retention time drift, especially in gradient methods.
-
Column Temperature: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the separation process, leading to changes in retention times.
Issue: Low Sensitivity for Sulfated Metabolites
Question: I am having difficulty detecting vitamin D sulfates, or the signal is very low. How can I improve their detection?
Answer:
Vitamin D sulfates are more polar than their non-sulfated counterparts and can be challenging to retain and detect.
-
Mass Spectrometry (MS) Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) can offer better sensitivity and less matrix interference for some vitamin D metabolites.[8]
-
MS Parameters: Optimize MS parameters such as fragmentor voltage and collision energy for each specific sulfated metabolite to achieve the highest sensitivity.[9]
-
Derivatization: While not always necessary with modern sensitive mass spectrometers, derivatization can improve ionization efficiency.[6]
-
-
Chromatographic Conditions:
-
Column Choice: A standard C18 column may not provide sufficient retention for the more polar sulfated metabolites. Consider a column with a different selectivity, such as a pentafluorophenyl (PFP) column.[10]
-
Mobile Phase: Ensure the mobile phase composition is suitable for retaining these polar compounds. A shallower gradient or a weaker initial organic phase may be necessary.
-
-
Sample Preparation:
-
Extraction Efficiency: The extraction method must be efficient for these water-soluble forms. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can be effective.[11][12]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of sulfated metabolites. Implement a thorough sample cleanup procedure to remove interfering substances like phospholipids.[13]
-
Frequently Asked Questions (FAQs)
Question: What is the recommended sample preparation procedure for analyzing vitamin D metabolites in serum or plasma?
Answer:
A robust sample preparation protocol is critical for removing interferences and ensuring accurate quantification. A common and effective approach involves protein precipitation followed by solid-phase extraction (SPE).[12][14]
-
Protein Precipitation: This initial step removes the bulk of proteins from the sample. Acetonitrile (B52724) is a common precipitation solvent.[13]
-
Solid-Phase Extraction (SPE): After protein precipitation, SPE is used to further clean up the sample and concentrate the analytes. A C18 cartridge is often used for this purpose.[14] The sample is loaded onto the conditioned cartridge, washed to remove polar interferences, and then the vitamin D metabolites are eluted with an organic solvent like methanol.[14]
Question: Which type of HPLC column is best for separating a wide range of vitamin D metabolites, including sulfates?
Answer:
The choice of column depends on the specific metabolites being targeted.
-
C18 Columns: A high-quality C18 column is the most common choice and provides good separation for many of the major vitamin D metabolites.[15]
-
PFP (Pentafluorophenyl) Columns: These columns offer different selectivity compared to C18 and can be particularly useful for resolving structurally similar compounds like epimers.[10]
-
UHPLC Columns: Using columns with smaller particle sizes (sub-2 µm), as in Ultra-High-Performance Liquid Chromatography (UHPLC), can significantly improve resolution and reduce run times.[16][17]
Question: How can I optimize the mobile phase for better separation?
Answer:
Mobile phase optimization is key to achieving good resolution.
-
Organic Solvents: Methanol and acetonitrile are the most common organic modifiers. Methanol can sometimes provide better signal intensity in MS detection for vitamin D metabolites.[6]
-
Additives: A small amount of formic acid (e.g., 0.1%) is often added to the mobile phase to improve peak shape and ionization efficiency in MS.[6]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute both the more polar sulfated metabolites and the less polar non-sulfated forms within a reasonable time frame.
Question: Should I use UV or Mass Spectrometry (MS) for detection?
Answer:
While UV detection can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of vitamin D metabolites.[8][18][19]
-
UV Detection: Can be used for higher concentration metabolites like vitamin D3 in pharmaceutical formulations.[10] However, it lacks the sensitivity and specificity required for low-concentration metabolites in biological samples.
-
Mass Spectrometry (MS) Detection: LC-MS/MS provides high sensitivity and specificity, allowing for the accurate quantification of low-abundance metabolites and the ability to distinguish between isobaric compounds (compounds with the same mass).[9][20]
Data Presentation
Table 1: Typical HPLC-MS/MS Parameters for Vitamin D Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D3 | 401.3 | 383.3 |
| 25(OH)D2 | 413.3 | 395.3 |
| 1,25(OH)2D3 | 417.3 | 399.3 |
| 24,25(OH)2D3 | 417.3 | 381.3 |
| Vitamin D3-Sulfate | 463.2 | 365.2 |
| 25(OH)D3-Sulfate | 479.2 | 381.2 |
Note: These values can vary slightly depending on the instrument and ionization conditions.
Table 2: Example Mobile Phase Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Methanol) |
| 0.0 | 0.4 | 40 | 60 |
| 1.0 | 0.4 | 40 | 60 |
| 7.0 | 0.4 | 28 | 72 |
| 8.0 | 0.4 | 0 | 100 |
| 10.0 | 0.4 | 0 | 100 |
| 10.1 | 0.4 | 40 | 60 |
| 12.0 | 0.4 | 40 | 60 |
This is an example gradient and should be optimized for your specific column and analytes.[6]
Experimental Protocols
Protocol: Analysis of Vitamin D Metabolites in Human Serum by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of vitamin D metabolites.
1. Sample Preparation (Protein Precipitation and SPE)
-
To 100 µL of serum sample, add an internal standard solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Condition an SPE cartridge (e.g., C18, 50 mg) with methanol followed by water.[14]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a water/methanol mixture (e.g., 70:30) to remove polar interferences.[14]
-
Elute the vitamin D metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for injection into the HPLC system.[14]
2. HPLC-MS/MS Analysis
-
HPLC System: A UHPLC system is recommended for optimal performance.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol
-
-
Gradient: Use a gradient program similar to the one described in Table 2, optimized for your specific separation.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.4 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: ESI or APCI in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode with optimized transitions for each analyte and internal standard (see Table 1 for examples).
Visualizations
Caption: Experimental workflow for vitamin D metabolite analysis.
Caption: Simplified pathway of vitamin D metabolism.[21][22][23][24]
References
- 1. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mastelf.com [mastelf.com]
- 4. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retention time shift / Peak height drop - Chromatography Forum [chromforum.org]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US10267810B2 - Methods for detecting vitamin D metabolites by mass spectrometry - Google Patents [patents.google.com]
- 21. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Vitamin D Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of vitamin D and its metabolites.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental problems.
I. Sample Preparation Issues
Question: Why am I seeing low recovery of my vitamin D metabolites after sample preparation?
Answer: Low recovery is often linked to the sample extraction and preparation steps. Vitamin D metabolites are lipophilic and tightly bound to the Vitamin D Binding Protein (VDBP) in serum or plasma. Inefficient release from VDBP or suboptimal extraction can lead to significant analyte loss.
Possible Causes & Solutions:
-
Incomplete Protein Precipitation: The protein precipitation step is critical for releasing metabolites from VDBP. Ensure thorough mixing and vortexing after adding the precipitation solvent (e.g., acetonitrile (B52724), methanol (B129727), or acetone).[1][2] Using zinc sulfate (B86663) along with a solvent can also enhance protein removal.
-
Suboptimal Extraction Method: While protein precipitation is common, it may not effectively remove all matrix components like phospholipids, which can cause ion suppression.[3] Consider alternative or additional cleanup steps:
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing ionised compounds and phospholipids.[3][4]
-
Supported Liquid-Liquid Extraction (SLE): SLE is a faster alternative to traditional LLE and is efficient at reducing matrix effects.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation alone, reducing ion suppression.[5]
-
-
Analyte Co-precipitation: During protein precipitation, analytes can get trapped in the protein pellet. Ensure proper vortexing and centrifugation conditions to maximize recovery in the supernatant.[1]
-
Sample Adsorption: Vitamin D is hydrophobic and can adsorb to plasticware. Use low-adsorption microplates and pipette tips, and consider using amber vials to prevent photodegradation.[4]
II. Chromatography (LC) Problems
Question: Why can't I separate 25-hydroxyvitamin D3 (25OHD3) from its C3-epimer?
Answer: The C3-epimer of 25OHD3 (3-epi-25OHD3) is an isobaric and isomeric interferent, meaning it has the same mass and similar structure, making it indistinguishable by the mass spectrometer alone.[6][7] Co-elution of these compounds will lead to inaccurate quantification of 25OHD3.
Solutions:
-
High-Resolution Chromatography: Standard C18 columns often fail to separate these epimers.[6] Achieving separation requires specialized chromatographic strategies.
-
Column Selection: Consider using columns with different selectivities, such as a pentafluorophenyl (F5) phase, which can resolve the epimers. Chiral columns or coupling two different columns in tandem (e.g., a high-resolution C18 with a chiral column) have also proven effective.[8][9]
-
Mobile Phase Optimization: Adjusting the mobile phase composition is key. The use of methanol as the organic mobile phase, often with additives like formic acid or ammonium (B1175870) acetate (B1210297), is typical for reversed-phase separation of vitamin D metabolites.[6] Fine-tuning the gradient elution can improve the resolution between critical pairs.[1]
Question: My chromatographic peaks are tailing, fronting, or splitting. What is the cause?
Answer: Poor peak shape can be caused by a variety of chemical or physical issues within the LC system. If all peaks in the chromatogram are affected, the issue is likely physical (e.g., a bad column connection). If only one or a few peaks are misshapen, the cause is more likely chemical in nature.[10]
Troubleshooting Peak Shape Issues:
| Peak Problem | Possible Physical Causes | Possible Chemical Causes | Recommended Actions |
| Tailing | Extra-column volume (bad fittings, long tubing); Column contamination/void; Partially plugged frit.[10][11] | Secondary interactions between analyte and stationary phase; Column overload (injecting too much sample).[11][12] | Check all connections; Reduce injection volume/concentration; Use a guard column; Flush the column with a strong solvent or replace it.[12] |
| Fronting | Column void or collapse.[11] | Column overload; Sample solvent is much stronger than the mobile phase.[10][11][12] | Reduce sample concentration; Ensure the sample solvent is weaker than or matches the initial mobile phase.[12] |
| Splitting | Partially plugged column frit; Column contamination or void.[11] | Sample not fully dissolved in injection solvent; Co-elution of two different analytes.[10][12] | Filter samples; Ensure complete sample dissolution (vortex/sonicate); If only one peak is split, optimize chromatography to resolve potential co-eluting compounds.[10][12] |
III. Mass Spectrometry (MS) Issues
Question: I have low signal intensity and poor sensitivity. How can I improve it?
Answer: Low sensitivity in vitamin D analysis is a common challenge due to the low physiological concentrations of some metabolites (especially 1,25(OH)2D) and their poor ionization efficiency.[4][5] This is often compounded by ion suppression from the sample matrix.
Solutions:
-
Optimize the Ion Source:
-
ESI vs. APCI: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects and can provide 2-5 times better sensitivity for certain vitamin D metabolites.[6][13] If your instrument is equipped with an APCI source, it is highly recommended to evaluate it.[6][13]
-
Source Parameters: Fine-tune ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for your specific analytes.[14]
-
-
Combat Ion Suppression (Matrix Effects):
-
Improve Sample Cleanup: As discussed, using more rigorous sample preparation techniques like LLE, SLE, or SPE is critical to remove interfering matrix components like phospholipids.[3][5]
-
Chromatographic Separation: Ensure that your target analytes are chromatographically separated from regions where most matrix components elute.[1]
-
Dilute the Sample: A simple strategy to reduce the concentration of interfering compounds is to dilute the final extract, though this may compromise the limits of detection.[15]
-
-
Use Derivatization:
-
To significantly boost ionization efficiency, consider derivatizing the vitamin D metabolites. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the cis-diene structure of vitamin D, dramatically increasing the signal intensity.[4][5] This is particularly useful for low-abundance metabolites like 1,25(OH)2D.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the "gold standard" method for Vitamin D analysis? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard or reference method for measuring vitamin D metabolites.[4][6] It offers superior selectivity and accuracy compared to immunoassays, which can suffer from cross-reactivity with other metabolites and interferences from binding proteins.[3][6]
Q2: Why is it important to measure both 25OHD2 and 25OHD3? A2: Vitamin D exists in two main forms: D3 (cholecalciferol), which is synthesized in the skin upon sun exposure, and D2 (ergocalciferol), which is derived from plant sources and dietary supplements. Both are metabolized to their respective 25-hydroxy forms (25OHD3 and 25OHD2). A comprehensive assessment of a person's vitamin D status requires the accurate measurement of both forms, as immunoassays may not be able to distinguish between them effectively.
Q3: What are typical MRM transitions for 25OHD3 and 25OHD2? A3: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity. While specific transitions should be optimized on your instrument, common adducts and fragments are well-documented.
Example MRM Transitions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 | Corresponds to the loss of a water molecule. |
| 25-hydroxyvitamin D3 | 401.3 | 159.1 | A common fragment used for confirmation. |
| 25-hydroxyvitamin D2 | 413.3 | 395.3 | Corresponds to the loss of a water molecule. |
| 25-hydroxyvitamin D2 | 413.3 | 159.1 | A common fragment used for confirmation. |
Q4: How do I choose an appropriate internal standard? A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated 25OHD3, such as 25OHD3-d6).[4] It will have nearly identical chemical properties, extraction recovery, and chromatographic behavior to the native analyte but is differentiated by its mass in the mass spectrometer. This allows it to compensate for variability in sample preparation and for matrix effects.
Q5: What are common mobile phases used for Vitamin D analysis? A5: For reversed-phase chromatography, the mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Solvent A: Water, often with an additive like 0.1% formic acid to aid in protonation.[1]
-
Solvent B: Methanol is commonly used.[1][6] Acetonitrile can also be used. Additives like formic acid or ammonium acetate (2-5 mM) are often included to improve peak shape and ionization.[6] The choice of mobile phase can significantly impact sensitivity.[16]
Experimental Protocols
Protocol: Protein Precipitation for Serum Samples
This protocol provides a general methodology for the extraction of vitamin D metabolites from serum using protein precipitation.
-
Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL deuterated 25OHD3 in methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortexing: Vortex each tube vigorously for at least 1 minute to ensure complete protein precipitation and release of analytes.
-
Incubation (Optional): Allow samples to sit for 5-10 minutes at 4°C to enhance precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for Vitamin D analysis.
Caption: A decision tree for troubleshooting low signal intensity.
Caption: Key interferences in 25OHD3 analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
"interference from other vitamin D metabolites in sulfate assays"
Welcome to the technical support center for vitamin D sulfate (B86663) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential interference from other vitamin D metabolites during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary vitamin D sulfate metabolites found in circulation?
The most prominent sulfated vitamin D metabolite in human serum is 25-hydroxyvitamin D3-sulfate (25OHD3-S).[1][2][3] Its concentration can be even greater than the non-sulfated 25OHD3, which is the standard biomarker for vitamin D status.[1] Vitamin D3-sulfate (VitD3-S) is also present in serum, though at lower concentrations than 25OHD3-S.[2][3] Other sulfated forms, such as 25-hydroxyvitamin D2-sulfate (25OHD2-S) and vitamin D2-sulfate (D2-S), have also been detected.[4][5]
Q2: Which enzymes are responsible for the sulfation of vitamin D metabolites?
Cytosolic sulfotransferases (SULTs) are the enzymes that catalyze the sulfation of vitamin D and its metabolites.[6] Specifically, SULT2A1 has been identified as the primary enzyme responsible for the 3-O-sulfation of 25-hydroxyvitamin D3 (25OHD3).[7][8][9] SULT2A1 can also sulfate other vitamin D3-related compounds. Other sulfotransferases, such as SULT1A1 and SULT2B1a/b, show activity towards specific vitamin D metabolites like calcitriol (B1668218) and 7-dehydrocholesterol, respectively.[6]
Q3: What are the main analytical challenges in measuring vitamin D sulfates?
The quantification of vitamin D sulfates presents several analytical challenges. Due to their structural similarity, there is a potential for interference from other vitamin D metabolites.[10] For liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for measuring these compounds, challenges include potential co-elution of structurally similar metabolites and matrix effects from components in the sample, such as phospholipids.[11][12] Additionally, the low ionization efficiency of some vitamin D metabolites can necessitate derivatization to improve sensitivity.[11] For immunoassays, a major challenge is the cross-reactivity of antibodies with other vitamin D metabolites, which can lead to inaccurate quantification.[13][14]
Q4: Are there immunoassays available specifically for vitamin D sulfates?
The available literature primarily focuses on immunoassays for the non-sulfated forms of vitamin D, such as 25-hydroxyvitamin D. While the development of immunoassays for sulfated metabolites is possible, information on commercially available kits and their cross-reactivity profiles is limited in the provided search results. Most quantitative analysis of vitamin D sulfates is currently performed using LC-MS/MS.[4][5][15]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results in LC-MS/MS Analysis of Vitamin D Sulfates
Possible Cause: Interference from other vitamin D metabolites or matrix components.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Problem: Co-elution of structurally similar metabolites (e.g., other sulfated vitamin D analogs) can lead to inaccurate quantification.
-
Solution: Adjust the liquid chromatography parameters, such as the gradient, flow rate, or column chemistry, to improve the separation of the target analyte from interfering compounds. Utilizing high-resolution chromatography columns can aid in separating isomers.[11]
-
-
Assess and Mitigate Matrix Effects:
-
Problem: Components in the biological matrix (e.g., serum, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12]
-
Solution: Incorporate stable isotope-labeled internal standards for each analyte to normalize for matrix effects.[5] Additionally, optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances like phospholipids.[12]
-
-
Confirm Analyte Identification:
-
Problem: Incorrect identification of the analyte peak can lead to quantification errors.
-
Solution: Use multiple reaction monitoring (MRM) with at least two transitions for each analyte to ensure specificity. Compare the retention time and ion ratios of the analyte in the sample to a known standard.
-
Issue 2: Suspected Cross-Reactivity in a Vitamin D Sulfate Immunoassay
Possible Cause: The antibody used in the immunoassay may be binding to other vitamin D metabolites in addition to the target sulfate analyte.
Troubleshooting Steps:
-
Review Assay Specificity:
-
Consult the manufacturer's data sheet for any available information on the cross-reactivity of the antibody with other sulfated and non-sulfated vitamin D metabolites.
-
-
Perform a Cross-Reactivity Experiment:
-
Objective: To determine the percentage of cross-reactivity with potentially interfering metabolites. A detailed protocol is provided in the "Experimental Protocols" section.
-
This involves analyzing serial dilutions of the potential cross-reactant in the immunoassay and comparing the results to the standard curve of the target analyte.
-
-
Validate with a Reference Method:
-
Compare the immunoassay results with those obtained from a reference method like LC-MS/MS, which can distinguish between different vitamin D metabolites with high specificity.[11]
-
Data Presentation
Table 1: Relative Abundance of Sulfated Vitamin D Metabolites in Human Serum
| Vitamin D Metabolite | Mean Concentration (nmol/L) | Key Findings |
| 25OHD3-S | 91 ± 19 | Highly abundant in serum, with concentrations often exceeding non-sulfated 25OHD3.[1][2][3] |
| VitD3-S | 2.92 ± 0.70 | Present in serum at lower concentrations compared to 25OHD3-S.[2][3] |
| 25OHD2-S | ~1.5 | Detected in human serum.[4] |
| D2-S | ~0.50 | Detected in human serum.[4] |
Note: Concentrations can vary based on factors such as vitamin D supplementation and lactation status.[1][2][3]
Table 2: Sulfotransferase Specificity for Vitamin D Metabolites
| Sulfotransferase (SULT) | Substrates |
| SULT2A1 | 25OHD3, other Vitamin D3-related compounds[6][7][8][9] |
| SULT1A1 | Calcitriol[6] |
| SULT2B1a/b | 7-dehydrocholesterol[6] |
Experimental Protocols
Protocol 1: General In Vitro Sulfotransferase Assay
This protocol describes a general method for assessing the sulfation of a vitamin D metabolite by a specific sulfotransferase enzyme.
Materials:
-
Recombinant human sulfotransferase (e.g., SULT2A1)
-
Vitamin D metabolite substrate
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate donor
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2)
-
Stop solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the vitamin D metabolite substrate at the desired concentration, and the recombinant sulfotransferase enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PAPS to the mixture.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold stop solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the sulfated vitamin D metabolite.
Protocol 2: Assessing Cross-Reactivity in a Competitive Immunoassay for a Vitamin D Sulfate
This protocol outlines a method to determine the percentage of cross-reactivity of an immunoassay with a potentially interfering vitamin D metabolite.
Materials:
-
Your vitamin D sulfate immunoassay kit
-
Calibrated standard of the target vitamin D sulfate (Analyte A)
-
Calibrated standard of the potential interfering metabolite (Analyte B)
-
Analyte-free serum or buffer
Procedure:
-
Prepare a standard curve for Analyte A according to the immunoassay manufacturer's instructions.
-
From the standard curve, determine the concentration of Analyte A that produces 50% of the maximum signal (IC50).
-
Prepare a series of dilutions of Analyte B in the analyte-free serum or buffer. The concentration range should be sufficient to observe a dose-response curve.
-
Analyze the dilutions of Analyte B in the immunoassay as if they were samples containing Analyte A.
-
From the dose-response curve of Analyte B, determine the concentration that gives 50% of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Analyte A / IC50 of Analyte B) * 100
Mandatory Visualizations
Caption: Vitamin D sulfation pathways by key sulfotransferases.
Caption: General workflow for LC-MS/MS analysis of vitamin D sulfates.
References
- 1. Sulfated vitamin D metabolites represent prominent roles in serum and in breastmilk of lactating women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Sulfated vitamin D metabolites represent prominent roles in serum and in breastmilk of lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3- O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. selectscience.net [selectscience.net]
- 13. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicallab.com [clinicallab.com]
- 15. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Cholecalciferol Sulfate in Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cholecalciferol sulfate (B86663) from serum using LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: High Matrix Effect Leading to Inaccurate Quantification
Matrix effects, such as ion suppression or enhancement, are a primary challenge in the LC-MS/MS analysis of cholecalciferol sulfate in serum. These effects can lead to poor accuracy and reproducibility.
Quantitative Data on Matrix Effects with Different Sample Preparation Methods
The choice of sample preparation method significantly impacts the extent of matrix effects. Below is a summary of expected matrix effect values for different techniques when analyzing sulfated vitamin D metabolites in serum. A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 25-hydroxyvitamin D3-3-sulfate | Human Serum | ~80-95% | [1] |
| Protein Precipitation (Methanol) | 25-hydroxyvitamin D3-3-sulfate | Human Serum | ~71-93% (Recovery) | [1] |
| Liquid-Liquid Extraction (LLE) | 25-hydroxyvitamin D3 | Human Serum | Not explicitly quantified, but cleaner extracts reported | [2][3] |
| Solid-Phase Extraction (SPE) | 25-hydroxyvitamin D3-3-sulfate | Human Serum | No ion suppression observed with a specific automated SPE method | [4] |
| Supported Liquid Extraction (SLE) | 25-hydroxyvitamin D2/D3 | Human Serum | Cleaner extracts than LLE, implying reduced matrix effects | [2][5][6] |
| HybridSPE®-Phospholipid | Vitamin D Metabolites | Human Serum | Significant reduction in phospholipids, leading to improved analyte response |
Troubleshooting Workflow for High Matrix Effect
If you are experiencing significant matrix effects, follow this logical troubleshooting workflow.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise the resolution and integration of the this compound peak, leading to inaccurate quantification.
Possible Causes and Solutions:
-
Secondary Interactions: Residual silanols on the HPLC column can interact with the sulfate group of the analyte, causing peak tailing.
-
Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., pentafluorophenyl). Lowering the mobile phase pH (e.g., with 0.1% formic acid) can also help by protonating the silanol (B1196071) groups.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.
-
Solution: Use a guard column and replace it regularly. Implement a more effective sample cleanup procedure to remove matrix interferences.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak fronting.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Experimental Protocols
Detailed methodologies for key sample preparation techniques are provided below. It is crucial to use a stable isotope-labeled internal standard (SIL-IS) for this compound, added at the beginning of the sample preparation, to compensate for analyte loss and matrix effects.
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for removing the majority of proteins from the serum sample.
Materials:
-
Human serum
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add the SIL-IS.
-
Add 300-400 µL of ice-cold ACN or MeOH (a 3:1 or 4:1 ratio of solvent to serum is common).
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for evaporation or direct injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Serum sample after protein precipitation
-
Hexane (B92381), Methyl-tert-butyl ether (MTBE), or Ethyl Acetate (B1210297)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the supernatant from the PPT step, add an equal or greater volume of an immiscible organic solvent (e.g., 1 mL of supernatant + 1 mL of hexane).
-
Vortex vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge at >3,000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for hexane and MTBE, bottom for ethyl acetate if the aqueous phase is predominantly organic from PPT) to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen before reconstitution.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. Reversed-phase SPE is commonly used for vitamin D metabolites.
Materials:
-
Supernatant from protein precipitation
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE manifold
-
Methanol (MeOH)
-
Water
-
Elution solvent (e.g., MeOH or ACN)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water through the sorbent. Do not let the sorbent dry out.
-
Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20-40% MeOH in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., MeOH or ACN).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound measurement?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the serum matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[7] Serum is a complex matrix containing salts, lipids, and proteins that can interfere with the analysis.[8]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A common method is the post-extraction spike analysis.[8] You compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into the matrix extract (from a blank serum sample) at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: There is no single "best" method, as the optimal technique depends on the required sensitivity and throughput.
-
Protein precipitation is fast but may result in significant matrix effects.[9]
-
Liquid-liquid extraction provides cleaner extracts than PPT.[2]
-
Solid-phase extraction is generally considered the most effective for removing interferences and reducing matrix effects.[10]
-
Supported liquid extraction (SLE) and HybridSPE® are newer techniques that offer high-throughput and efficient removal of matrix components, particularly phospholipids.[5]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A4: A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with this compound and experience the same matrix effects and losses during sample preparation.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be compensated for, leading to more accurate and precise quantification.
Q5: My this compound peak is tailing. What should I do?
A5: Peak tailing is often caused by secondary interactions with the stationary phase or column contamination. Try the following:
-
Ensure your mobile phase has an acidic modifier (e.g., 0.1% formic acid).
-
Use a guard column to protect your analytical column.
-
If the problem persists, consider using a new column or one with a different chemistry (e.g., F5).
Q6: Should I use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)?
A6: While ESI is commonly used, APCI can be less susceptible to matrix effects from non-volatile components in the sample matrix.[12] If you are experiencing significant ion suppression with ESI, it may be beneficial to test an APCI source. For some vitamin D metabolites, APCI has been shown to reduce matrix effects and improve sensitivity.[12]
Q7: Is derivatization necessary for this compound analysis?
A7: Derivatization is a chemical modification of the analyte to improve its analytical properties. For some vitamin D metabolites with poor ionization efficiency, derivatization can significantly increase the signal intensity in the mass spectrometer.[12] However, for sulfated forms, which already possess a charged group, derivatization may not be necessary and can add complexity to the sample preparation. It is best to first optimize the LC-MS/MS parameters for the underivatized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. norlab.com [norlab.com]
- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Converting a liquid-liquid extraction method for vitamin D to a Supported Liquid Extraction plate format | Norlab [norlab.com]
- 7. longdom.org [longdom.org]
- 8. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. benchchem.com [benchchem.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Vitamin D Analog Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of vitamin D analogs by mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low ionization efficiency of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do vitamin D and its analogs exhibit low ionization efficiency in MS?
Vitamin D and its analogs are notoriously difficult to analyze with high sensitivity using mass spectrometry due to their molecular structure. The primary reasons for their poor ionization efficiency are:
-
Lipophilic Nature: These molecules are highly lipophilic (fat-soluble) and lack easily ionizable polar functional groups.[1]
-
Lack of Pro-ionizable Groups: In common ionization sources like Electrospray Ionization (ESI), molecules are typically ionized by gaining a proton (positive mode) or losing a proton (negative mode). Vitamin D analogs do not have readily available acidic or basic sites to facilitate this process, leading to a weak signal.[1][2]
Q2: My signal-to-noise ratio is very low for 1,25-dihydroxyvitamin D. How can I improve it?
Low signal-to-noise for 1,25-dihydroxyvitamin D [1,25(OH)₂D] is a common issue due to its extremely low physiological concentrations (pg/mL range) and poor ionization.[1][3] The most effective strategy to enhance sensitivity is chemical derivatization.
Chemical Derivatization: This process modifies the vitamin D molecule by adding a chemical tag that has a high ionization efficiency. The most common approach involves using "Cookson-type" reagents that react specifically with the cis-diene system present in vitamin D and its analogs.[1][4][5] This dramatically increases the signal response, often by 100-fold or more.[3]
Popular derivatization reagents include:
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): A widely used and commercially available reagent that significantly improves sensitivity.[1][3][6][7]
-
Amplifex™ Diene: A newer generation reagent designed with a permanently charged group to provide even greater ionization efficiency and sensitivity compared to PTAD.[1][8]
-
PyrNO (2-nitrosopyridine): Another effective reagent that can offer improved ionization and chromatographic separation compared to PTAD.[3][8][9]
Q3: Should I use ESI or APCI as my ionization source for vitamin D analysis?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on whether you are using a derivatization strategy.
-
Without Derivatization: APCI generally provides better sensitivity for underivatized vitamin D metabolites compared to ESI.[10][11] APCI is a gas-phase ionization technique that is more suitable for less polar and thermally stable compounds like native vitamin D.
-
With Derivatization: ESI is the preferred method when using derivatization reagents like PTAD or Amplifex.[12] These reagents add a highly polar, easily ionizable moiety to the vitamin D molecule, making it perfectly suited for the solution-phase ionization mechanism of ESI.
Q4: I'm seeing significant matrix effects and ion suppression. What are the best sample preparation techniques?
Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a major challenge.[10] A robust sample preparation protocol is critical.
-
Protein Precipitation (PPT): The first step for serum or plasma samples is to remove proteins, typically using acetonitrile (B52724).[8]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Effective for separating the lipophilic vitamin D analogs from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can concentrate the analytes, leading to better sensitivity.
-
Combined LLE-SPE: A two-step approach where an initial LLE is followed by SPE can significantly reduce ion suppression (by 2- to 4-fold) compared to SPE alone.[3][9]
-
Q5: How can I separate critical isomers like 3-epi-25(OH)D₃ and 25(OH)D₃?
These isomers are isobaric (same mass) and often co-elute on standard C18 chromatography columns, making them indistinguishable by MS alone.[13][14] Achieving chromatographic separation is essential for accurate quantification.
-
Specialized Columns: Use of cyanopropyl (CN) or pentafluorophenyl (PFP) stationary phases is necessary to resolve these epimers.[13]
-
Derivatization: Certain derivatization strategies can also aid in the chromatographic separation of epimers.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the MS analysis of vitamin D analogs.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low MS signal of vitamin D analogs.
Quantitative Data Summary
Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the achievable sensitivity. The following table summarizes the relative performance of common reagents for enhancing the MS signal of vitamin D metabolites.
| Derivatization Reagent | Target Moiety | Typical Signal Enhancement | Key Advantages | Considerations |
| Underivatized | N/A | 1x (Baseline) | Simple, no extra steps | Very low sensitivity, especially for dihydroxy forms[1] |
| PTAD | cis-Diene | ~10-100 fold[3] | Commercially available, well-established[1] | Reagent can be unstable in solution[4][15] |
| Amplifex™ Diene | cis-Diene | >10 fold over PTAD[1] | Contains a fixed positive charge for superior ionization[1] | May alter chromatographic behavior significantly[3] |
| PyrNO | cis-Diene | Higher than PTAD[3][9] | Good ionization efficiency with less impact on chromatography[3][9] | Newer reagent, less literature available |
| FMP-TS / INC | Hydroxyl groups | 3 to 295-fold[8] | Can derivatize analogs without the cis-diene structure | Targets common functional group, may have less specificity |
Data synthesized from multiple sources indicating relative improvements. Actual enhancement depends on the specific analyte, matrix, and instrument conditions.[1][3][8]
Experimental Protocols
Protocol: Derivatization of Vitamin D Analogs using PTAD
This protocol provides a general methodology for the derivatization of vitamin D metabolites in a serum extract using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
Derivatization Workflow
Caption: Experimental workflow for PTAD derivatization of vitamin D analogs.
Detailed Methodology
This procedure should be performed after sample extraction (e.g., LLE and/or SPE) and evaporation of the solvent.
Materials:
-
Dried sample extract containing vitamin D analogs.
-
Internal Standard (IS): Stable isotope-labeled vitamin D analog (e.g., d6-1,25(OH)₂D₃).
-
Derivatization Reagent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Solvent: Anhydrous acetonitrile (ACN).
-
Vortex mixer and centrifuge.
-
LC-MS vials.
Procedure:
-
Reagent Preparation: Prepare a fresh solution of PTAD in anhydrous acetonitrile (e.g., 0.1 - 0.75 mg/mL).[1] PTAD is sensitive to moisture and light, so prepare it fresh and store it protected from light.
-
Sample Reconstitution: Reconstitute the dried sample extract (and the dried internal standard if added post-extraction) in a small volume of the PTAD/acetonitrile solution (e.g., 50-60 µL).[1][7]
-
Reaction:
-
Vortex the mixture thoroughly for approximately 15-30 seconds to ensure the extract is fully dissolved and mixed with the reagent.[1][7]
-
Allow the reaction to proceed at ambient temperature for at least 60 minutes.[1] The reaction involves a Diels-Alder cycloaddition between PTAD and the cis-diene of the vitamin D molecule.
-
-
Final Preparation: After the incubation period, the derivatized sample can be directly transferred to an LC-MS vial for analysis. Some protocols may include a final evaporation and reconstitution step in the mobile phase to ensure compatibility with the LC system.[8]
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system, typically with an ESI source operating in positive ion mode. The derivatized analytes will have a higher mass and significantly enhanced signal intensity.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative analysis of eight vitamin D analogues in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS analysis of vitamin D metabolites by dielectric barrier discharge ionization and a comparison with electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. An ultrasensitive UHPLC-ESI-MS/MS method augmented with a controlled microwave derivatization reaction for quantitation of vitamin D3 and its major metabolites in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 15. researchgate.net [researchgate.net]
"preventing degradation of cholecalciferol sulfate during storage"
Welcome to the technical support center for cholecalciferol sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of cholecalciferol sulfate during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cholecalciferol (Vitamin D3)?
This compound is a sulfated ester of cholecalciferol. The addition of a sulfate group to the 3β-hydroxyl position of cholecalciferol increases its water solubility. While cholecalciferol is well-studied for its role in calcium homeostasis, the precise biological functions and stability of this compound are less understood. It is considered a metabolite of Vitamin D3 and may act as a transport or storage form.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
While specific stability data for this compound is limited, based on the known degradation pathways of its parent compound, cholecalciferol, and other sulfated sterols, the primary factors likely to cause degradation include:
-
Hydrolysis: The sulfate group can be cleaved, converting this compound back to cholecalciferol. This can be catalyzed by acidic conditions or enzymes (sulfatases).
-
Oxidation: The double bonds in the cholecalciferol structure are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions (like iron and copper), and peroxides.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and degradation of the cholecalciferol molecule.[2]
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and isomerization.[3][4]
-
pH: Acidic conditions can promote both the hydrolysis of the sulfate group and the isomerization of the cholecalciferol backbone.[1][5]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
pH: If in solution, maintain a neutral to slightly alkaline pH (pH 7-8) to reduce the risk of hydrolysis and isomerization.
Troubleshooting Guides
Problem 1: I observe a loss of potency or the appearance of unknown peaks in my HPLC analysis of stored this compound.
-
Possible Cause 1: Hydrolysis. The primary unknown peak may correspond to cholecalciferol, resulting from the cleavage of the sulfate group.
-
Troubleshooting Step: Compare the retention time of the unknown peak with a cholecalciferol standard. To confirm, consider treating a sample with a sulfatase enzyme and observing the increase in the cholecalciferol peak.
-
Prevention: Ensure storage at neutral or slightly alkaline pH and at low temperatures. If working with biological samples, consider adding a sulfatase inhibitor if enzymatic degradation is suspected.
-
-
Possible Cause 2: Oxidation. Multiple new peaks may indicate the formation of various oxidation products.
-
Troubleshooting Step: Review storage conditions for exposure to oxygen and potential contaminants like metal ions.
-
Prevention: Store under an inert atmosphere. Use high-purity solvents and glassware. Consider adding antioxidants or chelating agents like EDTA to your solutions.[1]
-
-
Possible Cause 3: Photodegradation. Isomers such as 5,6-trans-vitamin D3, suprasterol I, and suprasterol II may form upon exposure to light.[2]
-
Troubleshooting Step: Compare the chromatogram to literature examples of cholecalciferol photodegradation products.
-
Prevention: Always handle and store the compound in light-protected containers.
-
Problem 2: My this compound solution has changed color or developed a precipitate.
-
Possible Cause 1: Degradation and Polymerization. Extensive degradation can lead to the formation of insoluble polymers.
-
Troubleshooting Step: Discard the solution. It is not recommended to use a solution that has visibly changed.
-
Prevention: Adhere strictly to recommended storage conditions. Prepare fresh solutions as needed and avoid long-term storage of solutions, especially at room temperature.
-
-
Possible Cause 2: Solvent Evaporation. If stored improperly, the solvent may have evaporated, leading to precipitation.
-
Troubleshooting Step: Check the container seal. If the solvent has evaporated, the concentration is no longer accurate, and the solution should be discarded.
-
Prevention: Use tightly sealed vials for storage.
-
Data Summary
| Parameter | Condition | Effect on Cholecalciferol Stability | Citation |
| Temperature | Elevated (e.g., 40°C) | Increased degradation rate | [3][4] |
| Low (e.g., 4°C) | Increased stability | [6] | |
| Light | UV exposure | Rapid degradation to photoproducts | [2] |
| Oxygen | Presence of oxygen | Promotes oxidation | [1] |
| Inert atmosphere | Enhances stability | ||
| pH | Acidic (pH < 5) | Promotes isomerization and degradation | [1][5] |
| Neutral to Alkaline | Increased stability | [1] | |
| Metal Ions | Fe2+, Cu2+ | Catalyze oxidation | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under various storage conditions.
-
Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to create a stock solution of known concentration.
-
-
Application of Stress Conditions:
-
Temperature: Aliquot the stock solution into several amber vials. Store individual vials at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, and 40°C).
-
Light: Expose an aliquot in a clear vial to a controlled light source (e.g., a photostability chamber with a known lux and UV output). Keep a control sample in the dark at the same temperature.
-
Oxygen: Sparge a solution with oxygen for a defined period and compare its stability to a sample stored under nitrogen.
-
pH: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, and 9) and store at a constant temperature.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point for method development. Detection is typically performed using a UV detector at approximately 265 nm.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Identify and, if possible, quantify any major degradation products.
-
Visualizations
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Cholecalciferol Sulfate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of cholecalciferol sulfate (B86663) using LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for cholecalciferol sulfate, or the signal intensity is very low. What are the possible causes and solutions?
-
Answer:
-
Improper Sample Preparation: this compound is water-soluble, unlike its non-sulfated counterpart. Ensure your extraction method accounts for this. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[1][2][3] Using only a liquid-liquid extraction (LLE) designed for non-polar compounds may result in poor recovery.
-
Incorrect Mass Spectrometry Polarity: this compound is best detected in negative ion mode due to the sulfate group.[2][4] Verify that your mass spectrometer is operating in the correct polarity.
-
Analyte Instability: Cholecalciferol and its metabolites can be sensitive to light, temperature, and acidic pH.[5][6] Protect samples from light and keep them cool. Ensure the pH of your solutions is above 5.[5]
-
Sub-optimal Ionization: While derivatization is not always necessary, it can enhance ionization efficiency, especially for low-concentration samples.[7] However, underivatized forms in negative mode electrospray ionization (ESI) can provide superior ionization efficiencies compared to derivatized forms in positive mode.[4] Consider optimizing your mobile phase composition to improve ionization.[8]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is tailing or split. How can I improve the peak shape?
-
Answer:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: Peak tailing for polar analytes can occur due to interactions with residual silanols on the HPLC column. Using a column with end-capping or adjusting the mobile phase pH can mitigate these effects.
-
Mobile Phase Mismatch: Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion.
-
Guard Column Contamination: If you are using a guard column, it may be contaminated with matrix components. Replace the guard column to see if peak shape improves.
-
System Dead Volume: Excessive dead volume in the HPLC system can contribute to peak broadening. Check all connections and tubing for proper fitting.
-
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
-
Question: I am observing significant ion suppression for my analyte. What steps can I take to minimize matrix effects?
-
Answer:
-
Improve Sample Cleanup: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte. Enhance your sample preparation by incorporating a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction (LLE) protocol.[7]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.[4] The SIL-IS will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Issue 4: Inconsistent Recovery
-
Question: My recovery of this compound is variable between samples. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that each step of your sample preparation is performed consistently for all samples. This includes pipetting volumes, vortexing times, and evaporation steps. Automation of sample preparation can improve consistency.[9]
-
Analyte Adsorption: Cholecalciferol and its metabolites can adsorb to plasticware. Using low-adsorption tubes and pipette tips can help to minimize this issue.
-
pH-Dependent Extraction Efficiency: The efficiency of your extraction may be pH-dependent. Ensure the pH of your samples is consistent before extraction.
-
Incomplete Protein Precipitation: If using protein precipitation, ensure that the protein is completely precipitated to release the analyte. The choice of precipitation solvent (e.g., methanol (B129727), acetonitrile) can impact efficiency.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) this compound. This type of internal standard has the same chemical properties and chromatographic behavior as the analyte, and it will co-elute, allowing for the most accurate correction of matrix effects and variations in sample processing.[4] If a labeled version of the sulfated form is unavailable, a labeled version of a closely related vitamin D metabolite may be considered, but validation will be critical to ensure it adequately compensates for analytical variability.
Q2: What are the typical validation parameters I should assess for a this compound quantification method?
A2: A full method validation should include the assessment of:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.[5]
Q3: How should I store my biological samples for this compound analysis?
A3: Vitamin D and its metabolites are susceptible to degradation from light and heat.[6] It is recommended to store biological samples (e.g., serum, plasma) at -80°C and protected from light for long-term storage. For short-term storage, -20°C may be acceptable. Avoid repeated freeze-thaw cycles.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary. This compound can be analyzed directly in its native form, typically using negative ion mode ESI-MS/MS.[2][4] In fact, some studies have shown that the ionization efficiency of the underivatized form in negative mode is superior to the derivatized form in positive mode.[4] However, for very low concentrations of the analyte, derivatization may be considered to enhance sensitivity.
Quantitative Data Summary
Table 1: Example Validation Parameters for this compound Quantification in Biological Matrices
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Accuracy (% Recovery) | 85 - 115% | [2][9] |
| Precision (%RSD) | < 15% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [2] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Serum by LC-MS/MS
This protocol is a synthesized example based on common practices and should be validated for your specific application.
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Formic acid or ammonium (B1175870) acetate
-
Zinc sulfate (optional, for protein precipitation)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Low-adsorption microcentrifuge tubes
2. Sample Preparation
-
Thaw serum samples on ice, protected from light.
-
In a low-adsorption microcentrifuge tube, add 100 µL of serum.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for method validation.
References
- 1. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming low sensitivity in vitamin D sulfate detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vitamin D sulfate (B86663). The focus is on overcoming the common challenge of low sensitivity in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for sensitive and specific detection of vitamin D sulfate?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of vitamin D metabolites, including their sulfated forms.[1][2][3] This method offers high specificity by separating metabolites chromatographically and using specific precursor-to-product ion transitions for detection, along with high sensitivity to measure low endogenous concentrations.[4][5]
Q2: Which ionization mode is best for analyzing vitamin D sulfate using LC-MS/MS?
A2: For sulfated vitamin D compounds, negative ion mode electrospray ionization (ESI) is superior.[6][7] Studies have shown that the ionization efficiency of underivatized sulfated forms in negative ion mode is greater than that of derivatized forms in positive ion mode.[6][7]
Q3: Is derivatization necessary to improve the sensitivity of vitamin D sulfate detection?
A3: While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency and sensitivity for non-sulfated vitamin D metabolites, it is often not necessary for sulfated forms when using negative ion mode ESI.[1][6][7] In fact, underivatized analysis in negative mode can provide femtomole sensitivity.[8]
Q4: Why is the use of an internal standard critical in vitamin D sulfate analysis?
A4: The use of a stable isotope-labeled internal standard for each analyte is crucial for high accuracy and precision.[5][8] These internal standards co-elute with the target analyte and help to correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, which are common challenges in biological sample analysis.[1][7]
Q5: Can multiple sulfated vitamin D metabolites be measured simultaneously?
A5: Yes, LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple sulfated forms of vitamin D, such as vitamin D2-sulfate, vitamin D3-sulfate, 25-hydroxyvitamin D2-sulfate, and 25-hydroxyvitamin D3-sulfate, in a single analytical run.[6][7]
Troubleshooting Guide
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Due to the aqueous solubility of sulfated metabolites, ensure your extraction method is appropriate.[9][10] For breast milk, for example, both aqueous and organic layers may need to be collected after extraction.[9] Consider using a combination of protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11][12] |
| Incorrect Ionization Mode | Confirm that the mass spectrometer is operating in negative ion mode for underivatized vitamin D sulfate analysis, as this provides a superior response.[8] |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of analytes. Saponification, a method sometimes used for vitamin D extraction, can be destructive to water-soluble forms and should be avoided.[8] |
| Instrumental Issues | Check for proper instrument calibration and maintenance. Ensure the spray needle is not clogged and that the source conditions are optimized for the analytes.[13] |
Issue 2: Poor Reproducibility and High Coefficient of Variation (%CV)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability.[5] Automating liquid handling steps where possible can improve consistency. Ensure precise and calibrated pipettes are used.[5] |
| Matrix Effects | Biological matrices like serum and milk are complex and can cause ion suppression or enhancement, leading to inconsistent results.[13] The consistent use of co-eluting stable isotope-labeled internal standards for each analyte is the most effective way to compensate for these effects.[7][8] |
| Chromatographic Issues | Poor peak shape or shifting retention times can affect reproducibility. Ensure the LC column is not degraded and that the mobile phase composition is consistent.[5] |
Issue 3: High Background or Interferences
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The initial sample cleanup is critical to remove macromolecules and other interfering compounds.[13] A multi-step approach combining protein precipitation with LLE or SPE is often more effective than a single-step method.[11][12] |
| Co-elution of Isobars or Isomers | Vitamin D metabolites can have isobaric (same mass) or isomeric forms that can interfere with quantification if not chromatographically separated.[2] Optimize the chromatographic method, potentially by using a different column chemistry (e.g., C18, Phenyl) or adjusting the mobile phase gradient to resolve these interferences.[2][5] |
| Contamination | Check all reagents, solvents, and labware for potential sources of contamination that could contribute to high background noise. |
Quantitative Data Summary
The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method for the detection of four sulfated vitamin D compounds.
Table 1: Method Detection Limits and Precision [6][7]
| Analyte | Limit of Detection (fmol) | Repeatability Standard Deviation (%) |
| Vitamin D2-Sulfate (D2-S) | 0.20 - 0.28 | 2.8 - 10.2 |
| Vitamin D3-Sulfate (D3-S) | 0.20 - 0.28 | 2.8 - 10.2 |
| 25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S) | 0.20 - 0.28 | 2.8 - 10.2 |
| 25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S) | 0.20 - 0.28 | 2.8 - 10.2 |
Table 2: Method Recovery Rates [6][7]
| Analyte | Mean Recovery (%) |
| Vitamin D2-Sulfate (D2-S) | 81.1 - 102 |
| Vitamin D3-Sulfate (D3-S) | 81.1 - 102 |
| 25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S) | 81.1 - 102 |
| 25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S) | 81.1 - 102 |
Table 3: Limits of Quantification (LOQ) in Breast Milk Analysis [9][10]
| Analyte | Limit of Quantification (ng/mL) |
| Vitamin D3-Sulfate (VitD3-S) | 0.23 |
| 25-Hydroxyvitamin D3-Sulfate (25OHD3-S) | 0.20 |
Experimental Protocols & Workflows
Generalized LC-MS/MS Workflow for Vitamin D Sulfate Detection
The following diagram illustrates a typical workflow for the analysis of vitamin D sulfate from biological samples.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of vitamin D3-sulfate and 25-hydroxyvitamin D3-sulfate in breastmilk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
"sample preparation techniques for accurate vitamin D sulfate analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of vitamin D sulfate (B86663) for accurate analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing vitamin D sulfate compared to its non-sulfated forms?
A1: The primary challenges stem from the distinct chemical properties of vitamin D sulfate. Being water-soluble, its extraction requires different approaches than the lipophilic non-sulfated forms.[1] Key difficulties include:
-
Increased Aqueous Solubility: Traditional liquid-liquid extraction (LLE) protocols designed for fat-soluble vitamins may not be efficient for the more polar vitamin D sulfate, which can partition into the aqueous phase.[2][3]
-
Matrix Effects: Biological samples like serum and plasma are complex. Co-extracted substances, such as phospholipids, can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[4][5]
-
Low Physiological Concentrations: Vitamin D metabolites, especially sulfated forms, are often present at very low levels, requiring sensitive detection methods and efficient sample pre-concentration.[6][7]
-
Binding to Vitamin D Binding Protein (VDBP): A significant portion of vitamin D metabolites are bound to VDBP in circulation. An effective sample preparation protocol must efficiently disrupt this binding to ensure complete extraction.[8][9]
Q2: Which ionization mode is better for LC-MS/MS analysis of vitamin D sulfate, positive or negative ESI?
A2: Negative ion mode Electrospray Ionization (ESI) is generally superior for the analysis of underivatized vitamin D sulfate.[5][10] The sulfate group is readily deprotonated, forming a negatively charged ion, which leads to a strong signal in negative ESI.[5] In contrast, positive ion mode ESI often requires a derivatization step (e.g., with PTAD) to achieve sufficient ionization efficiency, which adds complexity and time to the sample preparation process.[5][11] One study found that the ESI response for 25(OH)D3-S in positive ion mode was about 90% less than that in negative ion mode.[5]
Q3: Is derivatization necessary for vitamin D sulfate analysis?
A3: Derivatization is generally not necessary when using negative ion mode ESI for LC-MS/MS, as the sulfate moiety provides sufficient ionization.[5][10] However, derivatization with reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) can be used to improve sensitivity, particularly in positive ion mode ESI or for gas chromatography-mass spectrometry (GC-MS) analysis where it increases volatility.[5][12] For many applications, the simplicity of a non-derivatization method is preferred.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | References |
| Low Analyte Recovery | Inefficient extraction due to the polarity of vitamin D sulfate. | • For LLE, consider salting-out assisted LLE (SALLE) with salts like ammonium (B1175870) sulfate to enhance the partitioning of the analyte into the organic phase.[13]• Use Solid-Phase Extraction (SPE) with a sorbent suitable for polar compounds, such as reversed-phase C18 or Oasis HLB.[8][14][15]• For breast milk samples, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) has shown good recoveries.[2][5] | |
| Incomplete disruption of Vitamin D Binding Protein (VDBP). | • Ensure the protein precipitation step is robust. Use strong organic solvents like acetonitrile or methanol, potentially with the addition of an acid (e.g., formic acid) or zinc sulfate.[4][15][16]• Increase the vortexing time and/or incubation time after adding the precipitating agent to ensure complete dissociation.[9] | ||
| High Variability in Results (High %CV) | Inconsistent pipetting or liquid handling, especially in automated systems. | • Calibrate and perform performance checks on automated liquid handlers.[9]• Ensure correct tip immersion depth and check for air bubbles.[9] | |
| Formation of an emulsion during LLE. | • Centrifuge at a higher speed or for a longer duration.• Consider using Supported Liquid Extraction (SLE) as an alternative to LLE to avoid emulsion formation.[17][18] | ||
| Poor Peak Shape or Signal Suppression in LC-MS/MS | Matrix effects from co-eluting interferences like phospholipids. | • Incorporate a more rigorous cleanup step after protein precipitation, such as SPE or phospholipid removal plates (e.g., HybridSPE).[4][8]• Optimize the chromatographic separation to resolve the analyte from interfering compounds.[5][10]• Use a co-eluting stable isotope-labeled internal standard for each analyte to correct for matrix effects.[5][11] | |
| Particulates from protein precipitation clogging the system. | • Ensure a thorough centrifugation step to pellet all precipitated proteins before transferring the supernatant.[9]• Consider an in-line filter or guard column before the analytical column.[11] | ||
| Analyte Degradation | Exposure to light or heat. | • Protect samples and extracts from light by using amber vials or covering tubes with aluminum foil.[17][19]• Minimize the time samples are at room temperature; use cooled autosamplers if possible.[9] |
Data Presentation: Performance of Sample Preparation Methods
The following table summarizes the performance of various sample preparation techniques for vitamin D sulfate analysis from published literature.
| Analyte(s) | Matrix | Sample Preparation Method | Recovery (%) | LOD/LOQ | Reference |
| D2-S, D3-S, 25(OH)D2-S, 25(OH)D3-S | Breast Milk & Human Serum | Protein Precipitation (Acetonitrile) | 81.1 - 102 | LOD: 0.20 - 0.28 fmol | [5][10] |
| VitD3-S, 25OHD3-S | Breast Milk | Protein Precipitation (Methanol) & SPE (C18) | 25OHD3-S: 66-77VitD3-S: 47-59 | LOQ (in solvent):0.23 ng/mL VitD3-S0.2 ng/mL 25OHD3-S | [2] |
| D2-S, D3-S, 25(OH)D3-S, 25(OH)D2-S | Breast Milk | Protein Precipitation (Acetonitrile) | 81.1 - 102 | LOD (pM):D2-S: 2.0D3-S: 2.825(OH)D3-S: 2.425(OH)D2-S: 2.4 | [6] |
| Vitamin D3 | Milk | Salting-Out Assisted LLE (SALLE) | 71.8 - 113.3 | - | [13] |
D2-S: Vitamin D2 Sulfate; D3-S: Vitamin D3 Sulfate; 25(OH)D2-S: 25-hydroxyvitamin D2 Sulfate; 25(OH)D3-S: 25-hydroxyvitamin D3 Sulfate.
Experimental Protocols
Protocol 1: Protein Precipitation for Vitamin D Sulfate in Breast Milk or Serum
This protocol is adapted from Gomes et al. and is suitable for the analysis of four sulfated vitamin D compounds.[5]
Materials:
-
Breast milk or serum sample
-
Acetonitrile (ACN), HPLC grade
-
Stable isotope-labeled internal standards for each analyte
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the sample (breast milk or serum) into a microcentrifuge tube.
-
Add the appropriate amount of internal standard solution.
-
Add 1.5 mL of cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Protein Precipitation followed by Solid-Phase Extraction (SPE) for Breast Milk
This protocol is based on the method by Taylor et al. for measuring Vitamin D3-S and 25OHD3-S.[2]
Materials:
-
Breast milk sample
-
Methanol (MeOH), HPLC grade
-
C18 SPE cartridges (e.g., 500 mg)
-
Internal standard solution
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Protein Precipitation: a. To 250 µL of breast milk, add 1 mL of cold methanol. b. Add the internal standard. c. Vortex thoroughly. d. Incubate at -20°C overnight to facilitate protein precipitation. e. Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge with 1 mL of 100% MeOH, followed by 1 mL of 20% MeOH in water. b. Loading: Take the supernatant from the protein precipitation step and dilute it to a 20% MeOH solution. Load this solution onto the conditioned SPE cartridge. c. Washing: Wash the cartridge twice with 1 mL of 20% MeOH to remove polar interferences. d. Elution: Elute the analytes with two successive additions of 1 mL of 100% MeOH.
-
Final Steps: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 125 µL of 60% MeOH for LC-MS/MS analysis.
Visualizations
Caption: General workflow for vitamin D sulfate sample preparation.
Caption: Troubleshooting logic for vitamin D sulfate analysis.
References
- 1. Sunlight and Vitamin D — HELLO PALATE [hellopalate.com]
- 2. Analysis of Vitamin D3-3-Sulfate and 25-Hydroxyvitamin D3-3-Sulfate in Breastmilk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biotage.com [biotage.com]
- 19. A Dispersive Liquid–Liquid Micro–Extraction Technique for the Pre–concentration and Quantification of Vitamin D3 in Milk and Yogurt Samples Using a Non-Aqueous HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cholecalciferol Sulfate: A Comparative Analysis of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of cholecalciferol sulfate (B86663) against its better-known counterparts: cholecalciferol (vitamin D3), calcifediol (B1668214) (25-hydroxyvitamin D3), and calcitriol (B1668218) (1,25-dihydroxyvitamin D3). The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Cholecalciferol sulfate, a sulfated conjugate of vitamin D3, has demonstrated significantly lower biological activity compared to its non-sulfated precursor, cholecalciferol. Experimental evidence from in vivo studies in vitamin D-deficient animal models indicates that this compound is substantially less potent in stimulating intestinal calcium transport and mobilizing bone calcium, two of the primary functions of vitamin D. Its affinity for the vitamin D receptor (VDR) is considered negligible, which is a key factor in its reduced biological action. This guide will delve into the available quantitative data, detail the experimental protocols used for these assessments, and illustrate the relevant biological pathways.
Comparative Biological Activity
The biological activity of vitamin D compounds is primarily mediated through their binding to the Vitamin D Receptor (VDR), which then modulates gene expression related to calcium and phosphate (B84403) homeostasis. The data consistently shows that the sulfation of cholecalciferol at the 3-beta position drastically reduces its biological efficacy.
Data Presentation
Table 1: Comparative In Vivo Biological Activity in Vitamin D-Deficient Rats
| Compound | Administration Route | Endpoint | Effective Dose | Relative Potency vs. Cholecalciferol | Source(s) |
| This compound | Oral (chronic, 5 days) | Intestinal Calcium Transport & Bone Calcium Mobilization | 52,000 pmol/day | ~0.1-0.4% | [1] |
| Cholecalciferol | Oral (chronic, 5 days) | Intestinal Calcium Transport & Bone Calcium Mobilization | 65 - 260 pmol/day | 100% | [1] |
| This compound | Oral (single dose) | Intestinal Calcium Transport & Bone Calcium Mobilization | 208,000 - 416,000 pmol | - | [1] |
| Cholecalciferol | Oral (single dose) | Intestinal Calcium Transport & Bone Calcium Mobilization | 260 pmol | - | [1] |
| This compound | Intravenous (single dose) | Intestinal Calcium Transport & Bone Calcium Mobilization | No activity up to 52,000 pmol | - | [1] |
| Cholecalciferol | Intravenous (single dose) | Intestinal Calcium Transport & Bone Calcium Mobilization | 65 pmol | - | [1] |
Table 2: Comparative Affinity for the Vitamin D Receptor (VDR)
| Compound | VDR Binding Affinity | Notes | Source(s) |
| This compound | Not directly measured, but inferred to be negligible | Sulfation at the 3-beta position is expected to sterically hinder binding to the VDR ligand-binding pocket. | Inferred from[2][3] |
| Cholecalciferol | Negligible | Does not activate the wild-type human VDR. | [4] |
| Calcifediol (25-hydroxyvitamin D3) | Low | Approximately 50 times less affinity for the VDR than calcitriol. | [3] |
| Calcitriol (1,25-dihydroxyvitamin D3) | High | The most potent natural ligand for the VDR. | [5] |
Signaling Pathways and Metabolism
The classical vitamin D signaling pathway involves the metabolic activation of cholecalciferol to calcitriol, which then binds to the VDR to elicit a biological response. This compound does not appear to be a significant substrate for the key enzymes in this pathway.
Vitamin D Metabolic Pathway. Cholecalciferol is hydroxylated to its active forms, while this compound is a less active metabolite.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of vitamin D compounds. Below are outlines of the key experimental protocols cited in the comparison.
Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Purified recombinant VDR
-
Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃)
-
Unlabeled test compounds (this compound, cholecalciferol, calcifediol, calcitriol) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A fixed concentration of radiolabeled calcitriol is incubated with the purified VDR in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding to the VDR.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value.
VDR Competitive Binding Assay Workflow.
Everted Gut Sac Assay for Intestinal Calcium Transport
Objective: To measure the active transport of calcium across the intestinal epithelium in response to vitamin D metabolites.
Materials:
-
Vitamin D-deficient rats
-
Test compounds (this compound, cholecalciferol, etc.)
-
Krebs-Ringer bicarbonate buffer containing ⁴⁵Ca (radioactive calcium)
-
Surgical instruments
-
Syringes and needles
Procedure:
-
Vitamin D-deficient rats are dosed with the test compounds for a specified period.
-
The rats are euthanized, and a segment of the small intestine (duodenum) is excised.
-
The intestinal segment is everted (turned inside out) and filled with a known volume of buffer.
-
The everted sac is incubated in a flask containing buffer with ⁴⁵Ca.
-
After the incubation period, the concentration of ⁴⁵Ca in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac) is measured.
-
The ratio of serosal to mucosal ⁴⁵Ca concentration (S/M ratio) is calculated as an index of active calcium transport.
Everted Gut Sac Assay Workflow.
In Vivo Bone Calcium Mobilization Assay
Objective: To assess the ability of vitamin D metabolites to mobilize calcium from bone into the bloodstream.
Materials:
-
Vitamin D-deficient rats maintained on a low-calcium diet
-
Test compounds
-
Blood collection supplies
-
Atomic absorption spectrophotometer for serum calcium measurement
Procedure:
-
Vitamin D-deficient rats are fed a low-calcium diet to induce a state of controlled hypocalcemia.
-
The rats are then administered the test compounds.
-
Blood samples are collected at specified time points after administration.
-
The concentration of calcium in the serum is measured using atomic absorption spectrophotometry.
-
An increase in serum calcium levels indicates mobilization of calcium from the bone.
Conclusion
The available evidence strongly indicates that this compound possesses minimal biological activity compared to cholecalciferol and its hydroxylated metabolites. This is primarily attributed to its presumed negligible affinity for the Vitamin D Receptor. For researchers and drug development professionals, these findings suggest that this compound is unlikely to be a viable candidate for therapeutic applications aimed at leveraging the classical vitamin D signaling pathway. Further research could explore potential non-genomic actions or its role as a storage or transport form of vitamin D, although current data do not strongly support a significant role in calcium homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecalciferol or Calcifediol in the Management of Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vitamind-journal.it [vitamind-journal.it]
- 4. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cholecalciferol and Cholecalciferol Sulfate: Efficacy, Metabolism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of cholecalciferol (Vitamin D3) and its sulfated metabolite, cholecalciferol sulfate (B86663). Drawing upon available experimental data, this document elucidates the differences in their biological activity, metabolic pathways, and the methodologies used to evaluate their effects.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between cholecalciferol and cholecalciferol sulfate based on in vivo studies in vitamin D-deficient rat models.
Table 1: Comparative Biological Activity in Vitamin D-Deficient Rats
| Parameter | Cholecalciferol | This compound | Source(s) |
| Bone Calcium Mobilization Activity | 100% | < 5% | [1][2] |
| Intestinal Calcium Transport Stimulation | 100% | ~ 1% | [1][2] |
| Serum Phosphorus Elevation | 100% | ~ 1% | [1][2] |
| Bone Calcification Support | 100% | ~ 1% | [1][2] |
Table 2: Comparative Efficacy in Vitamin D-Deficient Rats (Oral Administration)
| Administration Type | Effective Dose of Cholecalciferol | Effective Dose of this compound | Source(s) |
| Single Oral Dose | ≥ 260 pmol | 208,000 - 416,000 pmol | [3] |
| Chronic Oral Dosing (5 days) | 65 - 260 pmol/day | 52,000 pmol/day | [3] |
Table 3: Comparative Efficacy in Vitamin D-Deficient Rats (Intravenous Administration)
| Administration Type | Effective Dose of Cholecalciferol | Effective Dose of this compound | Source(s) |
| Single Intravenous Dose | ≥ 65 pmol | No biological activity up to 52,000 pmol | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key comparative experiments cited in this guide.
Induction of Vitamin D Deficiency in a Rat Model
A common approach to creating a vitamin D-deficient rat model for comparative studies involves dietary manipulation.
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Diet: The rats are fed a vitamin D-deficient diet that is also formulated to maintain calcium and phosphorus homeostasis to avoid confounding factors such as secondary hyperparathyroidism. This diet may be enriched with calcium and lactose (B1674315) to ensure normocalcemia despite the lack of vitamin D.
-
Duration: The vitamin D-deficient diet is typically administered for a period of three to six weeks to ensure the depletion of endogenous vitamin D stores.
-
Confirmation of Deficiency: Serum levels of 25-hydroxyvitamin D (25(OH)D) are measured to confirm vitamin D deficiency before the commencement of the comparative study. Levels are often below the detection limit of the assay.
Synthesis and Purification of this compound
-
Synthesis: A common method involves the reaction of cholecalciferol with a sulfating agent such as pyridine (B92270) sulfur trioxide or sulfamic acid in a pyridine solvent.
-
Purification: The synthesized this compound is then purified using techniques like crystallization and chromatography.
-
Verification: The purity and identity of the synthesized compound are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
In Vivo Comparison of Biological Activity
Once vitamin D deficiency is established, the biological activities of cholecalciferol and this compound are compared.
-
Administration: The test compounds are administered to the vitamin D-deficient rats via oral gavage or intravenous injection at varying doses.
-
Endpoint Measurement: After a specified period, several biological parameters are measured to assess the effects of the treatments:
-
Intestinal Calcium Transport: This is often measured using an everted gut sac technique, where a segment of the small intestine is incubated in a solution containing radiolabeled calcium (e.g., ⁴⁵Ca), and the transport of calcium from the mucosal to the serosal side is quantified.
-
Serum Calcium and Phosphorus: Blood samples are collected, and the concentrations of calcium and phosphorus in the serum are determined using standard biochemical assays.
-
Bone Mineralization and Mobilization: The effects on bone can be assessed through histological analysis of bone tissue to observe changes in mineralization or by measuring the mobilization of calcium from bone into the bloodstream.
-
Analytical Quantification
The concentrations of cholecalciferol and its metabolites in biological samples are typically quantified using HPLC coupled with UV or mass spectrometry detection.
Signaling and Metabolic Pathways
The metabolism of cholecalciferol is a well-understood pathway that leads to the production of the biologically active hormone, calcitriol. This compound is considered a peripheral metabolite with significantly lower biological activity.
Metabolic pathway of cholecalciferol.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative assessment of cholecalciferol and this compound.
Experimental workflow for comparison.
Conclusion
The available scientific literature consistently demonstrates that cholecalciferol is the significantly more biologically active form of vitamin D when compared to its sulfated metabolite, this compound. The latter exhibits minimal to no activity in key physiological processes regulated by vitamin D, such as calcium and phosphate (B84403) metabolism. For researchers and professionals in drug development, these findings underscore the importance of focusing on cholecalciferol and its hydroxylated metabolites for therapeutic applications related to vitamin D deficiency. The experimental protocols outlined provide a robust framework for further investigation into the nuanced roles of various vitamin D metabolites.
References
- 1. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecalciferol Sulfate: A Comparative Analysis of Its Mechanism of Action Against Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of cholecalciferol sulfate (B86663) versus other prominent vitamin D analogs, including the native hormone calcitriol (B1668218) and synthetic counterparts like calcipotriol (B1668217) and paricalcitol. The information is supported by experimental data to delineate the distinct molecular behaviors and therapeutic potentials of these compounds.
Introduction to Vitamin D Analogs
Vitamin D and its analogs are a class of secosteroids crucial for regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and a variety of other cellular processes, including cell proliferation and differentiation. The biological effects of these compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes to modulate their expression.
This guide focuses on the unique characteristics of cholecalciferol sulfate in comparison to its well-studied counterparts, providing a framework for understanding its potential physiological role and therapeutic implications.
Mechanism of Action: A Comparative Overview
The primary determinant of a vitamin D analog's biological activity is its ability to bind to and activate the VDR. The subsequent transcriptional events depend on the specific conformational changes induced in the VDR-RXR heterodimer and its interaction with co-regulatory proteins.
Cholecalciferol (Vitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3)
Cholecalciferol itself is a prohormone and is biologically inactive.[1] It requires two hydroxylation steps to become the active hormone, calcitriol. The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. The second hydroxylation occurs in the kidneys, catalyzed by the enzyme CYP27B1, to produce calcitriol.[1]
Calcitriol is the most potent endogenous VDR ligand. Its high affinity for the VDR initiates a cascade of genomic and non-genomic signaling events that regulate a wide array of physiological processes.[2][3]
This compound (Vitamin D3 Sulfate)
This compound is a sulfated conjugate of vitamin D3. Experimental evidence strongly indicates that it possesses very low intrinsic biological activity. Studies in vitamin D-deficient rats have shown that this compound has less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[4] This suggests a significantly lower affinity for the VDR compared to non-sulfated forms.
The metabolism of this compound also differs significantly from that of cholecalciferol. It is not a substrate for the key activating enzyme CYP2R1. While it can be metabolized by CYP27A1 and CYP11A1, the rate is considerably lower than that for cholecalciferol.[5][6] Furthermore, its potential downstream metabolite, 25-hydroxyvitamin D3 3-sulfate, is not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1.[5][6] This metabolic inertness supports the hypothesis that this compound may function as a biologically inactive, water-soluble storage or transport form of vitamin D3 that requires hydrolysis by sulfatases to release the active cholecalciferol.[7]
Synthetic Vitamin D Analogs: Calcipotriol and Paricalcitol
Calcipotriol is a synthetic analog of calcitriol used primarily in the treatment of psoriasis. It exhibits a VDR binding affinity comparable to that of calcitriol. However, it is rapidly metabolized to inactive compounds, resulting in significantly lower calcemic effects, making it suitable for topical application.
Paricalcitol is another synthetic analog of calcitriol that is used to prevent and treat secondary hyperparathyroidism in patients with chronic kidney disease. It is a selective VDR activator, meaning it has a reduced impact on intestinal calcium and phosphorus absorption compared to calcitriol, thereby lowering the risk of hypercalcemia and hyperphosphatemia.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activity of this compound and other vitamin D analogs.
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Intestinal Calcium Absorption Activity (Relative to Cholecalciferol) | Bone Calcium Mobilization Activity (Relative to Cholecalciferol) |
| Calcitriol | High (Endogenous Ligand) | High | High |
| Cholecalciferol | Low (Prohormone) | 100% | 100% |
| This compound | Data not available (inferred to be very low) | ~1%[4] | <5%[4] |
| Calcipotriol | Comparable to Calcitriol | Low | Low |
| Paricalcitol | High | Low | Low |
Signaling and Metabolic Pathways
The distinct biological activities of these analogs can be attributed to their different metabolic fates and interactions with the VDR signaling pathway.
Vitamin D Activation and Catabolism Pathway
The canonical pathway for vitamin D activation involves sequential hydroxylation, while catabolism is primarily mediated by the enzyme CYP24A1, which is induced by calcitriol as a negative feedback mechanism.[8][9]
References
- 1. Differential effects of cholecalciferol and calcitriol on muscle proteolysis and oxidative stress in angiotensin II‐induced C2C12 myotube atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the ability of vitamin D3-metabolizing cytochromes P450 to act on vitamin D3 sulfate and 25-hydroxyvitamin D3 3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Increased expression of CYP24A1 correlates with advanced stages of prostate cancer and can cause resistance to vitamin D3-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications [mdpi.com]
A Comparative Pharmacokinetic Analysis: Cholecalciferol Sulfate vs. Calcifediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of cholecalciferol sulfate (B86663) and calcifediol (B1668214) (25-hydroxyvitamin D3), offering insights into their relative efficacy and metabolic pathways. The following sections present quantitative data, experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.
Introduction
Vitamin D is a critical prohormone for calcium homeostasis and bone metabolism. Its supplementation is primarily available in the form of cholecalciferol (Vitamin D3) or its more immediate metabolite, calcifediol. Cholecalciferol sulfate, a sulfated conjugate of vitamin D3, has also been a subject of investigation, although its physiological role and pharmacokinetic properties are less well-understood. This guide aims to elucidate the differences in how these compounds are absorbed, distributed, metabolized, and excreted by the body.
Pharmacokinetic Data Summary
The available data indicate significant differences in the pharmacokinetic profiles of this compound and calcifediol. While extensive quantitative data exists for calcifediol, information on this compound is largely qualitative, focusing on its biological activity from which pharmacokinetic characteristics can be inferred.
| Pharmacokinetic Parameter | This compound | Calcifediol (25-hydroxyvitamin D3) |
| Bioavailability | Very low oral bioavailability inferred from biological activity studies.[1][2][3] Requires very high oral doses to elicit a biological response.[1][2][3] No activity observed with intravenous administration, suggesting rapid clearance or lack of conversion to an active form.[1][2] | Readily absorbed orally.[4] Estimated to be about 2-3 times more potent than cholecalciferol in raising serum 25(OH)D3 levels.[4] |
| Time to Peak Concentration (Tmax) | Data not available. | Rapidly increases serum 25(OH)D levels.[4] |
| Peak Concentration (Cmax) | Data not available. | Dose-dependent. |
| Half-life (t1/2) | Data not available. | Approximately 15 days.[5] |
| Metabolism | Believed to be hydrolyzed to cholecalciferol to exert biological activity, though this is not definitively established.[2] | Hydroxylated in the kidneys by the enzyme 1-alpha-hydroxylase (CYP27B1) to the active hormone calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[6][7] |
| Biological Activity | Significantly less active than cholecalciferol.[1][2][3][8][9] Possesses less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and about 1% of the ability to stimulate intestinal calcium transport.[8][9] | The major circulating form of vitamin D and the direct precursor to the active hormone, calcitriol.[6][7] |
Key Experimental Protocols
Study of this compound Biological Activity in Rats
A key study investigating the biological activity of this compound utilized vitamin D-deficient rats to assess its effects on calcium homeostasis.
-
Animal Model: Vitamin D-deficient male weanling rats.
-
Administration:
-
Outcome Measures:
-
Intestinal calcium transport, measured by the everted gut sac technique.
-
Serum calcium and phosphorus levels.
-
Bone calcium mobilization, assessed by changes in serum calcium on a low-calcium diet.
-
-
Key Findings: Oral administration of very high doses of this compound showed some biological activity, whereas intravenous administration did not.[2][3] This suggests very low bioavailability of the active form when administered orally.
Pharmacokinetic Study of Calcifediol in Healthy Women
A randomized, double-blind, controlled parallel-group study was conducted to investigate the plasma pharmacokinetics of 25(OH)D3 after supplementation with cholecalciferol or calcifediol.
-
Participants: 35 healthy women aged 50-70 years.
-
Intervention: Participants were divided into seven groups receiving:
-
20 µg calcifediol or cholecalciferol daily for 15 weeks.
-
140 µg calcifediol or cholecalciferol weekly for 15 weeks.
-
A single bolus of 140 µg calcifediol, cholecalciferol, or both.[4]
-
-
Sample Collection: Blood samples were collected at 14 clinical visits over the study period.
-
Analytical Method: Plasma 25(OH)D3 concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Key Findings: Calcifediol was found to be approximately 2-3 times more potent than cholecalciferol in increasing plasma 25(OH)D3 concentrations. The target concentration of 30 ng/mL was reached more rapidly and reliably with calcifediol.[4]
Visualizing the Pathways and Processes
Vitamin D Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D, from synthesis to its active form and proposed sulfation.
General Experimental Workflow for Pharmacokinetic Studies
Caption: A generalized workflow for conducting a clinical pharmacokinetic study.
Discussion and Conclusion
The comparison between this compound and calcifediol reveals a stark contrast in their pharmacokinetic profiles and biological efficacy.
Calcifediol stands out as a potent and rapidly acting precursor to the active vitamin D hormone, calcitriol.[4] Its efficient absorption and direct conversion in the kidneys make it a reliable option for correcting vitamin D deficiency.[4][6][7]
This compound , on the other hand, appears to be a significantly less active metabolite.[1][2][3][8][9] The available evidence from animal studies suggests that it has very low oral bioavailability and may require hydrolysis to cholecalciferol to exert any physiological effect.[1][2][3] The lack of activity upon intravenous administration further suggests that the sulfated form itself is not readily utilized by the target tissues.[1][2]
For researchers and drug development professionals, these findings underscore the importance of the chemical form of vitamin D used in supplementation and therapeutic applications. Calcifediol offers a more direct and predictable means of increasing circulating 25(OH)D levels compared to cholecalciferol, and vastly more so than this compound. Further research is warranted to fully elucidate the metabolic fate and potential physiological relevance, if any, of this compound in human biology.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of vitamin D3-sulfate [pubmed.ncbi.nlm.nih.gov]
Cholecalciferol vs. Cholecalciferol Sulfate: A Comparative Guide on In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of cholecalciferol (vitamin D3) and its sulfated form, cholecalciferol sulfate (B86663). The following sections present a comprehensive analysis based on available experimental data, focusing on their respective roles in calcium homeostasis.
Introduction
Cholecalciferol is a crucial prohormone in the vitamin D endocrine system, essential for maintaining calcium and phosphate (B84403) balance and promoting healthy bone metabolism.[1] Its biological activity is dependent on a two-step hydroxylation process, first in the liver to calcifediol (B1668214) (25-hydroxycholecalciferol) and then in the kidneys to the active form, calcitriol (B1668218) (1,25-dihydroxycholecalciferol).[2] Cholecalciferol sulfate, a conjugated metabolite of vitamin D3, has been a subject of investigation to determine its biological relevance. This guide compares the in vivo effects of these two compounds.
Data Presentation: Quantitative Comparison
The biological activity of this compound is markedly lower than that of cholecalciferol. The following tables summarize the quantitative data from studies in vitamin D-deficient rats.
Table 1: Comparative Efficacy on Intestinal Calcium Transport
| Compound | Administration Route | Minimum Effective Dose | Relative Potency vs. Cholecalciferol |
| Cholecalciferol | Oral | 260 pmol (single dose) | 100% |
| This compound | Oral | 208,000 pmol (single dose) | ~0.1% |
| Cholecalciferol | Oral | 65-260 pmol/day (chronic, 5 days) | 100% |
| This compound | Oral | 52,000 pmol/day (chronic, 5 days) | ~0.1-0.5% |
| Cholecalciferol | Intravenous | 65 pmol (single dose) | 100% |
| This compound | Intravenous | >52,000 pmol (single dose) | No activity observed at tested doses |
Data sourced from Nagubandi et al., 1981.[3]
Table 2: Comparative Efficacy on Bone Calcium Mobilization
| Compound | Administration Route | Relative Potency vs. Cholecalciferol |
| Cholecalciferol | Oral | 100% |
| This compound | Oral | <5% |
Data sourced from Reeve et al., 1981.[4]
Experimental Protocols
The data presented above were primarily generated from experiments using a vitamin D-deficient rat model.
Key Experimental Model: Vitamin D-Deficient Rat
-
Animal Model: Male weanling rats, typically of the Sprague-Dawley or a similar strain, are used.
-
Induction of Deficiency: The rats are fed a vitamin D-deficient diet for a period of several weeks (e.g., 3-4 weeks) to deplete their vitamin D stores. This diet is formulated to be adequate in all other nutrients, including calcium and phosphorus, to isolate the effects of vitamin D deficiency.[5][6][7]
-
Confirmation of Deficiency: Vitamin D deficiency is confirmed by measuring serum levels of 25-hydroxyvitamin D, which will be significantly reduced.[7] Hypocalcemia is also a characteristic feature.[3]
-
Administration of Compounds: Cholecalciferol and this compound are administered either orally (e.g., via gavage) or intravenously.
-
Assessment of Biological Activity:
-
Intestinal Calcium Transport: This is often measured ex vivo using the everted gut sac technique. A segment of the duodenum is removed, everted, and incubated in a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca). The transport of calcium from the mucosal (inner) to the serosal (outer) side is quantified to determine active transport.[3]
-
Bone Calcium Mobilization: This is assessed by measuring changes in serum calcium levels in response to the administered compounds. An increase in serum calcium in hypocalcemic, vitamin D-deficient rats indicates mobilization of calcium from the bone.[3][8]
-
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic activation of cholecalciferol and its role in calcium homeostasis.
References
- 1. Calcium and Vitamin D: Skeletal and Extraskeletal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
- 8. Bone mineral mobilization activity of 1,25-dihydroxycholecalciferol, a metabolite of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of Cholecalciferol Sulfate and Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular uptake mechanisms of cholecalciferol sulfate (B86663) and its non-sulfated counterpart, cholecalciferol (Vitamin D3). While direct comparative studies on the cellular uptake of these two specific molecules are limited, this document synthesizes available data on their transport, metabolism, and biological activity to offer a comprehensive overview for research and drug development purposes.
Introduction
Cholecalciferol is a fat-soluble secosteroid essential for calcium homeostasis and various other physiological processes. In the body, it can be sulfated to form cholecalciferol sulfate. The addition of a sulfate group significantly alters the molecule's polarity, which is hypothesized to affect its transport across cell membranes and overall bioavailability. Understanding the differences in their cellular uptake is crucial for developing effective Vitamin D-based therapies and delivery systems.
Mechanisms of Cellular Uptake
The cellular uptake of cholecalciferol and this compound is thought to proceed through distinct pathways, largely influenced by their differing physicochemical properties.
Cholecalciferol: As a lipophilic molecule, cholecalciferol is generally understood to cross cell membranes via passive diffusion .[1][2] This process does not require energy and is driven by the concentration gradient of the molecule across the plasma membrane. The lipid-soluble nature of cholecalciferol allows it to readily partition into the lipid bilayer of cell membranes.[1]
This compound: The sulfated form is more water-soluble, which suggests that its transport across the lipid-rich cell membrane is less likely to occur through simple passive diffusion. While direct evidence for this compound transporters is scarce, studies on the transport of its downstream metabolite, 25-hydroxyvitamin D3 sulfate (25(OH)D3-S), indicate the involvement of specific carrier proteins. It is plausible that this compound may utilize similar pathways. Research has identified that 25(OH)D3-S is a substrate for the organic anion-transporting polypeptides OATP2B1 and OATP1B3 .[3]
Furthermore, the transport of Vitamin D metabolites is also mediated by the Vitamin D Binding Protein (DBP) . The majority of Vitamin D metabolites in circulation are bound to DBP.[4] Certain cells, particularly in the kidneys, express the endocytic receptors megalin and cubilin , which recognize and internalize the DBP-metabolite complex.[5][6][7] This receptor-mediated endocytosis is a key pathway for the uptake of 25-hydroxyvitamin D3. Whether this compound is also transported via this DBP-megalin/cubilin pathway has not been definitively established.
According to the "free hormone hypothesis," only the unbound form of Vitamin D metabolites is biologically active and available for cellular uptake through passive diffusion.[4] The extent to which this compound binds to DBP and whether the free fraction can enter cells is an area of ongoing research.
Quantitative Data Comparison
Direct quantitative data comparing the cellular uptake rates of cholecalciferol and this compound is not available in the current scientific literature. The following table summarizes the known and inferred characteristics of their uptake.
| Feature | Cholecalciferol | This compound |
| Primary Uptake Mechanism | Passive Diffusion[1][2] | Facilitated Transport (Inferred)[3] |
| Known Transporters | None identified (passive process) | OATP2B1, OATP1B3 (for 25(OH)D3-S)[3] |
| DBP-Mediated Uptake | Unclear for cholecalciferol itself, but established for its metabolites via megalin/cubilin.[5][6][7] | Not definitively established. |
| Driving Force | Concentration Gradient | Transporter affinity and concentration gradient |
| Energy Requirement | No | Yes (for active transport if applicable) |
Signaling Pathways and Experimental Workflows
The differing uptake mechanisms have implications for the subsequent intracellular signaling and metabolic activation.
Cellular Uptake and Metabolism Pathways
Caption: Cellular uptake and metabolic activation pathways.
Experimental Workflow for Cellular Uptake Studies
Caption: Generalized experimental workflow for uptake studies.
Experimental Protocols
Objective: To quantify and compare the cellular uptake of Cholecalciferol and this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic uptake, or HK-2 for renal uptake).
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Cholecalciferol and this compound
-
Radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged versions of the compounds
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
-
Protein assay kit
Methodology:
-
Cell Culture:
-
Culture the chosen cell line to confluence in appropriate multi-well plates. For Caco-2 cells, culture for 21 days post-confluence to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[9]
-
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of radiolabeled or fluorescently tagged cholecalciferol and this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a series of working solutions at different concentrations in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Uptake Assay:
-
Wash the cell monolayers twice with warm buffer.
-
Add the working solutions of the test compounds to the cells.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
To determine concentration dependence, incubate with varying concentrations for a fixed time point within the linear range of uptake.
-
-
Termination of Uptake:
-
At the end of the incubation period, rapidly aspirate the dosing solution.
-
Wash the cells three times with ice-cold buffer to stop the uptake and remove any unbound compound.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Transfer the cell lysates to scintillation vials (for radiolabeled compounds) or a microplate (for fluorescent compounds).
-
Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
For concentration-dependent studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
For Transporter-Specific Studies (e.g., OATPs):
-
Use cell lines that overexpress the specific transporter of interest (e.g., HEK293-OATP2B1).
-
Include a control group of mock-transfected cells (not expressing the transporter).
-
The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in the transporter-expressing cells.
Conclusion
The cellular uptake of cholecalciferol and this compound appears to be governed by fundamentally different mechanisms. Cholecalciferol, being lipophilic, likely enters cells primarily through passive diffusion, a process dependent on its concentration gradient. In contrast, the more water-soluble this compound is hypothesized to rely on carrier-mediated transport, with evidence from its metabolites pointing towards the involvement of OATP transporters.
The biological activity of this compound has been shown to be significantly lower than that of cholecalciferol.[10][11] This could be due to less efficient cellular uptake, a requirement for desulfation before it can be metabolically activated, or both. The potential role of this compound as a water-soluble transport form or a storage depot of Vitamin D3 warrants further investigation.[11][12]
For drug development professionals, these differences are critical. Formulations designed to enhance the bioavailability of Vitamin D need to consider the distinct transport pathways of its various forms. Targeting specific transporters could be a viable strategy for modulating the cellular delivery of sulfated Vitamin D analogues. Further direct comparative studies are essential to fully elucidate the cellular uptake kinetics and physiological relevance of this compound.
References
- 1. Proteins involved in uptake, intracellular transport and basolateral secretion of fat-soluble vitamins and carotenoids by mammalian enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Hepatic Transport of 25-Hydroxyvitamin D3 Conjugates: A Mechanism of 25-Hydroxyvitamin D3 Delivery to the Intestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of megalin and cubilin in the metabolism of vitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.niigata-u.ac.jp [med.niigata-u.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D Sulfate (found in breast milk) - several studies - VitaminDWiki [vitamindwiki.com]
A Comparative Analysis of Vitamin D Forms for Enhanced Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bone mineralization effects of various forms of vitamin D, including vitamin D2 (ergocalciferol), vitamin D3 (cholecalciferol), and active vitamin D analogs such as calcitriol (B1668218), alfacalcidol (B1684505), and paricalcitol (B1678470). The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
Vitamin D is essential for bone health, primarily by regulating calcium and phosphate (B84403) homeostasis. Its various forms, however, exhibit different potencies and mechanisms of action. While vitamin D3 is generally more effective than D2 at maintaining serum 25-hydroxyvitamin D levels, active vitamin D analogs like calcitriol and alfacalcidol can offer greater efficacy in specific populations, such as those with impaired renal function or glucocorticoid-induced osteoporosis. These analogs, however, also carry a higher risk of hypercalcemia. Newer analogs are being developed to optimize bone-building effects while minimizing this risk.
Comparative Efficacy of Vitamin D Forms: Quantitative Data
The following tables summarize quantitative data from various studies comparing the effects of different vitamin D forms on key bone mineralization markers.
Table 1: Vitamin D2 vs. Vitamin D3
| Parameter | Vitamin D2 (Ergocalciferol) | Vitamin D3 (Cholecalciferol) | Key Findings & Citations |
| Serum 25(OH)D Levels | Less effective at raising and maintaining levels. | More potent and effective in increasing and sustaining serum 25(OH)D concentrations.[1][2] | A meta-analysis found that vitamin D3 was significantly more effective than vitamin D2 at raising serum 25(OH)D concentrations.[1] Studies have shown that vitamin D3 is approximately 85% more effective at maintaining vitamin D concentrations and is converted to its active form 500% faster than D2.[2] |
| Bone Mineral Density (BMD) | Limited evidence for significant improvement compared to D3. | Supplementation, often with calcium, has been shown to improve BMD.[3] | While some studies show no significant change in BMD with D3 supplementation alone in healthy adults, others indicate benefits, particularly in those with vitamin D insufficiency.[3][4] |
| Fracture Risk | Less evidence supporting a reduction in fracture risk compared to D3. | Associated with a reduction in fracture risk, especially when combined with calcium. | A Cochrane study indicated a 6% relative risk reduction in mortality for those using D3, while D2 was associated with a 2% increase in relative risk.[2] |
Table 2: Cholecalciferol vs. Calcitriol and Other Analogs
| Parameter | Cholecalciferol (Vitamin D3) | Calcitriol (1,25(OH)2D3) | Alfacalcidol | Eldecalcitol | Paricalcitol | Key Findings & Citations |
| Lumbar Spine BMD | -0.8% change over 3 years (with calcium) in glucocorticoid-induced osteoporosis (GIO).[5] | -0.7% change over 2 years in GIO.[6] | +2.4% change over 3 years (with calcium) in GIO.[5] | Stronger effect than alfacalcidol in increasing BMD in osteoporotic patients.[7] | Data on direct BMD comparison is limited; primarily studied for secondary hyperparathyroidism. | Alfacalcidol was found to be highly superior to plain vitamin D3 plus calcium in treating GIO.[5] A study comparing calcitriol, ergocalciferol, and alendronate in GIO found alendronate to be superior for lumbar BMD.[6] |
| Vertebral Fracture Rate | 24.8% over 3 years in GIO.[5] | 6 in 66 subjects sustained new fractures in a GIO study.[6] | 9.7% over 3 years in GIO (61% risk reduction vs. D3).[5] | Reduced vertebral fracture incidence by 26% compared to alfacalcidol over 3 years.[7] | Not a primary outcome in comparative studies. | Eldecalcitol demonstrated a greater reduction in vertebral fractures compared to alfacalcidol.[7] |
| Serum Calcium | Generally minimal effect at standard doses. | Higher risk of hypercalcemia.[8] | Can cause moderate hypercalcemia.[5] | Lower propensity for hypercalcemia compared to calcitriol.[9] | Calcitriol therapy is commonly associated with hypercalcemia and hypercalciuria.[8] Paricalcitol is designed to have a lower calcemic effect.[9] | |
| Serum PTH | Can decrease levels, especially in deficient individuals.[4] | Effectively suppresses PTH.[10] | Effectively suppresses PTH. | Effectively suppresses PTH, with comparable effects to calcitriol.[10][11] | Both calcitriol and paricalcitol are effective in suppressing PTH in patients with secondary hyperparathyroidism.[10][11] | |
| Bone Turnover Markers (e.g., CTX, P1NP) | Can reduce bone resorption markers. | Significantly decreases bone resorption markers.[4] | Showed stronger effects than alfacalcidol in reducing bone resorption markers.[7] | In postmenopausal women with vitamin D insufficiency, both cholecalciferol and calcitriol decreased serum β-CTX.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for evaluating the effects of vitamin D on bone mineralization.
Rodent Model of Postmenopausal Osteoporosis
-
Animal Model: Female Wistar rats (6 months old) are used. Osteoporosis is induced by bilateral ovariectomy (OVX). A sham-operated group serves as a control.[12]
-
Diet and Supplementation: Animals are fed a standard diet. The experimental groups receive daily oral gavage of the vitamin D form being tested (e.g., cholecalciferol, calcitriol, or analogs) at specified doses. A vehicle-treated OVX group serves as the osteoporosis control.[12][13] For instance, a study used 10 mg of calcium and 6.7 IU of vitamin D/kg/day.[12] Another study on a novel VDR agonist, VS-105, used doses of 0.1, 0.2, or 0.5 µg/kg administered intraperitoneally three times a week for 90 days.[13]
-
Duration: The study duration is typically several weeks to months to allow for significant bone loss in the OVX group and to observe the effects of the treatment. A 90-day period is common.[13]
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the lumbar spine and femur at baseline and at the end of the study.[12]
-
Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the tibia or femur to evaluate parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[14]
-
Biomechanical Testing: The mechanical strength of the femur or vertebrae is determined by three-point bending tests to measure parameters like maximal load and stiffness.
-
Serum Biomarkers: Blood samples are collected to measure levels of calcium, phosphate, parathyroid hormone (PTH), and bone turnover markers such as C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and procollagen (B1174764) type I N-terminal propeptide (P1NP, a marker of bone formation).[14]
-
Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural parameters of bone remodeling.
-
Signaling Pathways and Mechanisms of Action
Vitamin D exerts its effects on bone primarily through the Vitamin D Receptor (VDR), a nuclear receptor. The activation of VDR by its ligand, 1,25-dihydroxyvitamin D3 (calcitriol), leads to a cascade of genomic events that influence bone mineralization both directly and indirectly.
Vitamin D Metabolic Pathway
The following diagram illustrates the conversion of vitamin D precursors to the active form, calcitriol.
Caption: Conversion of Vitamin D to its active form.
VDR Signaling in Bone Cells
Calcitriol binds to the VDR in various cells, including osteoblasts.[15][16] This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[17][18]
Caption: VDR signaling pathway in an osteoblast.
Direct Effects on Osteoblasts:
-
Differentiation and Mineralization: Calcitriol promotes the maturation of osteoblasts and the expression of bone matrix proteins like osteocalcin, which is crucial for mineralization.[15]
-
Regulation of Osteoclastogenesis: Osteoblasts express Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG). Calcitriol increases the expression of RANKL and decreases the expression of OPG.[19] This shift in the RANKL/OPG ratio promotes the differentiation and activation of osteoclasts, leading to bone resorption. This mechanism is essential for bone remodeling and calcium mobilization.
Indirect Effects on Bone Mineralization:
-
Intestinal Calcium and Phosphate Absorption: The primary mechanism by which vitamin D supports bone mineralization is by enhancing the absorption of calcium and phosphate from the intestine.[4] This ensures an adequate supply of minerals for the formation of hydroxyapatite (B223615) crystals in the bone matrix.
Conclusion
The choice of vitamin D form for promoting bone mineralization depends on the specific clinical or research context.
-
Vitamin D3 (Cholecalciferol) is generally preferred over vitamin D2 for supplementation in the general population due to its higher potency in raising and maintaining serum 25(OH)D levels.
-
Calcitriol and its analogs (e.g., Alfacalcidol, Eldecalcitol) are potent therapeutic agents that can directly stimulate bone metabolism. They are particularly useful in conditions where the conversion of vitamin D to its active form is impaired, such as in chronic kidney disease or in patients on long-term glucocorticoid therapy.[5][17] However, their use requires careful monitoring due to the increased risk of hypercalcemia.
-
Newer Vitamin D Analogs (e.g., Paricalcitol, VS-105) are being developed to offer a better therapeutic window, with potent effects on bone and parathyroid hormone suppression but with a lower risk of causing hypercalcemia.[9][13]
Future research should continue to explore the nuanced differences between these forms and develop novel analogs with optimized safety and efficacy profiles for the management of bone health.
References
- 1. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Effects of Supplemental Vitamin D on Bone Health Outcomes in Women and Men in the VITamin D and OmegA‐3 TriaL (VITAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alfacalcidol versus plain vitamin D in the treatment of glucocorticoid/inflammation-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention and treatment of glucocorticoid-induced osteoporosis: a comparison of calcitriol, vitamin D plus calcium, and alendronate plus calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the vitamin D analogues paricalcitol and calcitriol on bone mineral in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE EFFECT OF PARICALCITOL AND CALCITRIOL WITH OR WITHOUT CALCIMIMETICS ON PULSE WAVE VELOCITY AND SERUM LEVELS FOR PARATHYROID HORMONE, CALCIUM AND PHOSPHORUS IN MAINTENANCE HEMODIALYSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Paricalcitol and Calcitriol in Dialysis Patients With Secondary Hyperparathyroidism: A Meta-Analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Calcium and Vitamin-D Supplementation on Bone Quality in an Ovariectomized Rat Model [gavinpublishers.com]
- 13. A Novel Vitamin D Receptor Agonist, VS-105, Improves Bone Mineral Density without Affecting Serum Calcium in a Postmenopausal Osteoporosis Rat Model [xiahepublishing.com]
- 14. Vitamin D inhibits bone loss in mice with thyrotoxicosis by activating the OPG/RANKL and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin D and gene networks in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the vitamin D receptor in osteoblasts and chondrocytes but not osteoclasts in mouse bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dicaltrol Plus | 1200 mg+0.25 mcg | Tablet | ডাইক্যালট্রল প্লাস ১২০০ মি.গ্রা.+০.২৫ মাইক্রো গ্রাম ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 18. researchgate.net [researchgate.net]
- 19. The Vitamin D Receptor in Osteoblast-Lineage Cells Is Essential for the Proresorptive Activity of 1α,25(OH)2D3 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Impact of Vitamin D: A Comparative Guide to Differential Gene Expression Analysis
This guide offers a comparative overview of gene expression changes induced by 1,25-dihydroxyvitamin D3 treatment versus a control or untreated state. It is designed for researchers, scientists, and drug development professionals to understand the molecular mechanisms of vitamin D signaling and the experimental approaches used to elucidate them.
From Cholecalciferol to a Transcriptional Regulator: The Metabolic Journey
Cholecalciferol (Vitamin D3) itself is biologically inactive. To exert its genomic effects, it undergoes a two-step hydroxylation process. The first occurs in the liver, converting cholecalciferol to 25-hydroxyvitamin D3 (calcifediol), the primary circulating form of vitamin D. The second hydroxylation takes place mainly in the kidneys, where 25-hydroxyvitamin D3 is converted to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).[1][2] It is this active form that binds to the Vitamin D Receptor (VDR) and functions as a transcription factor to regulate gene expression.[3]
The metabolic pathway of cholecalciferol is a tightly regulated process, ensuring the appropriate levels of the active hormone are available to target tissues.
References
Navigating Vitamin D Analysis: A Comparative Guide on Antibody Cross-Reactivity with Cholecalciferol Sulfate
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Vitamin D Immunoassay Specificity
The accurate measurement of vitamin D and its metabolites is crucial for research and clinical practice. While immunoassays are widely used for their convenience and high throughput, their specificity is a critical consideration.[1][2] A key question for researchers is the potential cross-reactivity of vitamin D antibodies with various metabolites, including the sulfated form, cholecalciferol sulfate (B86663) (or vitamin D3 sulfate). This guide provides a comparative analysis of analytical methods, addresses the specificity of vitamin D antibodies, and offers practical experimental protocols, with a focus on the largely uncharacterized cross-reactivity with cholecalciferol sulfate.
Immunoassays vs. LC-MS/MS: The Gold Standard for Specificity
The two primary methods for quantifying vitamin D metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Immunoassays rely on the binding of an antibody to the target molecule, in this case, typically 25-hydroxyvitamin D.[1] However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally similar vitamin D metabolites.[3] This can result in an over- or under-estimation of the true concentration of the target analyte.[1]
LC-MS/MS, on the other hand, is considered the gold standard for vitamin D analysis.[1] This technique physically separates the different metabolites based on their chemical properties before detection by a mass spectrometer.[1] This allows for the distinct identification and quantification of various forms of vitamin D, including cholecalciferol, 25-hydroxyvitamin D, and their sulfated counterparts, without the issue of antibody cross-reactivity.[4]
The Question of Cross-Reactivity with this compound
A thorough review of published literature reveals a significant data gap regarding the specific cross-reactivity of commercial vitamin D antibodies with this compound. Most validation studies for these immunoassays focus on cross-reactivity with more commonly measured metabolites such as 25-hydroxyvitamin D2 and C-3 epimers of 25-hydroxyvitamin D3.[3][5]
The structural difference between cholecalciferol and this compound lies in the addition of a bulky, negatively charged sulfate group at the 3-beta position. This modification significantly alters the molecule's polarity and three-dimensional structure, making it less likely to be recognized by antibodies developed against the non-sulfated form.
Known Cross-Reactivities of Vitamin D Immunoassays
While data for this compound is lacking, examining the known cross-reactivities of various commercial immunoassays with other vitamin D metabolites highlights the general issue of non-specificity. The following table summarizes reported cross-reactivity data for some common automated immunoassays, demonstrating the variability in their ability to detect metabolites other than 25-hydroxyvitamin D3.
| Metabolite | Assay A (Example) | Assay B (Example) | Assay C (Example) |
| 25-hydroxyvitamin D3 | 100% | 100% | 100% |
| 25-hydroxyvitamin D2 | 75-90% | 90-105% | ~80% |
| 3-epi-25-hydroxyvitamin D3 | ~50% (exogenous)[5] | Variable | Minimal |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Note: The values presented are illustrative and compiled from various sources. Actual performance may vary by kit and lot. Please refer to the manufacturer's package insert for specific details. |
Experimental Protocol: Determining Cross-Reactivity of a Vitamin D Antibody with this compound
For researchers wishing to investigate the cross-reactivity of a specific vitamin D antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.
Objective: To quantify the percentage of cross-reactivity of a vitamin D antibody with this compound relative to its binding with cholecalciferol (or the primary antigen, e.g., 25-hydroxyvitamin D3).
Materials:
-
96-well microtiter plates coated with the target antigen (e.g., 25-hydroxyvitamin D3-BSA conjugate)
-
Vitamin D antibody (the antibody being tested)
-
Cholecalciferol standard
-
This compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a serial dilution of the cholecalciferol standard in assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare a serial dilution of this compound in assay buffer over a broad concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).
-
-
Competitive Binding:
-
Add a fixed amount of the vitamin D antibody to all wells of the coated microtiter plate, except for the blank wells.
-
Immediately add the cholecalciferol standards and the this compound dilutions to their respective wells.
-
Incubate the plate according to the antibody manufacturer's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and competitors.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody to each well (except the blank) and incubate (e.g., 1 hour at room temperature).
-
-
Final Wash:
-
Repeat the washing step to remove unbound secondary antibody.
-
-
Signal Development:
-
Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add the stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Standard Curve: Plot the absorbance values of the cholecalciferol standards against their known concentrations to generate a standard curve.
-
IC50 Determination: Determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for both cholecalciferol and this compound from their respective competition curves.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Cholecalciferol / IC50 of this compound) x 100
Conclusion and Recommendations
For researchers and drug development professionals, understanding the limitations of analytical methods is paramount. While vitamin D immunoassays offer a convenient platform, their potential for cross-reactivity with various metabolites necessitates careful validation and data interpretation. The lack of specific data on cross-reactivity with this compound underscores the importance of using highly specific methods like LC-MS/MS when accurate quantification of sulfated vitamin D metabolites is required. For laboratories relying on immunoassays, it is crucial to be aware of the potential for interference and to validate the assay's performance against a reference method, particularly when analyzing samples from populations where sulfated metabolites may be prevalent. The provided experimental protocol offers a framework for conducting in-house validation to address the current data gap on this compound cross-reactivity.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Cholecalciferol from Various Delivery Systems: Implications for Cholecalciferol Sulfate
An Important Note on Cholecalciferol Sulfate (B86663): Direct comparative studies on the bioavailability of cholecalciferol sulfate from different delivery systems are notably absent in the current scientific literature. Research has indicated that vitamin D3 3β-sulfate exhibits significantly lower biological activity compared to its non-sulfated counterpart, cholecalciferol (vitamin D3).[1][2][3][4] Specifically, studies in vitamin D-deficient rat models have shown that this compound has less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[2][3] This low intrinsic activity likely explains the dearth of research into its delivery for enhanced bioavailability.
This guide will, therefore, focus on the well-researched area of cholecalciferol (vitamin D3) bioavailability from different delivery systems. The principles and findings presented here may offer valuable insights for researchers and drug development professionals interested in the potential future application of this compound or other sulfated compounds.
Oral Delivery Systems for Cholecalciferol: A Comparative Analysis
Oral supplementation is the most common method for correcting vitamin D deficiency.[5][6] However, being a fat-soluble vitamin, the absorption of cholecalciferol can be influenced by the delivery vehicle.[5][6] Various formulations have been developed to enhance its stability and bioavailability.[5][6][7]
Quantitative Data Summary
The following table summarizes the findings of a comparative study on the bioavailability of different oral cholecalciferol delivery systems in a laboratory animal model.
| Delivery System | Mean Maximum Concentration (nmol/L) | Day of Maximum Concentration | Area Under the Curve (AUC) | Relative Bioavailability (Compared to Oil-based) |
| Microencapsulated | 335.4 | 7 | 2651.00 | 1.24 |
| Oil-based | 236.1 | 7 | 2135.60 | 1.00 |
| Micellized | 216.4 | 7 | 1378.45 | 0.65 |
Data sourced from a study in laboratory rats.[6]
The results indicate that the microencapsulated and oil-based forms of vitamin D3 were the most bioavailable, with the microencapsulated form showing the highest absorption and a prolonged effect.[5][6] The micellized form was absorbed almost twice as inefficiently as the microencapsulated form.[5][6]
Advanced Oral Delivery Systems: Nanoemulsions and Liposomes
Recent advancements have focused on nano-engineered delivery systems to further enhance the bioavailability of lipophilic compounds like vitamin D3.[7]
-
Nanoemulsions: These are colloidal delivery systems that encapsulate lipophilic substances in small droplets, which can improve their solubility in the gastrointestinal tract and facilitate absorption.[8] Studies have shown that nanoemulsion-based delivery systems can significantly increase the bioaccessibility of vitamin D3 compared to coarse emulsions.[9] A clinical study demonstrated that the relative bioavailability of a nanoemulsion formulation of cholecalciferol was 36% higher than a conventional fat-soluble preparation.[8]
-
Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[10] Liposomal encapsulation can protect the drug from degradation, increase its bioavailability, and provide controlled release.[10] Clinical experiments have shown that liposomal vitamin D3 leads to a more rapid increase in plasma calcidiol (25(OH)D) concentration compared to oily formulations, particularly in individuals with severe vitamin D3 deficiency.[11]
Transdermal Delivery of Cholecalciferol
Transdermal delivery offers an alternative route that bypasses the gastrointestinal tract and first-pass metabolism, which can be particularly beneficial for individuals with fat malabsorption issues.[12][13] The primary challenge is overcoming the skin's barrier properties for a highly lipophilic compound like vitamin D3.[12][13]
Research has explored the use of penetration enhancers to improve the transdermal delivery of vitamin D3.[12] One study found that an ointment containing dodecylamine (B51217) as a penetration enhancer, particularly when the skin was pretreated with 50% ethanol, significantly improved the transdermal delivery of vitamin D3, delivering 760 ng of vitamin D3 per cm² of skin.[12][13] This suggests that with the right formulation, transdermal delivery could be a viable option for vitamin D3 supplementation.[12]
Experimental Protocols
In Vivo Bioavailability Study of Oral Cholecalciferol Delivery Systems
-
Test Substances:
-
Animal Model: Laboratory rats were divided into three groups, each receiving one of the test substances.
-
Dosing Regimen: 2000 IU/kg of vitamin D3 was administered orally to each animal daily for 7 days.[5][6]
-
Sample Collection: Blood samples were collected at baseline and at various time points up to the 24th day.[5][6]
-
Analysis: The concentration of 25-hydroxyvitamin D (25(OH)D) in the blood serum was measured to determine the bioavailability of the different formulations.[5][6] The Area Under the Curve (AUC) was calculated to compare the total absorption.[5][6]
In Vitro Transdermal Delivery Study of Cholecalciferol
-
Formulations: Ointment formulations of vitamin D3 were prepared with and without penetration enhancers (oleic acid, dodecylamine).
-
Diffusion Cell: A diffusion cell was used to study the transdermal permeability of vitamin D3.
-
Membranes: Polyamide filter, polydimethylsiloxane (B3030410) membrane, and porcine skin were used as barriers.[12]
-
Procedure: A dose of >10 mg/cm² of the formulation was applied to the membrane. The temperature was maintained at approximately 37°C.[12]
-
Analysis: The amount of vitamin D3 that permeated the membrane into the receptor solution was measured over time to determine the flux and permeability coefficient.[12]
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of different cholecalciferol delivery systems.
Caption: Simplified metabolic pathway of cholecalciferol (Vitamin D3).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability by design — Vitamin D3 liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Transdermal Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating transdermal delivery of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of sulfated and non-sulfated vitamin D3"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of sulfated and non-sulfated vitamin D3, supported by experimental data. The information is intended to inform research and development in fields where vitamin D metabolism and activity are critical.
Executive Summary
Vitamin D3, a crucial regulator of calcium homeostasis and bone metabolism, exists in both sulfated and non-sulfated forms. Experimental evidence overwhelmingly indicates that non-sulfated vitamin D3 is the significantly more biologically active form . Vitamin D3 sulfate (B86663) exhibits markedly reduced efficacy in key physiological processes, including intestinal calcium transport, bone calcium mobilization, and bone mineralization. This difference in activity is primarily attributed to the low affinity of vitamin D3 sulfate for the Vitamin D Receptor (VDR), the principal mediator of vitamin D's genomic actions. While the non-sulfated form follows the well-established VDR-mediated signaling pathway, the precise mechanism of action for the sulfated form, if any, remains less clear and is likely independent of this classical pathway.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the quantitative differences in the biological activity of sulfated and non-sulfated vitamin D3 based on studies in vitamin D-deficient rat models.
| Biological Activity | Non-Sulfated Vitamin D3 | Sulfated Vitamin D3 | Relative Potency (Sulfated vs. Non-Sulfated) |
| Intestinal Calcium Transport | Active at doses as low as 260 pmol (single oral dose)[1] | Active at doses of 208,000-416,000 pmol (single oral dose)[1] | Approximately 1%[2][3][4] |
| Bone Calcium Mobilization | Effective at significantly lower doses | Requires substantially higher doses | Less than 5%[2][3][4] |
| Bone Calcification | Promotes bone mineralization effectively | Minimal effect on bone calcification | Approximately 1%[2][3][4] |
| Serum Phosphorus Elevation | Effectively elevates serum phosphorus | Minimal effect on serum phosphorus levels | Approximately 1%[2][3] |
| Administration Route | Non-Sulfated Vitamin D3 (Active Dose) | Sulfated Vitamin D3 (Active Dose) | Observation |
| Single Oral Dose | 260 pmol[1] | 208,000 - 416,000 pmol[1] | Non-sulfated form is significantly more potent. |
| Chronic Oral Dosing (5 days) | 65 - 260 pmol/day[1] | 52,000 pmol/day[1] | Continued significant difference in potency with chronic administration. |
| Single Intravenous Dose | Active at 65 pmol[1] | No biological activity at doses as high as 52,000 pmol[1] | Sulfated form shows no activity when administered intravenously at high doses. |
Signaling Pathways
The differential activity of sulfated and non-sulfated vitamin D3 can be attributed to their distinct interactions with cellular signaling pathways.
Non-Sulfated Vitamin D3 Signaling Pathway:
The biological effects of non-sulfated vitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
Caption: Non-sulfated Vitamin D3 signaling pathway.
Sulfated Vitamin D3 Proposed Signaling Pathway:
Vitamin D3 sulfate has a very low binding affinity for the VDR. Its limited biological activity, when observed at high concentrations, may be due to de-sulfation by steroid sulfatases or interaction with alternative, less defined, non-genomic pathways.
References
- 1. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Evaluating the Anti-Proliferative Effects of Cholecalciferol Sulfate: A Comparative Analysis
A comprehensive review of existing literature reveals a significant disparity in research concerning the anti-proliferative effects of cholecalciferol (Vitamin D3) and its sulfated conjugate, cholecalciferol sulfate (B86663). While extensive data supports the anti-cancer properties of cholecalciferol and its active metabolite, calcitriol, research directly evaluating the anti-proliferative capacity of cholecalciferol sulfate is notably scarce. This guide synthesizes the available experimental data to provide an objective comparison, highlighting the current state of knowledge for researchers, scientists, and drug development professionals.
Executive Summary
The bulk of scientific evidence points to cholecalciferol, through its conversion to the active metabolite 1α,25-dihydroxyvitamin D3 (calcitriol), as a potent inhibitor of cancer cell proliferation across a variety of cell lines. Its mechanisms include the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways. In stark contrast, data on the direct anti-proliferative effects of this compound is limited to a single study on a human gastric cancer cell line. This study suggests a potential growth inhibitory role, though it appears less potent than the non-sulfated form in this specific context. Further research is critically needed to elucidate the therapeutic potential of this compound in oncology.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-proliferative effects of cholecalciferol and this compound. It is important to note the limited data available for the sulfated form, which restricts a direct, broad comparison.
Table 1: Anti-Proliferative Activity of this compound
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Vitamin D3-3β-sulfate | NUGC-3 (Human Gastric Cancer) | MTT Assay | 44 µM | [1] |
Table 2: Anti-Proliferative Activity of Cholecalciferol
| Compound | Cell Line | Assay | Effect | Concentration | Citation |
| Cholecalciferol | SiHa (Cervical Cancer) | Trypan Blue | Decreased cell viability | 2600 nM | [2] |
| Cholecalciferol | CaSki (Cervical Cancer) | Crystal Violet | Decreased cell count | 100 and 1000 ng/mL | [3] |
| Cholecalciferol | CaSki (Cervical Cancer) | Trypan Blue | Decreased cell viability | 100 and 1000 ng/mL | [3] |
| Cholecalciferol | HeLa (Cervical Cancer) | Not Specified | 50% growth inhibition | 1250 µM | [3] |
| Cholecalciferol | MCF-7 (Breast Cancer) | MTT Assay | IC50: 0.10 to 0.35 mM | [4][5] | |
| Cholecalciferol | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50: 0.10 to 0.35 mM | [4][5] | |
| Cholecalciferol | MDA-MB-468 (Breast Cancer) | MTT Assay | IC50: 0.10 to 0.35 mM | [4][5] |
Note: IC50 is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates a more potent compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound (cholecalciferol or this compound) for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[6]
-
-
Crystal Violet Assay: This assay is used to determine cell number by staining the DNA of adherent cells.
-
Protocol: Cells are seeded in multi-well plates and treated with the compounds of interest. After the treatment period, the medium is removed, and the cells are fixed with a solution like methanol. The fixed cells are then stained with a crystal violet solution. After washing away the excess stain, the bound dye is solubilized with a solvent such as acetic acid or methanol, and the absorbance is read on a plate reader.[3]
-
-
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.
-
Protocol: A cell suspension is mixed with trypan blue dye. The dye is excluded by viable cells with intact cell membranes, while non-viable cells with compromised membranes take up the dye and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer under a microscope.[3]
-
Apoptosis Assays
-
Annexin V/7-AAD Assay: This flow cytometry-based assay is used to detect apoptosis.
-
Protocol: Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and 7-aminoactinomycin D (7-AAD), a fluorescent chemical that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[3]
-
-
Caspase 3/7 Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol: Cells are treated with the test compounds. A specific substrate for caspase-3/7 that releases a fluorescent or luminescent signal upon cleavage is then added. The signal intensity, which is proportional to caspase activity, is measured using a plate reader.[3]
-
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of cholecalciferol are mediated through its active metabolite, calcitriol, which binds to the Vitamin D Receptor (VDR). This complex then acts as a transcription factor to regulate the expression of genes involved in cell cycle control and apoptosis.
Cholecalciferol Metabolism and Signaling Pathway
The following diagram illustrates the conversion of cholecalciferol to its active form and its subsequent signaling cascade that leads to anti-proliferative effects.
Caption: Cholecalciferol metabolism and signaling pathway leading to anti-proliferative effects.
Experimental Workflow for Evaluating Anti-Proliferative Effects
The diagram below outlines a typical experimental workflow for assessing the anti-proliferative effects of a compound on cancer cells.
Caption: A generalized workflow for in vitro evaluation of anti-proliferative compounds.
Conclusion
The current body of scientific literature robustly supports the anti-proliferative effects of cholecalciferol in various cancer models, mediated by its active metabolite, calcitriol. The mechanisms of action are well-documented and involve the VDR-mediated regulation of genes controlling cell growth and survival.
In contrast, the investigation into the anti-proliferative properties of this compound is in its infancy. The limited available data suggests a potential for growth inhibition, but at a seemingly lower potency than cholecalciferol in the single cancer cell line studied. It is also noteworthy that studies on calcium homeostasis have found vitamin D3 sulfate to be considerably less active than vitamin D3 itself.[7][8][9] Whether this reduced activity extends to its anti-cancer potential remains to be thoroughly investigated.
For researchers and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Further studies are imperative to determine if this compound possesses any meaningful anti-proliferative activity across a broader range of cancer types and to elucidate its mechanism of action. Without such data, a direct and comprehensive comparison with the well-established anti-cancer properties of cholecalciferol is not feasible.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecalciferol and Cancer: Is It a Big D3-eal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cholecalciferol Sulfate: A Guide for Laboratory Professionals
Cholecalciferol and its derivatives are potent compounds that require careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides essential safety and logistical information for the proper disposal of cholecalciferol sulfate (B86663) waste generated in a research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or aerosol generation.[1] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust from solid forms of the compound.[1]
Step-by-Step Disposal Procedure
The disposal of cholecalciferol sulfate must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[4]
-
Ensure the container is compatible with the chemical.
-
For solid waste, carefully transfer it into the container, avoiding dust generation.[1]
-
For liquid waste (e.g., solutions), use a funnel to pour the waste into the container to avoid spills.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
For solid spills, carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in the waste container.[4]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its name and quantity.
-
Hazard and Transportation Information
Cholecalciferol is classified as a toxic substance for transportation. This information is critical for shipping waste for disposal.
| Parameter | Classification |
| UN Number | UN 2811[2] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Cholecalciferol)[2] |
| Transport Hazard Class | 6.1[2] |
| Packing Group | II[3] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were identified in the reviewed literature. The recommended procedure is to dispose of it as hazardous waste through a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Laboratory Personnel: Essential Safety and Handling Protocols for Cholecalciferol Sulfate
For researchers, scientists, and drug development professionals, the paramount concern when handling potent compounds like Cholecalciferol sulfate (B86663) is maintaining a safe and controlled laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for Cholecalciferol sulfate, it is imperative to adhere to the stringent safety protocols established for its parent compound, Cholecalciferol (Vitamin D3). Cholecalciferol is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin, with the potential for organ damage through repeated or prolonged exposure.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is not just recommended, but essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] |
| Face Shield | Recommended to be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosol generation. | |
| Hand | Chemical-Resistant Gloves | Impervious gloves are a minimum requirement.[4] Given the high toxicity, double gloving with an inner nitrile glove and a second, heavy-duty glove (e.g., neoprene or butyl rubber) is a best practice. |
| Body | Dedicated Lab Coat | A lab coat or protective clothing should be worn. A disposable, solid-front, back-closing gown offers enhanced protection. This dedicated coat should not be worn outside the designated handling area. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when handling powders or if there is a potential for aerosol generation.[3] Fit-testing for all users is mandatory. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are a standard requirement in any laboratory setting. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not established, the data for Cholecalciferol provides a critical benchmark for exposure control.
| Compound | Occupational Exposure Band (OEB) | Exposure Control Guidance |
| Cholecalciferol | OEB 5 | Control exposure to <1µg/m³[4] |
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is crucial for minimizing risk during the handling and disposal of this compound. The following diagrams illustrate the recommended procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
